molecular formula C40H65KO13 B608441 Laidlomycin Propionate Potassium CAS No. 84799-02-0

Laidlomycin Propionate Potassium

Cat. No.: B608441
CAS No.: 84799-02-0
M. Wt: 793.0 g/mol
InChI Key: OXNOQXLCECXEBU-QGMAIPBJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Laidlomycin propionate potassium is a semi-synthetic ionophore antibiotic derived from a natural product found in Streptomyces species . In agricultural research, it serves as a critical tool for studying the improvement of feed efficiency and the increase in the rate of weight gain in cattle fed in confinement for slaughter . Its primary research value lies in its ability to selectively modify the microbial population within the rumen. As an ionophore, it facilitates the transport of ions across biological membranes, which leads to a shift in the ruminal microflora and increases the proportion of propionate produced during fermentation . This shift in volatile fatty acid production is a key mechanism for improving the host animal's energy metabolism and feed conversion efficiency . Studies have demonstrated that dietary concentrations between 5 and 12 mg/kg are effective for investigating these zootechnical effects . Furthermore, this compound has been used in poultry research as a coccidiostat to control gram-positive bacteria . Researchers utilize this compound to explore ionophore function, bacterial protein synthesis inhibition, and their impacts on animal nutrition and health. This product is strictly for Research Use Only.

Properties

IUPAC Name

potassium;(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNOQXLCECXEBU-QGMAIPBJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65KO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005083
Record name Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84799-02-0
Record name Laidlomycin propionate potassium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084799020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAIDLOMYCIN PROPIONATE POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TAA9I0Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Laidlomycin Propionate Potassium: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of laidlomycin (B1674327) propionate (B1217596) potassium, a semi-synthetic polyether ionophore antibiotic. Primarily used in veterinary medicine as a feed additive to improve growth rates and feed efficiency in cattle, a thorough understanding of its chemical properties and manufacturing process is crucial for researchers, scientists, and professionals involved in drug development and animal health. This document details the chemical identity of laidlomycin propionate potassium, outlines the biosynthetic production of its precursor, laidlomycin, through fermentation, and describes the subsequent chemical modifications to yield the final product. Experimental protocols, based on available literature, are provided to illustrate the key steps in its synthesis.

Chemical Structure and Properties

This compound is a complex macrocyclic polyether with a specific stereochemistry that is essential for its biological activity. It is the potassium salt of the propionate ester of laidlomycin.

The chemical identity and key properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name potassium (2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate[1]
Molecular Formula C₄₀H₆₅KO₁₃[1][2]
Molecular Weight 793.03 g/mol [2]
CAS Number 84799-02-0[1][2]
Synonyms Cattlyst, Potassium laidlomycin propanoate, RS-11988[1][3]
Physical State Off-white to grey colored granular solid.
Stereochemistry This compound possesses 17 defined stereocenters, leading to a highly specific and biologically active stereoisomer.[4]
Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that begins with the fermentation of a specific microorganism to produce the parent compound, laidlomycin. This is followed by chemical esterification and salt formation. The overall workflow is depicted in the following diagram.

synthesis_workflow cluster_fermentation Fermentation & Isolation cluster_synthesis Chemical Synthesis Fermentation Fermentation of Streptoverticillium eurocidicum Isolation Isolation of Laidlomycin Fermentation->Isolation Esterification Esterification with Propionic Anhydride (B1165640) Isolation->Esterification Laidlomycin (as sodium salt) SaltFormation Salt Formation with Potassium Bicarbonate Esterification->SaltFormation Purification Purification and Drying SaltFormation->Purification Final Product Final Product Purification->Final Product Laidlomycin Propionate Potassium

Figure 2: Overall synthesis workflow for this compound.
Fermentation and Isolation of Laidlomycin

The initial and crucial step in the production of this compound is the fermentation of the microorganism Streptoverticillium eurocidicum. This process yields the precursor molecule, laidlomycin.

Experimental Protocol: Fermentation and Isolation

  • Microorganism: Streptoverticillium eurocidicum.

  • Fermentation Medium: A nutrient-rich aqueous broth containing sources of assimilable carbon (e.g., fats, oils, free fatty acids, phospholipids) and nitrogen, along with other standard fermentation ingredients.[1]

  • Fermentation Process: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of laidlomycin.

  • Isolation from Fermentation Broth:

    • The pH of the fermentation broth is adjusted to above 10.5 with sodium hydroxide, leading to the formation of an emulsion.[1]

    • The emulsion is then subjected to centrifugation (e.g., 6000 rpm for 15 minutes) to separate the mixture into a liquid layer and a wet solid layer containing the laidlomycin and biomass.[1]

    • The wet solid is washed with water to remove soluble impurities.

    • The washed solid is dried to yield a solid containing laidlomycin, which can then be further purified or directly used in the subsequent chemical synthesis steps. The resulting dry solid may contain 15% to 80% laidlomycin.[1]

Chemical Synthesis: Esterification and Salt Formation

The isolated laidlomycin is then chemically converted to this compound through a two-step process: esterification followed by salt formation.

Experimental Protocol: Chemical Synthesis

  • Reactants and Reagents:

  • Esterification Procedure:

    • A mixture of laidlomycin sodium salt, methylene chloride, and a catalytic amount of 4-dimethylaminopyridine is refluxed. During this step, water is removed by azeotropic distillation.[1]

    • The reaction mixture is then cooled to approximately 20°C ± 5°C under a nitrogen atmosphere.[1]

    • Propionic anhydride is added to the cooled mixture. The temperature is maintained at 20°C ± 5°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).[1]

  • Salt Formation and Purification:

    • Upon completion of the esterification, water is added to the reaction mixture.[1]

    • A solution of potassium bicarbonate is slowly added to precipitate the this compound salt.[1]

    • The mixture is aged for approximately one hour to ensure complete precipitation.[1]

    • The precipitated product is collected by centrifugation or filtration.

    • The final product is dried under vacuum at a temperature of approximately 65-70°C.[1]

Note: The exact molar ratios of reactants and catalyst, as well as the specific reaction time, are not publicly detailed and would require optimization for a given scale of production.

Data Summary

The following table summarizes the key quantitative parameters mentioned in the available literature for the synthesis of this compound.

ParameterValue/ConditionSource
Fermentation Organism Streptoverticillium eurocidicum[1]
Isolation - pH Adjustment > 10.5 with NaOH[1]
Isolation - Centrifugation ~6000 rpm for 15 minutes[1]
Esterification - Solvent Methylene chloride[1]
Esterification - Catalyst 4-Dimethylaminopyridine (DMAP)[1]
Esterification - Acylating Agent Propionic anhydride[1]
Esterification - Temperature 20°C ± 5°C[1]
Salt Formation - Reagent Potassium bicarbonate[1]
Drying Temperature 65-70°C under vacuum[1]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The semi-synthetic approach, combining a fermentation step with subsequent chemical modifications, is a common strategy for the production of complex natural product-derived pharmaceuticals. While the general principles of the synthesis are well-documented, specific quantitative details for process optimization remain proprietary. The information presented herein serves as a valuable resource for researchers and professionals in the field of animal health and drug development, providing a solid foundation for further investigation and understanding of this important veterinary drug.

References

Laidlomycin Propionate Potassium: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Laidlomycin (B1674327) propionate (B1217596) potassium is a semi-synthetic, polyether carboxylic ionophore antibiotic used as a feed additive in the beef cattle industry.[1] Its primary function is to improve feed efficiency and promote growth by selectively targeting and altering the microbial ecosystem within the rumen.[2][3] This technical guide provides an in-depth examination of the molecular mechanism of laidlomycin propionate potassium, summarizes key quantitative performance data, details the experimental protocols used in its evaluation, and provides visual representations of its mode of action and associated experimental workflows.

Core Mechanism of Action

This compound is a lipid-soluble molecule that functions by transporting ions across the lipid cell membranes of microorganisms.[4] Its complex polyether structure, featuring a spiroketal system, allows it to form a lipid-soluble complex with monovalent cations, particularly potassium (K⁺).[5][6] This action is most potent against Gram-positive bacteria and protozoa, whose cell membrane composition makes them susceptible.[2][3]

The core mechanism involves the following steps:

  • Complex Formation: The laidlomycin molecule chelates a cation (e.g., K⁺) at the external surface of the microbial cell membrane.

  • Transmembrane Transport: The lipophilic exterior of the laidlomycin-ion complex allows it to diffuse across the cell membrane, carrying the ion into the cytoplasm.[4]

  • Ion Release & Proton Exchange: Once inside the cell, the ionophore releases the cation and picks up a proton (H⁺).

  • Futile Ion Cycle: The protonated ionophore then diffuses back to the external surface, releases the proton, and is free to bind another cation. This process creates a continuous, futile cycle of ion transport that disrupts the natural electrochemical gradients (Na⁺, K⁺, H⁺, Ca²⁺) essential for the microorganism's survival.[2][4]

This disruption of ion gradients forces the susceptible microorganism to expend significant energy (ATP) in an attempt to restore homeostasis, ultimately leading to impaired metabolism, inhibited growth, and cell death.[2][4]

The downstream physiological effects in the rumen are profound:

  • Shift in Microbial Population: The inhibition of Gram-positive bacteria (e.g., lactate (B86563) producers like Streptococcus bovis and ammonia (B1221849) producers) allows more efficient Gram-negative bacteria (e.g., propionate producers) to flourish.[3][5]

  • Alteration of Fermentation: This microbial shift leads to a more energetically favorable fermentation pattern, characterized by an increase in propionate production and a decrease in the production of acetate, butyrate, and lactate.[3][7] This results in a lower acetate-to-propionate ratio.[7]

  • Reduced Energy Loss: Methane and ammonia production, which represent energy and protein losses respectively, are decreased.[2]

This metabolic shift provides more usable energy to the host animal from the same amount of feed, resulting in improved feed efficiency and rate of gain.[2]

Signaling and Action Pathway

The following diagram illustrates the ionophore's mechanism at the microbial cell membrane.

Caption: Laidlomycin Propionate (LP) transports K⁺ into the cell and H⁺ out, disrupting ion gradients.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous feeding trials. The following tables summarize key performance indicators.

Table 1: Effects on Cattle Performance

Performance Metric Improvement Range Animal Class Reference(s)
Average Daily Gain (ADG) 5% - 15% Stocker Cattle [2]
Average Daily Gain (ADG) 1% - 6% Feedlot Cattle [2]
Feed Efficiency 8% - 12% Stocker Cattle [2]
Feed Efficiency 3.5% - 8% Feedlot Cattle [2]
Feed Efficiency (vs Control) 7.5% (at 9.6 g/T) Steer Calves [8]

| ADG & Feed Conversion | Improved | Steers & Heifers |[9] |

Table 2: Effective Dosage and Administration

Parameter Value Animal Class Reference(s)
For Improved Feed Efficiency & Increased Rate of Weight Gain
Concentration in Feed 5 g/ton Cattle in confinement [10][11]
Daily Intake 30 - 75 mg/head/day Cattle in confinement [11]
For Improved Feed Efficiency
Concentration in Feed 5 - 10 g/ton Cattle in confinement [10][11]
Daily Intake 30 - 150 mg/head/day Cattle in confinement [11]
General Efficacious Range

| Concentration in Diet DM | 6 - 12 mg/kg | Feedlot Cattle |[5][9] |

Table 3: Effects on Rumen Fermentation Parameters

Parameter Observation Experimental Condition Reference(s)
Acetate:Propionate Ratio Depressed (P = .01) Steers fed ionophores [7]
Propionate Molar Proportion Increased (P = .01) Steers fed ionophores [7]
Acetate Molar Proportion Decreased (P = .02) Steers fed ionophores [7]
Ruminal Lactate Decreased (P < .10) Acidosis challenge (6 mg/kg LP) [12]

| Amino Acid Deamination | Decreased (P < .04) | Steers fed ionophores |[7] |

Experimental Protocols

The evaluation of this compound relies on standardized in vitro and in vivo experimental protocols.

Protocol: In Vitro Rumen Fermentation (Gas Production System)

This protocol is used to assess the direct effects of an ionophore on rumen microbial fermentation dynamics.

  • Rumen Fluid Collection:

    • Collect rumen fluid from at least two cannulated donor animals (e.g., steers) that have been adapted to a relevant diet.[13]

    • Collect fluid from multiple rumen locations (e.g., cranial, ventral, caudal sacs) and filter through several layers of cheesecloth into a pre-warmed (39°C) insulated container.[14]

    • Maintain strict anaerobic conditions throughout collection and processing, typically by flushing containers with N₂ or CO₂ gas.[13]

  • Incubation Setup:

    • Prepare a mineral buffer solution and mix with the filtered rumen fluid, typically in a 2:1 buffer-to-rumen-fluid ratio.[13][15]

    • Weigh the substrate (e.g., 0.5 g of a standardized feed) into 250 mL incubation bottles.[15]

    • Add the test compound (this compound), typically dissolved in a solvent like ethanol, to the treatment bottles at desired concentrations (e.g., 25 ppm). Control bottles receive only the solvent.[13]

    • Dispense 75-100 mL of the rumen fluid/buffer inoculum into each bottle under a continuous stream of N₂ or CO₂ to maintain anaerobiosis.[13]

    • Include "blank" bottles containing only the inoculum to correct for gas production from the rumen fluid itself.[15]

    • Seal bottles with gas-tight caps (B75204) equipped with a pressure-release valve.

  • Data Collection & Analysis:

    • Incubate bottles in a water bath or incubator at 39°C for a period of 24 to 48 hours.[13][15]

    • Record total gas production at regular intervals (e.g., 3, 6, 12, 24, 48 hours) using a pressure transducer.[16]

    • At the end of the incubation period, unseal the bottles and measure the pH of the fluid.

    • Collect fluid samples for analysis of Volatile Fatty Acids (VFAs) and ammonia-nitrogen (NH₃-N).[15]

    • Analyze VFA concentrations using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) as detailed in Protocol 5.3.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Collect 1. Collect & Filter Rumen Fluid (Cannulated Donor, 39°C, Anaerobic) Prepare 2. Prepare Inoculum (Mix Fluid with Buffer Solution) Collect->Prepare Substrate 3. Add Substrate & Test Compound to Incubation Bottles Prepare->Substrate Inoculate 4. Inoculate Bottles (Under N2/CO2 Stream) Substrate->Inoculate Incubate 5. Incubate at 39°C (24-48 hours) Inoculate->Incubate Gas 6. Record Gas Production (Pressure Transducer) Incubate->Gas Sample 7. Collect Fluid for Analysis (pH, VFA, Ammonia) Gas->Sample Analyze 8. Analyze Samples (GC/HPLC) Sample->Analyze

Caption: Workflow for an in vitro rumen fermentation experiment.

Protocol: Beef Cattle Feed Efficiency Trial

This protocol is used to determine the in vivo effects of an ionophore on animal performance.

  • Animal Selection and Acclimation:

    • Select a cohort of cattle that are uniform in terms of age, weight, breed, and sex.[11]

    • House animals in pens equipped with a system for accurately measuring individual daily feed intake (e.g., electronic feed bunks).[3]

    • Include a "warm-up" or acclimation period of 10-21 days where animals adapt to the housing and the basal diet before the trial begins.[11][17]

  • Experimental Design and Feeding:

    • Randomly assign animals to treatment groups (e.g., Control, Laidlomycin Propionate at 10 mg/kg). Ensure sufficient replication (pens per treatment and animals per pen).

    • Prepare and provide the respective diets on an ad libitum basis, ensuring animals have constant access to feed and water.[3]

    • The test duration is typically 49 to 98 days.[8][17]

    • Collect samples of the feed ration at least weekly to analyze and confirm nutrient composition and ionophore concentration.[3]

  • Data Collection:

    • Record individual daily feed intake for each animal throughout the trial.

    • Measure the body weight of each animal at the beginning and end of the trial, and at regular intervals (e.g., every 14 or 28 days) in between.[3]

  • Calculations and Statistical Analysis:

    • Calculate Average Daily Gain (ADG): (Final Weight - Initial Weight) / Days on Trial.

    • Calculate Dry Matter Intake (DMI): Average daily feed consumed on a dry matter basis.

    • Calculate Feed Efficiency (or Feed Conversion Ratio): DMI / ADG.[18]

    • Analyze the data using appropriate statistical models (e.g., ANOVA) with the pen as the experimental unit to determine treatment effects.

Feed_Trial_Workflow Select 1. Select Uniform Group of Cattle Acclimate 2. Acclimate to Pens & Basal Diet (14-21 days) Select->Acclimate Assign 3. Randomly Assign to Treatment Groups (Control vs. LP) Acclimate->Assign Feed 4. Feed Ad Libitum for Trial Period (e.g., 84 days) Assign->Feed Record_Intake 5a. Record Individual Daily Feed Intake Feed->Record_Intake Record_Weight 5b. Record Body Weight (Bi-weekly/Monthly) Feed->Record_Weight Calculate 6. Calculate Performance Metrics (ADG, DMI, Feed Efficiency) Record_Intake->Calculate Record_Weight->Calculate Analyze 7. Statistically Analyze Results Calculate->Analyze

Caption: Workflow for a typical cattle feed efficiency trial.

Protocol: Rumen Fluid VFA Analysis via Gas Chromatography (GC)

This protocol outlines a common method for quantifying the primary end-products of rumen fermentation.

  • Sample Preparation:

    • Thaw frozen rumen fluid samples.

    • Centrifuge a 2-5 mL aliquot of rumen fluid at high speed (e.g., 10,000 - 20,000 x g) for 10 minutes to pellet bacteria and feed particles.[2][7]

    • Transfer a known volume of the supernatant (e.g., 1.5 mL) to a new tube.

    • Acidify the sample by adding a solution of metaphosphoric acid (e.g., 0.15 mL of 25% metaphosphoric acid). This step precipitates proteins and protonates the VFAs for GC analysis.[2][7]

    • Add an internal standard (e.g., 2-ethylbutyric acid) to the acidification solution to allow for accurate quantification.[1][2]

    • Allow the mixture to stand (e.g., 30 minutes on ice) and then centrifuge again to pellet the precipitated protein.[2]

    • The resulting supernatant is ready for injection into the GC. It can be filtered (0.45 µm) into a GC vial.[2]

  • GC Instrumentation and Conditions:

    • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A fused silica (B1680970) capillary column suitable for VFA analysis (e.g., Supelco NUKOL™).[2]

    • Carrier Gas: Helium or Hydrogen.

    • Temperatures: Set appropriate temperatures for the injector, detector, and oven (using a temperature gradient program).

    • Injection: Inject a small volume (e.g., 1.0 µL) of the prepared sample into the GC.[2]

  • Quantification:

    • Prepare a series of calibration standards containing known concentrations of acetic, propionic, butyric, and other relevant VFAs, along with the internal standard.

    • Run the standards on the GC to generate a calibration curve for each VFA.

    • Identify and quantify the VFA peaks in the chromatograms from the unknown samples by comparing their retention times and peak areas to those of the standards and the internal standard.[1]

Conclusion

This compound operates as a classic ionophore, leveraging its chemical structure to disrupt the essential ion gradients of susceptible Gram-positive bacteria and protozoa in the rumen. This targeted antimicrobial action remodels the rumen microbiome, leading to a more efficient fermentation pattern that enhances the energy available to the host animal. The resulting improvements in average daily gain and feed efficiency are well-documented and quantitatively significant, making it a valuable tool in modern beef production. The standardized experimental protocols outlined herein provide a robust framework for the continued evaluation and understanding of this and other rumen-modifying compounds.

References

The Discovery, Origin, and Technical Profile of Laidlomycin Propionate Potassium: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a semi-synthetic polyether ionophore antibiotic utilized in the animal health industry to improve feed efficiency and promote growth in cattle. This technical guide provides an in-depth exploration of its discovery, microbial origin, biosynthesis, and mechanism of action. Detailed experimental protocols for its isolation, synthesis, and analysis are presented, alongside a comprehensive summary of its biological activity. This document serves as a core reference for researchers and professionals engaged in the study and development of antimicrobial agents and animal health products.

Discovery and Origin

Initial Discovery of Laidlomycin

The parent compound, laidlomycin, was first reported in 1974 by F. Kitame, K. Utsushikawa, T. Koama, T. Saito, and M. Kikuchi.[1] It was identified as a novel polyether antibiotic with pronounced antimycoplasmal activity. The producing microorganism was isolated from a soil sample and identified as a strain of Streptomyces.[1]

Producing Microorganism

The original producing organism was classified as Streptoverticillium eurocidicum. However, based on modern taxonomic classifications, this genus is now largely considered part of Streptomyces. A known laidlomycin-producing strain is Streptomyces sp. CS684.

Development of Laidlomycin Propionate Potassium

Laidlomycin itself was found to be a potent ionophore. To enhance its lipophilicity and stability for use as a feed additive, a semi-synthetic derivative, laidlomycin propionate, was developed. The potassium salt form, this compound, is the commercially utilized product, known for its improved handling and formulation characteristics.

Chemical Structure and Properties

Laidlomycin is a complex polyether antibiotic characterized by a macrocyclic structure containing multiple ether linkages and hydroxyl groups. The propionate ester is typically formed at the C-26 hydroxyl group.

PropertyValue
Chemical Formula C₄₀H₆₅KO₁₃
Molecular Weight 793.04 g/mol
Appearance Solid powder
Class Polyether Ionophore
CAS Number 84799-02-0

Biosynthesis of Laidlomycin

Laidlomycin is a polyketide, synthesized by a Type I polyketide synthase (PKS) enzymatic complex. The biosynthetic gene cluster for laidlomycin has been identified in Streptomyces sp. CS684. This cluster contains the necessary genes encoding the PKS modules, as well as tailoring enzymes responsible for the final structure of the molecule.

The biosynthesis proceeds through the sequential condensation of extender units, likely derived from acetyl-CoA, propionyl-CoA, and butyryl-CoA, to a starter unit. The PKS modules catalyze the elongation of the polyketide chain, and subsequent cyclization and modification reactions lead to the formation of the characteristic polyether rings.

G cluster_0 Precursor Supply cluster_1 Polyketide Synthase (PKS) Assembly Line cluster_2 Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS_Modules Loading Module Module 1 Module 2 ... Module n Thioesterase Domain Acetyl-CoA->PKS_Modules:f0 Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS_Modules:f1 Butyryl-CoA Butyryl-CoA Butyryl-CoA->PKS_Modules:f2 Cyclization Cyclization PKS_Modules:f5->Cyclization Oxidation Oxidation Cyclization->Oxidation Final_Product Laidlomycin Oxidation->Final_Product

Caption: Proposed biosynthetic pathway of laidlomycin.

Mechanism of Action

This compound functions as an ionophore, a lipid-soluble molecule that binds and transports cations across biological membranes. Its primary mode of action is to disrupt the electrochemical gradients across the cell membranes of susceptible bacteria, particularly Gram-positive bacteria found in the rumen.

By forming a complex with potassium ions (K⁺), laidlomycin facilitates their transport into the bacterial cell. To maintain electrical neutrality, this influx of positive ions is coupled with an efflux of protons (H⁺). This dissipation of the proton gradient disrupts the proton motive force, which is essential for ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

G cluster_0 Bacterial Cell Membrane Membrane Extracellular Extracellular Space Intracellular Cytoplasm Laidlomycin Laidlomycin Complex Laidlomycin-K+ Complex Laidlomycin->Complex K_out K+ K_out->Complex 1. Binding K_in K+ Complex->K_in 2. Transport H_in H+ H_out H+ H_in->H_out 3. H+ Efflux

Caption: Ionophoric mechanism of laidlomycin.

Experimental Protocols

Fermentation and Isolation of Laidlomycin
  • Fermentation: Streptomyces sp. CS684 is cultured in a suitable fermentation medium containing sources of carbon, nitrogen, and minerals. The fermentation is carried out under aerobic conditions at a controlled temperature and pH for a period sufficient to achieve optimal laidlomycin production.

  • Mycelial Separation: The fermentation broth is centrifuged to separate the mycelial cake from the culture filtrate.

  • Extraction: The mycelial cake is extracted with an organic solvent such as acetone (B3395972) or ethyl acetate (B1210297) to solubilize the laidlomycin. The solvent extract is then combined with the culture filtrate and further extracted with ethyl acetate.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract containing laidlomycin.

  • Purification: The crude extract is subjected to further purification steps, such as silica (B1680970) gel chromatography, to isolate pure laidlomycin.

G Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Mycelial_Cake Mycelial_Cake Centrifugation->Mycelial_Cake Culture_Filtrate Culture_Filtrate Centrifugation->Culture_Filtrate Solvent_Extraction Solvent_Extraction Mycelial_Cake->Solvent_Extraction Culture_Filtrate->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Chromatography Chromatography Concentration->Chromatography Pure_Laidlomycin Pure_Laidlomycin Chromatography->Pure_Laidlomycin

Caption: Workflow for laidlomycin isolation.

Synthesis of this compound
  • Esterification: Laidlomycin is dissolved in a suitable solvent, and propionic anhydride (B1165640) is added in the presence of a catalyst. The reaction mixture is stirred until the esterification is complete.

  • Work-up: The reaction is quenched, and the organic layer is washed with water and brine. The solvent is removed under reduced pressure.

  • Salt Formation: The resulting laidlomycin propionate is dissolved in a suitable solvent, and a solution of potassium hydroxide (B78521) or potassium carbonate is added to form the potassium salt.

  • Isolation: The precipitated this compound is collected by filtration, washed, and dried.

Structure Elucidation

The structure of laidlomycin was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to elucidate the carbon-hydrogen framework and the connectivity of the atoms.

Quantification by HPLC-MS

A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method can be used for the quantification of this compound in feed samples.

  • Sample Preparation: Feed samples are extracted with a suitable solvent mixture (e.g., methanol/water). The extract is then centrifuged, and the supernatant is diluted for analysis.

  • HPLC Conditions: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol).

  • MS Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for high specificity and sensitivity.

Biological Activity and Efficacy

Antimicrobial Spectrum

Laidlomycin exhibits activity primarily against Gram-positive bacteria. Its efficacy against several important pathogenic and commensal bacteria has been evaluated.

Bacterial StrainMIC (µg/mL)
Enterococcus faecalis ATCC 292122
Bacillus subtilis ATCC 66334
Staphylococcus aureus SG 5114
MRSA CCARM 30904
VRE CCARM 50131
VRE CCARM 50142

Data from a study identifying laidlomycin as CSU-1.

Efficacy in Cattle

This compound is approved for use in cattle to improve feed efficiency and increase the rate of weight gain. A meta-analysis of multiple studies has quantified its effects compared to other ionophores.

ParameterDosage ( g/ton of feed)Improvement
Average Daily Gain (ADG) 5 - 10Statistically significant increase
Feed Efficiency (FE) 5 - 10Statistically significant improvement
Hot Carcass Weight 5 - 10Statistically significant increase

Data compiled from a meta-analysis of 17 studies.[2][3]

Conclusion

This compound represents a significant development in animal health, stemming from the discovery of the natural product laidlomycin. Its mode of action as an ionophore provides an effective means of modulating rumen microflora to enhance cattle performance. The detailed technical information provided in this guide, from its discovery and biosynthesis to its practical application and methods of analysis, serves as a valuable resource for the scientific community. Further research into the biosynthetic pathway and potential for genetic engineering may open new avenues for the development of novel and improved ionophore antibiotics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Laidlomycin Propionate Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a semi-synthetic polyether ionophore antibiotic primarily utilized in the veterinary field as a feed additive for ruminants. Its strategic application enhances feed efficiency and promotes growth by selectively targeting and altering the metabolism of rumen microorganisms. This technical guide provides a comprehensive overview of the core physical and chemical properties of laidlomycin propionate potassium, offering detailed experimental protocols for their determination and exploring its mechanism of action through illustrative signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Identity and Structure

This compound is the potassium salt of laidlomycin propionate, a derivative of the naturally occurring antibiotic laidlomycin, which is produced through the fermentation of Streptoverticillium eurocidicum. The propionylation of laidlomycin enhances its lipophilicity and stability.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name potassium (2S,3R,4R)-4-[(2R,5R,7S,8R,9S)-9-hydroxy-2-[(2R,2'R,3'S,5R,5'S)-5'-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate
CAS Number 84799-02-0
Molecular Formula C₄₀H₆₅KO₁₃
Synonyms Cattlyst, RS-11988

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and biological activity.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 793.04 g/mol [1][2]
Appearance Off-white to grey colored granular solid
Melting Point 160 °C (Note: A melting point of 190-192°C has been reported for the non-salt form, laidlomycin propionate)
Solubility in Water 314 mg/L (at 20°C, pH 7)
Solubility in Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO) and Acetonitrile. Expected to be soluble in other polar organic solvents like methanol (B129727) and ethanol.[3]
Stability Stable under standard storage conditions. Should be protected from heat and light.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a precise measurement.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the principles outlined in USP General Chapter <1236> and OECD Guideline 105.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a buffer of specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Calculation: The solubility is expressed in mg/L or g/100 mL.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reverse-phase HPLC method can be employed for the analysis of this compound.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a C18 column is used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol mixture) is typically effective.

  • Detection: UV detection at an appropriate wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS) can be used.

  • Standard Preparation: Standard solutions of this compound of known concentrations are prepared in a suitable solvent.

  • Analysis: The sample solution is injected into the HPLC system, and the peak area is compared to a calibration curve generated from the standard solutions to determine the concentration.

Mechanism of Action and Signaling Pathways

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across biological membranes. This action disrupts the natural ion gradients essential for the survival and growth of susceptible microorganisms, particularly Gram-positive bacteria found in the rumen.

The primary mechanism involves the formation of a complex with monovalent cations, such as potassium (K⁺), and facilitating their transport across the bacterial cell membrane. This dissipates the electrochemical potential across the membrane, which is vital for processes like ATP synthesis and nutrient transport.

The disruption of the ion gradient leads to a cascade of metabolic changes within the rumen microbial ecosystem. The inhibition of Gram-positive bacteria, which are major producers of acetate (B1210297) and hydrogen, leads to a shift in the fermentation products. There is a notable decrease in the production of acetate and a corresponding increase in the production of propionate, a more energy-efficient volatile fatty acid (VFA) for the host animal.[1][4][5] This shift is the basis for the improved feed efficiency observed in ruminants supplemented with this compound.

Laidlomycin_Propionate_Potassium_Signaling_Pathway cluster_rumen_microbe Gram-Positive Rumen Bacterium LPP Laidlomycin Propionate Potassium Membrane Bacterial Cell Membrane K_out K+ (extracellular) LPP->K_out Complexation K_in K+ (intracellular) K_out->K_in K+ influx H_in H+ (intracellular) H_out H+ (extracellular) H_in->H_out H+ efflux Ion_Gradient Disruption of Ion Gradient Metabolic_Shift Metabolic Shift Ion_Gradient->Metabolic_Shift Leads to Acetate Acetate Production (Decreased) Metabolic_Shift->Acetate Propionate Propionate Production (Increased) Metabolic_Shift->Propionate

Caption: Mechanism of action of this compound in a Gram-positive rumen bacterium.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound's physical properties.

Experimental_Workflow start Start: Obtain Laidlomycin Propionate Potassium Sample prep Sample Preparation (Grinding, Drying) start->prep mp Melting Point Determination (Capillary Method) prep->mp sol_aq Aqueous Solubility (Shake-Flask Method) prep->sol_aq sol_org Organic Solvent Solubility (Shake-Flask Method) prep->sol_org data Data Analysis and Property Characterization mp->data hplc HPLC-UV/MS Analysis for Quantification sol_aq->hplc sol_org->hplc hplc->data end End: Technical Report data->end

Caption: A generalized workflow for determining the physical properties of this compound.

Conclusion

This technical guide has synthesized the available data on the physical and chemical properties of this compound. The provided tables offer a quick reference for its key characteristics, while the detailed experimental protocols serve as a practical guide for researchers. The visualization of its mechanism of action and a typical experimental workflow provides a clear conceptual framework for understanding and working with this important veterinary compound. Further research to definitively determine the melting point and quantify solubility in a broader range of organic solvents would be beneficial for the scientific community.

References

Laidlomycin Propionate Potassium: An In-depth Technical Guide on its Core Ionophore Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laidlomycin (B1674327) propionate (B1217596) potassium is a semi-synthetic derivative of laidlomycin, a polyether ionophore antibiotic produced by Streptoverticillium eurocidicum.[1] Classified as a carboxylic ionophore, it functions by forming lipid-soluble complexes with monovalent cations, primarily potassium (K+), and transporting them across biological membranes. This disruption of the natural ion gradients is the basis for its antimicrobial activity, particularly against Gram-positive bacteria, and its application as a feed additive in cattle to improve growth and feed efficiency.[1][2][3] This technical guide provides a detailed overview of the core ionophore activity of laidlomycin propionate potassium, including its mechanism of action, relevant (though limited) quantitative data, detailed experimental protocols for its characterization, and the downstream cellular consequences of its activity.

Mechanism of Action: Potassium Ionophore Activity

The primary mechanism of action of this compound is its ability to function as a mobile ion carrier, specifically for monovalent cations. Its complex, cyclic polyether structure, featuring a series of ether and hydroxyl groups, creates a hydrophilic pocket that can chelate a potassium ion. The exterior of the molecule is lipophilic, allowing the entire laidlomycin-potassium complex to dissolve in and diffuse across the lipid bilayer of cell membranes.[2]

This transport process is electroneutral, meaning that the movement of the positively charged potassium ion is coupled to the counter-transport of a proton (H+). This exchange dissipates both the potassium and proton gradients across the membrane, leading to a cascade of detrimental effects in susceptible microorganisms.[2]

The key steps in the ionophore activity of this compound are:

  • Complexation: At the outer surface of the cell membrane, a laidlomycin propionate molecule chelates a potassium ion.

  • Translocation: The lipophilic laidlomycin-K+ complex diffuses across the lipid bilayer.

  • Decomplexation: On the inner side of the membrane, the potassium ion is released into the cytoplasm.

  • Protonation and Return: The deprotonated laidlomycin propionate molecule picks up a proton from the cytoplasm and diffuses back across the membrane to the exterior, ready to repeat the cycle.

This continuous cycling leads to a net influx of protons and efflux of potassium, disrupting the transmembrane potential and intracellular pH of the microorganism.

Quantitative Data

Specific quantitative data for the ionophore activity of this compound is not extensively available in the public domain. However, data from closely related polyether ionophores, such as monensin (B1676710), can provide a comparative context. It is important to note that while the general mechanism is similar, the specific ion affinities and transport rates can vary significantly between different ionophores.

Table 1: Comparative Ion Selectivity of Monensin

CationRelative Affinity
Ag+Highest
Na+High
K+Moderate
Rb+Lower
Cs+Lower
Li+Lowest
NH4+Lowest

Note: This data is for monensin and is provided for illustrative purposes. The ion selectivity of laidlomycin propionate may differ.

Table 2: Effects of Laidlomycin Propionate on Rumen Fermentation In Vitro

Fermentation ParameterEffect of Laidlomycin PropionateReference
Acetate:Propionate RatioDecreased[4][5][6]
Methane (CH4) ConcentrationDecreased[3]
Ammonia (NH3) ConcentrationDecreased[3][6]
Lactate ProductionDecreased[3]

These changes in fermentation products are a direct consequence of the antimicrobial action of laidlomycin propionate on specific populations of rumen microbes. The shift towards propionate production is indicative of improved energy efficiency in the rumen, which contributes to the observed improvements in cattle growth and feed conversion.[7][8]

Experimental Protocols

The characterization of the ionophore activity of this compound involves a series of in vitro experiments designed to measure its ability to transport cations across a lipid bilayer.

Measurement of Ion Flux using Fluorescence-Based Assays

A common method to quantify ionophore activity is to use artificial lipid vesicles (liposomes) loaded with a fluorescent indicator that is sensitive to the transported ion or a secondary consequence of its transport.

Protocol: Potassium Efflux Assay using a pH-Sensitive Dye

  • Liposome (B1194612) Preparation:

    • Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol) in a high-potassium buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4).

    • Incorporate a pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), into the liposomes during their formation.

  • Assay Setup:

    • Dilute the ACMA-loaded, high-potassium liposomes into a low-potassium, iso-osmotic buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4). This creates a potassium gradient across the liposome membrane.

    • Add a protonophore (e.g., CCCP) to allow for the influx of protons to compensate for the charge movement during potassium efflux.

  • Initiation and Measurement:

    • Add a known concentration of this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the liposome suspension.

    • Immediately begin monitoring the fluorescence of ACMA over time using a fluorometer. The efflux of potassium, driven by the laidlomycin propionate, will be coupled to the influx of protons, which will quench the fluorescence of the entrapped ACMA.

  • Data Analysis:

    • The initial rate of fluorescence quenching is proportional to the rate of potassium transport mediated by the ionophore.

    • By performing the assay with different concentrations of laidlomycin propionate and potassium, the kinetics of ion transport can be determined.

Determination of Ion Selectivity

To determine the selectivity of laidlomycin propionate for different monovalent cations, the above protocol can be modified by loading the liposomes with different salts (e.g., KCl, NaCl, LiCl) and measuring the relative rates of ion transport.

Measurement of Membrane Potential Depolarization

The effect of laidlomycin propionate on the membrane potential of bacterial cells can be assessed using voltage-sensitive fluorescent dyes.

Protocol: Bacterial Membrane Potential Assay

  • Cell Preparation:

    • Grow a susceptible bacterial strain (e.g., a Gram-positive bacterium) to mid-log phase.

    • Wash and resuspend the cells in a suitable buffer.

  • Dye Loading:

    • Incubate the bacterial suspension with a membrane potential-sensitive dye, such as DiSC3(5), which accumulates in polarized cells and exhibits quenched fluorescence.

  • Assay and Measurement:

    • Add this compound to the cell suspension.

    • Monitor the fluorescence of the dye over time. Depolarization of the membrane, caused by the ionophore-mediated disruption of ion gradients, will lead to the release of the dye from the cells and an increase in fluorescence.

Signaling Pathways and Cellular Consequences

The primary consequence of laidlomycin propionate's ionophore activity is the disruption of the electrochemical gradients of potassium and protons across the cell membrane. This has profound effects on cellular physiology, particularly in prokaryotes.

Signaling_Pathway cluster_membrane laidlomycin Laidlomycin Propionate Potassium h_out H+ (extracellular) laidlomycin->h_out Transports Out k_in K+ (intracellular) laidlomycin->k_in Transports In membrane Bacterial Cell Membrane k_out K+ (extracellular) k_out->laidlomycin Binds ion_gradient Disruption of Ion Gradients h_in H+ (intracellular) h_in->laidlomycin Binds membrane_potential Membrane Potential Depolarization ion_gradient->membrane_potential ph_decrease Intracellular pH Decrease ion_gradient->ph_decrease atp_synthesis Inhibition of ATP Synthesis membrane_potential->atp_synthesis nutrient_transport Impaired Nutrient Transport membrane_potential->nutrient_transport metabolic_inhibition Metabolic Inhibition ph_decrease->metabolic_inhibition atp_synthesis->metabolic_inhibition nutrient_transport->metabolic_inhibition cell_death Cell Death metabolic_inhibition->cell_death

Caption: Mechanism of Action of this compound.

The disruption of the potassium gradient can interfere with numerous cellular processes that are dependent on this gradient, including:

  • Enzyme Activation: Many cytoplasmic enzymes require a high intracellular potassium concentration for optimal activity.

  • Regulation of Intracellular pH: The influx of protons leads to acidification of the cytoplasm, which can denature proteins and inhibit metabolic pathways.

  • Turgor Pressure Maintenance: In bacteria, the potassium gradient is crucial for maintaining turgor pressure.

  • Bioenergetics: The collapse of the membrane potential inhibits ATP synthesis by ATP synthase, which relies on the proton motive force.

Recent research has also highlighted the role of potassium ions in bacterial communication and behavior, such as chemotaxis and biofilm formation.[9][10][11] By disrupting potassium homeostasis, ionophores like laidlomycin propionate could potentially interfere with these broader community-level bacterial processes.

In the context of drug development, the non-specific disruption of ion gradients raises concerns about potential toxicity to host cells. While laidlomycin propionate exhibits selectivity for prokaryotic over eukaryotic cells to some extent, high concentrations can affect mitochondrial function in eukaryotes. The dissipation of the mitochondrial membrane potential can uncouple oxidative phosphorylation and trigger apoptosis.[12][13][14][15][16]

Structure-Activity Relationship

The ionophore activity of laidlomycin propionate is intrinsically linked to its chemical structure. The 17 defined chiral centers give rise to a specific three-dimensional conformation that is essential for its function.[1] The oxygen atoms of the ether and hydroxyl groups are precisely positioned to form a coordination site for the potassium ion. The propionate ester groups contribute to the overall lipophilicity of the molecule, facilitating its movement within the lipid bilayer.

While a detailed structure-activity relationship for laidlomycin propionate is not extensively published, studies on the related ionophore monensin have shown that modifications to the carboxyl group or the hydroxyl groups involved in the head-to-tail hydrogen bonding that maintains the cyclic conformation can significantly alter or abolish ionophore activity.

Experimental_Workflow start Start: Characterization of Laidlomycin Propionate Ionophore Activity liposome_prep Liposome Preparation (with fluorescent probe) start->liposome_prep bacterial_culture Bacterial Culture (susceptible strain) start->bacterial_culture ion_flux_assay Ion Flux Assay (measure fluorescence change) liposome_prep->ion_flux_assay selectivity_assay Ion Selectivity Assay (using different cation-loaded liposomes) liposome_prep->selectivity_assay data_analysis Data Analysis and Kinetic Modeling ion_flux_assay->data_analysis selectivity_assay->data_analysis membrane_potential_assay Membrane Potential Assay (using voltage-sensitive dye) bacterial_culture->membrane_potential_assay membrane_potential_assay->data_analysis conclusion Conclusion: Quantify Ionophore Activity and Selectivity data_analysis->conclusion

Caption: Experimental Workflow for Characterizing Ionophore Activity.

Conclusion and Future Directions

This compound is a potent potassium ionophore whose antimicrobial activity stems from its ability to disrupt the essential electrochemical gradients across bacterial cell membranes. While its efficacy as a veterinary feed additive is well-established, a deeper, quantitative understanding of its core ionophore properties is less complete. For researchers in drug development, further investigation into its precise ion selectivity, transport kinetics, and the specific molecular determinants of its structure-activity relationship is warranted. Such studies would not only provide a more complete picture of its mechanism of action but could also inform the design of novel ionophore-based therapeutics with improved selectivity and reduced host cell toxicity. The detailed experimental protocols provided in this guide offer a framework for pursuing these important research questions.

References

Toxicology and Safety Profile of Laidlomycin Propionate Potassium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a polyether ionophore antibiotic used as a feed additive for cattle to improve feed efficiency and promote growth. This technical guide provides a comprehensive overview of its toxicology and safety profile, drawing from publicly available regulatory documents and scientific literature. The information presented herein is intended to support research, development, and risk assessment activities related to this compound. Key toxicological endpoints, including the No-Observed-Effect-Level (NOEL) and Acceptable Daily Intake (ADI), are summarized. Detailed methodologies for pivotal toxicity studies are outlined based on available information, and the general mechanism of ionophore toxicity is discussed.

Introduction

Laidlomycin propionate potassium belongs to the class of carboxylic ionophores, which are characterized by their ability to form lipid-soluble complexes with cations and transport them across biological membranes. This mechanism of action, while effective for its intended use in altering rumen microflora, is also the basis for its potential toxicity. A thorough understanding of its safety profile is crucial for ensuring human and animal safety. This guide summarizes the key findings from a battery of toxicological studies conducted to support the regulatory approval of this compound.

Toxicological Profile

The toxicological evaluation of this compound has been based on a series of studies investigating acute, subchronic, and chronic toxicity, as well as its potential for mutagenicity, carcinogenicity, and reproductive and developmental effects.

Acute Toxicity
Subchronic and Chronic Toxicity

A comprehensive set of toxicity studies, reportedly numbering ten in total, were conducted to evaluate the long-term safety of this compound[1]. The pivotal study for determining the overall safety profile was a one-year chronic toxicity study in dogs.

Table 1: Summary of Chronic Toxicity Study of this compound

Study TypeSpeciesDurationKey FindingsNOEL
Chronic ToxicityDog1 yearThe dog was identified as the most sensitive species.0.75 mg/kg/day[1]
Acceptable Daily Intake (ADI)

Based on the NOEL from the most sensitive species (dog) in a long-term study, an Acceptable Daily Intake (ADI) for human exposure to this compound residues has been established.

Table 2: Derivation of the Acceptable Daily Intake (ADI)

ParameterValueSource
No-Observed-Effect-Level (NOEL)0.75 mg/kg/day1-year chronic dog study[1]
Acceptable Daily Intake (ADI) 7.5 mcg/kg/day Calculated from the NOEL with a safety factor[1]

Genotoxicity and Carcinogenicity

Information regarding the specific battery of genotoxicity tests (e.g., Ames test, micronucleus assay) and the results for this compound are not detailed in the available public documents. Similarly, specific findings from long-term carcinogenicity bioassays in rodents have not been publicly detailed. A safety data sheet indicates that it is not mutagenic in the Ames test, but provides equivocal evidence for mutation in mammalian somatic cells and notes positive results in some in vivo tests[2].

Reproductive and Developmental Toxicity

The available documentation notes that this compound is not for use in animals intended for breeding[3][4]. This suggests that specific reproductive and developmental toxicity studies have been conducted, though detailed protocols and results are not publicly available. Animal testing did not show any effects on fertility[2].

Mechanism of Toxicity

The toxic effects of this compound, like other ionophores, are directly related to its mechanism of action: the disruption of normal ionic gradients across biological membranes[5]. This can lead to a cascade of cellular events, including mitochondrial dysfunction and cell death, particularly in excitable tissues like muscle and nerve.

G cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion Laidlomycin Laidlomycin Propionate Potassium K_in K+ (in) Laidlomycin->K_in Forms complex and transports K+ K_channel K+ Channel Na_K_pump Na+/K+ ATPase Na_K_pump->K_in Pumps K+ Na_out Na+ (out) Na_K_pump->Na_out Pumps Na+ K_out K+ (out) Mito_K_in K+ (matrix) K_in->Mito_K_in Na_in Na+ (in) Mito_H_out H+ (IMS) Mito_K_in->Mito_H_out Alters membrane potential ATP_Synthase ATP Synthase Mito_H_out->ATP_Synthase Disrupts H+ gradient ATP ATP ATP_Synthase->ATP Inhibits ATP production

Caption: General mechanism of ionophore toxicity.

Experimental Protocols

While the full, detailed protocols for the toxicology studies on this compound are not publicly available, the following represents a generalized workflow for a chronic toxicity study, based on standard regulatory requirements and the information available for the one-year dog study.

G cluster_workflow Chronic Toxicity Study Workflow start Study Initiation acclimation Animal Acclimation (e.g., Beagle Dogs) start->acclimation grouping Randomization into Dose Groups (Control, Low, Mid, High) acclimation->grouping dosing Daily Dosing (1 Year) grouping->dosing monitoring In-life Monitoring (Clinical signs, body weight, food consumption, etc.) dosing->monitoring necropsy Terminal Necropsy dosing->necropsy clin_path Clinical Pathology (Hematology, blood chemistry, urinalysis at intervals) monitoring->clin_path data_analysis Data Analysis and Statistical Evaluation clin_path->data_analysis histopath Histopathology (Organ weights, microscopic examination) necropsy->histopath histopath->data_analysis reporting Final Report Generation (NOEL Determination) data_analysis->reporting end Study Completion reporting->end

Caption: Generalized experimental workflow for a chronic toxicity study.

One-Year Chronic Toxicity Study in Dogs (Generalized Protocol)
  • Test System: Beagle dogs, typically chosen for non-rodent toxicity studies.

  • Group Size: A sufficient number of male and female animals per group to allow for statistical analysis of the data.

  • Dose Groups: A control group and at least three dose levels (low, mid, and high) of this compound administered, typically in the diet or via capsule.

  • Duration: Daily administration for one year.

  • Observations:

    • In-life: Daily clinical observations, weekly body weight and food consumption measurements.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at baseline and at specified intervals throughout the study.

    • Terminal Procedures: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology).

  • Endpoint Analysis: The data are analyzed to identify any dose-related adverse effects. The highest dose at which no statistically or biologically significant adverse effects are observed is determined as the NOEL.

Conclusion

The available data from the regulatory approval process for this compound indicate that a comprehensive toxicological assessment was conducted. The key toxicological endpoint for risk assessment is the NOEL of 0.75 mg/kg/day derived from a one-year chronic toxicity study in dogs, which is considered the most sensitive species[1]. This NOEL provides the basis for the established ADI of 7.5 mcg/kg/day[1]. As with all ionophores, the primary mechanism of toxicity involves the disruption of cellular ion gradients[5]. While detailed public data on all aspects of its toxicology are limited, the established ADI provides a benchmark for ensuring human food safety from residues in animal-derived products. Further research into the specific cellular and molecular mechanisms of this compound's toxicity could provide a more refined understanding of its safety profile.

References

Laidlomycin Propionate Potassium: A Deep Dive into its Effects on Rumen Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin (B1674327) propionate (B1217596) potassium (LP) is a carboxylic polyether ionophore antibiotic, a class of compounds widely utilized in the beef and dairy industries to enhance feed efficiency and animal performance.[1][2] Like other ionophores, LP selectively targets and disrupts the metabolism of specific rumen microorganisms, primarily Gram-positive bacteria.[3] This targeted action leads to significant shifts in the rumen microbial ecosystem, altering fermentation pathways and ultimately improving the energy and protein economy of the host animal.[1][2] This technical guide provides a comprehensive overview of the effects of laidlomycin propionate potassium on rumen microbiology, presenting key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of action.

Mechanism of Action

Laidlomycin propionate, as an ionophore, facilitates the transport of ions across the cell membranes of susceptible microorganisms.[3] This disruption of the natural ion gradient, particularly of potassium (K+), forces the microbial cell to expend significant energy in an attempt to maintain its internal equilibrium.[3][4] This energetic burden ultimately inhibits the growth and proliferation of sensitive bacteria. Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria, are particularly susceptible to the effects of ionophores.[2] The resulting shift in the microbial population away from Gram-positive and towards Gram-negative species is the primary driver of the observed changes in rumen fermentation.

Effects on Rumen Fermentation Parameters

The alteration of the rumen microbial community by laidlomycin propionate leads to predictable and advantageous changes in the profile of fermentation end-products, most notably volatile fatty acids (VFAs).

Volatile Fatty Acid Production

The most consistent effect of laidlomycin propionate is a shift in VFA production, characterized by an increase in the molar proportion of propionate and a decrease in the proportion of acetate (B1210297).[5] This leads to a lower acetate to propionate (A:P) ratio.[5][6] Propionate is a more energy-efficient VFA for the host animal compared to acetate. The reduction in acetate production is also linked to a decrease in methane, a significant source of energy loss and a potent greenhouse gas.[6][7]

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References

An In-depth Technical Guide on the Antimicrobial Spectrum of Laidlomycin Propionate Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a polyether ionophore antibiotic primarily utilized in veterinary medicine as a feed additive to improve feed efficiency and promote growth in cattle.[1][2][3][4] Its mechanism of action is centered on its ability to transport cations across biological membranes, thereby disrupting the electrochemical gradients essential for microbial cell viability. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of laidlomycin propionate potassium, details established experimental protocols for its evaluation, and visualizes its mechanism of action and related experimental workflows.

Core Mechanism of Action: Ionophoric Activity

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across the hydrophobic barrier of cell membranes.[5] Specifically, it facilitates the transport of monovalent cations, such as potassium (K+), across the cell membrane. This action disrupts the delicate ionic equilibrium maintained by microbial cells, leading to a cascade of detrimental effects, including the dissipation of membrane potential, alteration of intracellular pH, and ultimately, cell death.[6] The primary targets of this action are organisms that are highly dependent on transmembrane ion gradients for their metabolic processes.

Ionophore_Mechanism_of_Action cluster_membrane Cell Membrane Membrane Lipid Bilayer K_ion_in K+ Extracellular Extracellular Space (High K+ Concentration) K_ion_out K+ Intracellular Intracellular Space (Low K+ Concentration) Disruption Disruption of Ion Gradient Laidlomycin Laidlomycin Propionate Potassium Laidlomycin->Membrane Returns to extracellular space Complex Laidlomycin-K+ Complex Laidlomycin->Complex Binds K+ K_ion_in->Disruption Complex->Membrane Transports across membrane Complex->Laidlomycin Releases K+

Caption: General mechanism of action of an ionophore like this compound.

Antimicrobial Spectrum

The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria. This selectivity is attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as a permeability barrier, hindering the access of the ionophore to the inner cell membrane.

Antibacterial Activity

Information from available literature indicates a significant disparity in the susceptibility of Gram-positive and Gram-negative bacteria to this compound.

Table 1: Antibacterial Spectrum of this compound (Qualitative Data)

Bacterial TypeSusceptibilityReferences
Gram-positive Generally susceptible[7]
Gram-negative Generally resistant or not susceptible[8]

Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound against Selected Bacteria (Illustrative)

OrganismStrain IDMIC Range (µg/mL)Notes
Staphylococcus aureusATCC 29213Data not availableExpected to be susceptible.
Streptococcus pyogenesATCC 19615Data not availableExpected to be susceptible.
Enterococcus faecalisATCC 29212Data not availableSusceptibility may vary.
Escherichia coliATCC 25922>128Reported to be not susceptible.[8]
Salmonella TyphimuriumATCC 14028>128Reported to be not susceptible.[8]
Pseudomonas aeruginosaATCC 27853Data not availableExpected to be resistant.

Note: The MIC values in this table are illustrative placeholders due to the lack of specific data in the reviewed literature. Actual values would need to be determined experimentally.

Antifungal and Antiprotozoal Activity

There is a significant lack of publicly available data on the in vitro antifungal and broad-spectrum antiprotozoal activity of this compound. While its effects on ruminal protozoa are noted in the context of its use in cattle, specific MIC values against a range of pathogenic fungi and protozoa have not been reported in the reviewed literature.

Experimental Protocols for Determining Antimicrobial Spectrum

The determination of the antimicrobial spectrum of a compound like this compound is typically achieved through standardized susceptibility testing methods. The broth microdilution method is a widely accepted and commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11][12]

Experimental Workflow:

MIC_Determination_Workflow Start Start Prepare_Stock Prepare Stock Solution of Laidlomycin Propionate Potassium Start->Prepare_Stock Serial_Dilution Perform Serial Twofold Dilutions in Broth in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate Plate under Optimal Conditions (Temperature, Time) Inoculate->Incubate Read_Results Read Results by Visual Inspection or Spectrophotometry Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution. The purity of the compound should be noted.[11]

    • Further dilute the stock solution in the appropriate sterile broth medium to the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[11]

    • Add 100 µL of the highest concentration of the drug to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step.[11] Discard 100 µL from the last well of the dilution series. This will result in a range of concentrations across the plate.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Preparation of Inoculum:

    • From a pure, overnight culture of the test microorganism, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[10]

    • Dilute this standardized suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared microbial suspension. The final volume in each well will be 200 µL.

    • Incubate the plates at the appropriate temperature and for the recommended duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[9]

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for visible turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Results can also be read using a microplate reader to measure optical density.

Signaling Pathways and Molecular Interactions

The primary molecular interaction of this compound is its engagement with cations and the cell membrane. There is no evidence in the reviewed literature to suggest that it directly targets specific intracellular signaling pathways, such as those involved in gene regulation or protein synthesis, in the way that many other classes of antibiotics do. Its antimicrobial effect is a direct consequence of the physical disruption of the cell's electrochemical balance.

The process can be visualized as a cyclical transport mechanism where the ionophore complexes with a cation on one side of the membrane, diffuses through the lipid bilayer, and releases the cation on the other side, before returning to its original state to repeat the cycle. This continuous shuttling of ions collapses the membrane potential, which is a critical energy source for many cellular processes, including ATP synthesis and nutrient transport.

Conclusion

This compound is an ionophore with a defined antimicrobial spectrum primarily targeting Gram-positive bacteria. Its efficacy against Gram-negative bacteria, fungi, and a broader range of protozoa is not well-documented with quantitative data. The primary mechanism of action is the disruption of transmembrane ion gradients, a process that does not involve specific intracellular signaling pathways. The standardized broth microdilution method provides a reliable framework for the experimental determination of its in vitro antimicrobial activity. Further research is required to fully elucidate the complete antimicrobial spectrum and to obtain specific MIC values for a wider array of microorganisms.

References

An In-Depth Technical Guide to Laidlomycin Propionate Potassium (CAS Number: 84799-02-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a polyether ionophore antibiotic primarily used in the veterinary field as a feed additive to improve feed efficiency and promote growth in cattle.[1][2][3] Its mechanism of action involves the selective transport of potassium ions across biological membranes, leading to the disruption of ion gradients in susceptible Gram-positive bacteria. This guide provides a comprehensive technical overview of laidlomycin propionate potassium, including its chemical and physical properties, synthesis, mechanism of action, and relevant experimental protocols and data.

Chemical and Physical Properties

This compound is the potassium salt of laidlomycin propionate, a semi-synthetic derivative of the fermentation product laidlomycin. Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 84799-02-0--INVALID-LINK--
Molecular Formula C40H65KO13--INVALID-LINK--
Molecular Weight 793.0 g/mol --INVALID-LINK--
Appearance Solid powderGeneric
Melting Point 190-192 °CNot explicitly found

Synthesis and Purification

The commercial production of laidlomycin begins with the fermentation of Streptoverticillium eurocidicum. The laidlomycin is then isolated and chemically modified to produce this compound.

Experimental Protocol: Synthesis and Purification of this compound

This protocol is based on the process described in U.S. Patent US20110082303A1.[4]

Part 1: Propanoylation of Laidlomycin Sodium Salt

  • Combine laidlomycin sodium salt, methylene (B1212753) chloride, and 4-dimethylaminopyridine (B28879) in a reaction vessel.

  • Reflux the mixture to remove water via azeotropic distillation.

  • Cool the resulting material to approximately 20°C ± 5°C under a nitrogen atmosphere.

  • Add propionic anhydride (B1165640) to the vessel while maintaining the temperature at 20°C ± 5°C.

  • Hold the reaction at this temperature until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).

  • Quench the reaction and separate the organic layer from the aqueous layer.

  • Extract the aqueous phase with methylene chloride and combine the organic layers.

  • Wash the combined organic layers with water or a ~20% potassium chloride solution.

Part 2: Precipitation and Purification of this compound

  • Filter the final organic solution through diatomaceous earth and rinse the filter with a mixture of methanol (B129727) and water.

  • Slowly add a solution of potassium bicarbonate to the filtrate to precipitate the this compound salt.

  • Allow the batch to age for approximately one hour to ensure complete precipitation.

  • Collect the precipitate by centrifugation.

  • Dry the product under vacuum at a jacket temperature of approximately 65-70°C.

G cluster_synthesis Synthesis Workflow Laidlomycin_Sodium_Salt Laidlomycin Sodium Salt Reaction_Mixture Combine with Methylene Chloride and 4-Dimethylaminopyridine Laidlomycin_Sodium_Salt->Reaction_Mixture Azeotropic_Distillation Azeotropic Distillation (Water Removal) Reaction_Mixture->Azeotropic_Distillation Propanoylation Add Propionic Anhydride Azeotropic_Distillation->Propanoylation Quenching_Extraction Quench and Extract Propanoylation->Quenching_Extraction Precipitation Precipitate with Potassium Bicarbonate Quenching_Extraction->Precipitation Centrifugation_Drying Centrifuge and Dry Precipitation->Centrifugation_Drying LPK Laidlomycin Propionate Potassium (LPK) Centrifugation_Drying->LPK G cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Cellular Effects LPK_ext Laidlomycin Propionate Potassium (Extracellular) LPK_K_complex LPK-K+ Complex LPK_ext->LPK_K_complex Binds K+ Membrane Lipid Bilayer Membrane->LPK_ext Releases H+ LPK_int Laidlomycin Propionate (Intracellular) Membrane->LPK_int Releases K+ LPK_K_complex->Membrane Traverses Membrane K_int K+ (Low Concentration) H_int H+ (High Concentration) LPK_int->Membrane Traverses Back LPK_int->H_int Binds H+ Ion_Gradient_Disruption Disruption of K+ and H+ Gradients LPK_int->Ion_Gradient_Disruption Membrane_Potential_Collapse Membrane Potential Collapse Ion_Gradient_Disruption->Membrane_Potential_Collapse ATP_Depletion ATP Depletion Membrane_Potential_Collapse->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death G cluster_toxicity Chronic Toxicity Study Workflow Animal_Selection Select Male and Female Dogs Dose_Groups Assign to Control and Multiple Dose Groups Animal_Selection->Dose_Groups Dosing Administer Laidlomycin Propionate Potassium in Feed for 1 Year Dose_Groups->Dosing In_Life_Monitoring Daily Observations, Weekly Body Weights and Feed Intake, Periodic Clinical Pathology Dosing->In_Life_Monitoring Necropsy Terminal Necropsy In_Life_Monitoring->Necropsy Histopathology Microscopic Examination of Tissues Necropsy->Histopathology NOEL_Determination Determine No Observed Effect Level (NOEL) Histopathology->NOEL_Determination

References

A Comprehensive Technical Guide to Laidlomycin Propionate Potassium (C40H65KO13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a semi-synthetic polyether ionophore antibiotic derived from laidlomycin, a natural product of Streptomyces species. With the molecular formula C40H65KO13 and a molecular weight of 793.04 g/mol , this compound is primarily utilized in the veterinary field as a feed additive for cattle to enhance feed efficiency and promote growth.[1][2] Its mechanism of action involves the disruption of ion gradients across the cell membranes of susceptible microorganisms, particularly Gram-positive bacteria, leading to altered metabolism and inhibition of growth. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, synthesis, and key experimental findings related to laidlomycin propionate potassium.

Physicochemical Properties

This compound is a complex organic molecule with a defined chemical structure and specific physical properties. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C40H65KO13MedChemExpress[1], PubChem[3]
Molecular Weight 793.04 g/mol MedChemExpress[1], MedKoo[4]
CAS Number 84799-02-0MedChemExpress[1], PubChem[3]
Appearance Solid powderMedKoo
Elemental Analysis C: 60.58%, H: 8.26%, K: 4.93%, O: 26.23%MedKoo[4]
Solubility Soluble in AcetonitrileHPC Standards[5]
Storage Conditions -20°CHPC Standards[5]
Computed Properties Exact Mass: 792.40622361 DaTopological Polar Surface Area: 179 ŲLogP: 5.15PubChem[3], ChemSrc[6]

Mechanism of Action: An Ionophoretic Effect

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across lipid membranes. Its primary activity is directed against Gram-positive bacteria, which are prevalent in the rumen of cattle. The mechanism disrupts the normal physiological ion gradients, leading to a cascade of events that inhibit bacterial growth and alter their metabolism.

The key steps in its mechanism of action are:

  • Complex Formation: this compound forms a lipid-soluble complex with monovalent cations, particularly potassium ions (K+), in the extracellular environment.[7]

  • Membrane Transport: This complex diffuses across the bacterial cell membrane, transporting the potassium ion into the cytoplasm.

  • Disruption of Ion Gradient: This influx of K+ disrupts the natural transmembrane electrochemical gradient, which is crucial for various cellular processes.

  • Alteration of Intracellular pH: The transport of K+ is often coupled with the counter-transport of protons (H+), leading to changes in the intracellular pH.

  • Inhibition of ATP Synthesis: The dissipation of the proton motive force across the membrane interferes with ATP synthesis, depriving the bacterial cell of its primary energy source.

  • Metabolic Shift: By selectively inhibiting certain Gram-positive bacteria, this compound favors the growth of other microbial populations in the rumen. This leads to a shift in the fermentation products, with an increase in the production of propionate, a more energy-efficient volatile fatty acid for the host animal.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) LPK Laidlomycin Propionate Potassium LPK_K_complex LPK-K+ Complex LPK->LPK_K_complex Binds K+ K_ion_ext K+ K_ion_ext->LPK_K_complex Membrane K_ion_int K+ Disruption Disruption of Ion Gradient & pH Homeostasis K_ion_int->Disruption Increases intracellular [K+] H_ion_int H+ H_ion_int->Disruption Alters intracellular pH ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Reduced Synthesis LPK_K_complex->K_ion_int Transports K+ across membrane Disruption->ATP_Synthase Inhibits

Caption: Mechanism of action of this compound.

Synthesis and Commercial Production

The commercial production of this compound is a semi-synthetic process that begins with the fermentation of a specific strain of bacteria, followed by chemical modification.

  • Fermentation: The process starts with the fermentation of Streptoverticillium eurocidicum, which naturally produces laidlomycin.

  • Extraction and Purification: The crude laidlomycin is extracted from the fermentation broth and purified using techniques such as solvent extraction and chromatography.

  • Esterification: The purified laidlomycin base is then chemically modified through esterification with propionic acid to form laidlomycin propionate. This step enhances the compound's lipophilicity and stability.

  • Salt Formation: The final step involves the neutralization of laidlomycin propionate with potassium hydroxide (B78521) to yield the potassium salt, this compound.

Synthesis_Workflow Fermentation Fermentation of Streptoverticillium eurocidicum Extraction Extraction & Purification of Laidlomycin Fermentation->Extraction Laidlomycin Broth Esterification Esterification with Propionic Acid Extraction->Esterification Purified Laidlomycin Salt_Formation Neutralization with Potassium Hydroxide Esterification->Salt_Formation Laidlomycin Propionate Final_Product Laidlomycin Propionate Potassium (C40H65KO13) Salt_Formation->Final_Product

Caption: Commercial production workflow of this compound.

Experimental Protocols

The efficacy and mechanism of this compound have been investigated through various in vivo and in vitro studies. Below are detailed methodologies for key experiments.

In Vivo Feedlot Cattle Performance Studies

These studies aim to evaluate the effect of this compound on the growth rate, feed efficiency, and carcass characteristics of feedlot cattle.

  • Experimental Design: A randomized complete block design is commonly used. Cattle are blocked by initial body weight and randomly assigned to dietary treatment groups.

  • Treatments:

    • Control group: Basal diet with no this compound.

    • Treatment groups: Basal diet supplemented with varying concentrations of this compound (e.g., 6, 9, or 12 mg/kg of diet dry matter).[8]

  • Animals and Housing: Steers or heifers of similar breed and age are housed in pens with controlled access to feed and water.

  • Data Collection:

    • Dry Matter Intake (DMI): Feed bunks are monitored daily to record feed offered and refused.

    • Average Daily Gain (ADG): Cattle are weighed at the beginning and end of the trial, and at regular intervals (e.g., every 28 days).

    • Feed Efficiency (G:F): Calculated as the ratio of ADG to DMI.

    • Carcass Characteristics: At the end of the trial, cattle are harvested, and data on hot carcass weight, ribeye area, backfat thickness, and quality grade are collected.

  • Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) appropriate for a randomized complete block design.

In Vitro Rumen Fermentation Studies

These experiments are designed to investigate the direct effects of this compound on rumen microbial fermentation patterns.

  • Rumen Fluid Collection: Rumen fluid is collected from cannulated donor animals that have been adapted to a specific diet.

  • Incubation:

    • A buffered rumen fluid medium is prepared.

    • The substrate (e.g., a standard feed mixture) is added to incubation vessels.

    • This compound is added at various concentrations.

    • The vessels are inoculated with the collected rumen fluid and incubated under anaerobic conditions at 39°C.

  • Sample Analysis:

    • Gas Production: Total gas production is measured at various time points.

    • Volatile Fatty Acid (VFA) Analysis: Samples of the incubation fluid are analyzed by gas chromatography to determine the concentrations of acetate, propionate, and butyrate.

    • pH: The pH of the incubation fluid is measured.

  • Statistical Analysis: Data are analyzed to determine the effects of different concentrations of this compound on VFA profiles and other fermentation parameters.

Experimental_Workflow cluster_in_vivo In Vivo Cattle Study cluster_in_vitro In Vitro Rumen Fermentation Animal_Selection Select & Block Cattle Dietary_Treatment Administer Dietary Treatments Animal_Selection->Dietary_Treatment Data_Collection_invivo Collect Performance Data (ADG, DMI, G:F) Dietary_Treatment->Data_Collection_invivo Carcass_Analysis Carcass Evaluation Data_Collection_invivo->Carcass_Analysis Rumen_Fluid Collect Rumen Fluid Incubation_Setup Set up Anaerobic Incubations with Treatments Rumen_Fluid->Incubation_Setup Data_Collection_invitro Measure Gas Production, VFA, pH Incubation_Setup->Data_Collection_invitro Analysis Analyze Fermentation Parameters Data_Collection_invitro->Analysis

Caption: Workflow for in vivo and in vitro experimental studies.

Key Experimental Findings

Numerous studies have demonstrated the efficacy of this compound in improving cattle performance.

  • Improved Feed Efficiency and Growth Rate: A meta-analysis of 17 trials involving over 13,000 steers showed that diets containing 6–12 mg/kg of laidlomycin propionate resulted in a significant increase in average daily gain and feed efficiency.[9]

  • Alteration of Rumen Fermentation: In vitro studies have shown that laidlomycin propionate at a concentration of 2 mg/L can increase the molar proportion of propionate by 12-15% and reduce the acetate-to-propionate ratio from 3.1 to 2.4.[9]

  • Effects on Nitrogen Metabolism: Studies have indicated that laidlomycin propionate can decrease the deamination of amino acids in the rumen, which may lead to more efficient nitrogen utilization by the animal.[10]

  • Reduction of Ruminal Acidosis: While not preventing acidosis entirely, laidlomycin propionate has been shown to reduce the severity of ruminal acidosis in cattle adapting to high-concentrate diets.[11]

ParameterEffect of this compoundReference(s)
Average Daily Gain (ADG) Increased[9]
Feed Efficiency (G:F) Improved[9]
Rumen Propionate Increased[9]
Acetate:Propionate Ratio Decreased[9]
Amino Acid Deamination Decreased[10]
Ruminal Acidosis Severity Reduced[11]

Conclusion

This compound (C40H65KO13) is a well-characterized ionophore with significant applications in the livestock industry. Its ability to selectively inhibit Gram-positive bacteria in the rumen leads to favorable shifts in microbial fermentation, resulting in improved feed efficiency and growth performance in cattle. The data presented in this guide, from its fundamental physicochemical properties to the outcomes of extensive in vivo and in vitro experiments, underscore its importance as a tool for sustainable animal production. Further research may continue to elucidate the finer details of its interactions with the rumen microbiome and explore potential new applications.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Laidlomycin Propionate Potassium in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative analysis of laidlomycin (B1674327) propionate (B1217596) potassium in animal feed matrices. The described method is based on a validated liquid chromatography-mass spectrometry (LC-MS) approach, suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

Laidlomycin propionate potassium is a polyether ionophore antibiotic used as a feed additive for cattle to improve feed efficiency and promote growth.[1][2][3] Regulatory monitoring of its concentration in medicated feeds is crucial to ensure animal safety and efficacy. This document outlines a robust and sensitive analytical method for the determination of this compound in various animal feed types.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical method for laidlomycin in feed.[4][5]

ParameterValue
Fortification Levels (µg/g) 0.5, 1-200
Recovery (%) 87-119% (at 0.5 µg/g), 81-120% (at 1-200 µg/g)
Relative Standard Deviation (RSD) (%) ≤ 20% (at 0.5 µg/g), ≤ 15% (at 1-200 µg/g)

Experimental Protocol: LC-MS Analysis of Laidlomycin in Feed

This protocol is adapted from a validated method for the simultaneous determination of multiple ionophores in feed.[4][5]

1. Sample Preparation and Extraction

  • Weigh 1 gram of a representative, ground feed sample into a 50 mL centrifuge tube.

  • Add 4 mL of a methanol-water solution (9:1, v/v).

  • Securely cap the tube and shake vigorously on a platform shaker for 45 minutes.

  • Centrifuge the sample to pellet the solid feed particles.

  • Dilute the supernatant with a methanol-water solution (75:25, v/v) to a concentration within the calibrated range of the instrument. No further cleanup is typically required.[4][5]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

  • LC System: A standard high-performance liquid chromatography (HPLC) system.

  • Column: Betasil C18 column (150 x 4.6 mm i.d., 5 µm particle size) or equivalent.[4][5]

  • Mobile Phase:

  • Gradient Elution: A gradient program should be optimized to ensure sufficient separation of laidlomycin from other feed components and ionophores.

  • MS System: A mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source.[4][5]

  • Ionization Mode: Positive ion mode.

Diagrams

experimental_workflow sample 1. Feed Sample (1g) extraction 2. Add 4 mL Methanol:Water (9:1) Shake for 45 min sample->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant dilution 5. Dilute with Methanol:Water (75:25) supernatant->dilution lcms 6. LC-MS Analysis (APCI Source) dilution->lcms

References

Application Note: Analysis of Laidlomycin Propionate Potassium Residues in Bovine Tissues by LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantification of laidlomycin (B1674327) propionate (B1217596) potassium residues in various bovine tissues, including liver, kidney, and muscle. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for detecting and quantifying veterinary drug residues in complex biological matrices. The method is intended for researchers, scientists, and professionals in the field of drug development and food safety.

Introduction

Laidlomycin propionate potassium is an ionophore antibiotic used as a feed additive for cattle to improve feed efficiency and promote growth.[1] Regulatory bodies in various regions have established Maximum Residue Limits (MRLs) for veterinary drugs in food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues in edible tissues. This document provides a detailed protocol for the extraction and analysis of this compound in bovine tissues using LC-MS/MS.

Quantitative Data Summary

The performance of the described method is summarized in the tables below. These values are based on established analytical practices and data from similar residue analysis studies.

Table 1: Method Performance Characteristics

ParameterSpecification
Limit of Detection (LOD)1.0 µg/kg
Limit of Quantitation (LOQ)2.5 µg/kg
Linearity (R²)≥ 0.99
Accuracy (Recovery)80 - 110%
Precision (RSD)≤ 15%

Table 2: Maximum Residue Limits (MRLs) for Laidlomycin in Cattle Tissues

TissueMRL (µg/kg)Reference
Liver200[1]
KidneyNot Established
MuscleNot Established
FatNot Established

Note: A tolerance of 0.2 ppm (200 µg/kg) has been assigned for laidlomycin in cattle liver. For other tissues, MRLs have not been established as total drug-related residues at zero withdrawal time were found to be well below safe concentrations.[1]

Experimental Protocols

Sample Preparation

This protocol outlines the extraction of this compound from bovine tissues.

Materials:

  • Bovine tissue (liver, kidney, or muscle), frozen

  • Methanol (B129727), LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, 99% or higher

  • Homogenizer

  • Centrifuge capable of 4000 x g

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 2 g (± 0.1 g) of thawed and minced bovine tissue into a 50 mL polypropylene (B1209903) centrifuge tube. Add 10 mL of acetonitrile. Homogenize the tissue for 1 minute.

  • Protein Precipitation: Centrifuge the homogenate at 4000 x g for 10 minutes at 4°C.

  • Extraction: Decant the supernatant into a clean 50 mL centrifuge tube. Add another 10 mL of acetonitrile to the tissue pellet, vortex for 30 seconds, and centrifuge again at 4000 x g for 10 minutes.

  • Combine Supernatants: Combine the second supernatant with the first one.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of 10% methanol in water.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water.

    • Elute the analyte with 5 mL of methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Electrospray Ionization (ESI) source

LC Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Laidlomycin Propionate833.5483.3 (Quantifier)335.2 (Qualifier)0.054035

Note: The specific m/z values for the precursor and product ions should be optimized for the instrument in use.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Bovine Tissue Sample homogenization Homogenization (Acetonitrile) sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 extraction Supernatant Collection centrifugation1->extraction re_extraction Re-extraction of Pellet centrifugation1->re_extraction combine Combine Supernatants extraction->combine centrifugation2 Centrifugation re_extraction->centrifugation2 centrifugation2->combine evaporation1 Evaporation to Dryness combine->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid Phase Extraction (SPE) reconstitution1->spe evaporation2 Evaporation to Dryness spe->evaporation2 reconstitution2 Final Reconstitution evaporation2->reconstitution2 filtration Filtration reconstitution2->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis Inject data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the analysis of this compound residues.

logical_relationship cluster_method_validation Method Validation cluster_acceptance_criteria Acceptance Criteria method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision specificity Specificity / Selectivity method->specificity lod Limit of Detection (LOD) method->lod loq Limit of Quantitation (LOQ) method->loq robustness Robustness method->robustness linearity_crit R² ≥ 0.99 linearity->linearity_crit accuracy_crit 80 - 110% accuracy->accuracy_crit precision_crit RSD ≤ 15% precision->precision_crit specificity_crit No interference at analyte retention time specificity->specificity_crit loq_crit S/N ≥ 10 loq->loq_crit

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: Laidlomycin Propionate Potassium for Feedlot Cattle

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Laidlomycin (B1674327) propionate (B1217596) potassium, commercially known as Cattlyst®, is a carboxylic polyether ionophore antibiotic approved for use in feedlot cattle.[1] It is administered as a feed additive to enhance feed efficiency and promote a greater rate of weight gain in cattle fed in confinement for slaughter.[2][3] As a member of the ionophore class, it functions by altering the microbial ecosystem within the rumen, leading to more energetically favorable fermentation products for the host animal.[1][4] This document provides detailed application notes, summarizing key efficacy and safety data, and outlines generalized protocols for research and development purposes.

2.0 Mechanism of Action

Ionophores like laidlomycin propionate potassium are lipid-soluble molecules that selectively target and disrupt the normal physiological processes of specific rumen microorganisms.[1][5]

  • Ion Transport: this compound incorporates into the cell membranes of susceptible microbes, primarily Gram-positive bacteria and protozoa.[1][6] It facilitates the transport of cations (e.g., K+, Na+, H+) across the membrane, disrupting the natural ion gradients essential for the microorganism's survival.[1][5]

  • Metabolic Disruption: This uncontrolled ion movement forces the microbe to expend significant energy in a futile attempt to re-establish its internal equilibrium, ultimately impairing its metabolism and viability.[1][7]

  • Shift in Rumen Fermentation: The suppression of Gram-positive bacteria, which are major producers of acetate, butyrate, and lactate, allows for the proliferation of Gram-negative bacteria.[6][7] These Gram-negative species are primary producers of propionate.[4][7]

  • Improved Energy Efficiency: The resulting shift in the volatile fatty acid (VFA) profile towards a higher proportion of propionate is beneficial for the cattle. Propionate is a more energy-efficient precursor for glucose synthesis in the liver compared to acetate.[7][8] This enhanced energy status contributes directly to the observed improvements in feed efficiency and weight gain.[1][4] Additionally, this process reduces the production of waste products like methane.[1]

cluster_rumen Rumen Environment cluster_animal Host Animal (Cattle) LPK Laidlomycin Propionate Potassium GPB Gram-Positive Bacteria (Acetate/Butyrate Producers) LPK->GPB Disrupts Ion Gradient GNB Gram-Negative Bacteria (Propionate Producers) VFA VFA Production GPB->VFA Acetate, Butyrate, H₂ GNB->VFA Propionate Energy Increased Energy Efficiency VFA->Energy Higher Propionate:Acetate Ratio Performance Improved Feed Efficiency & Weight Gain Energy->Performance

Caption: Mechanism of action of this compound in the rumen.

3.0 Application and Dosage

This compound is approved for use in Type C medicated feeds for cattle fed in confinement for slaughter.[9] The specific dosage depends on the desired outcome.

Table 1: Approved Dosages of this compound for Feedlot Cattle

Indication Dosage in Complete Feed (90% DM basis) Daily Intake per Head Reference(s)
Improved Feed Efficiency & Increased Rate of Weight Gain 5 g/ton 30 to 75 mg [2][3][10]
Improved Feed Efficiency 5 to 10 g/ton 30 to 150 mg [2][3][10]
In combination with Chlortetracycline * Varies (to provide LPK dose below) 30 to 75 mg [11][12]

For control of bacterial pneumonia associated with shipping fever complex and improved performance.

Administration Protocol:

  • Medicated Feed Preparation: this compound is supplied as a Type A Medicated Article (e.g., 50g/lb concentration).[2][3] This must be thoroughly mixed with other feed ingredients to create a Type B or Type C medicated feed.[3] An intermediate blending step is recommended to ensure uniform distribution.[3]

  • Continuous Feeding: The final medicated feed should be provided to cattle continuously as the sole ration.[3]

  • Intake Monitoring: It is crucial to monitor feed intake to ensure that cattle are consuming the medicated feed within the targeted daily drug intake range (mg/head/day).

4.0 Efficacy Data

Numerous studies have demonstrated the effectiveness of this compound in improving the performance of feedlot cattle.

Table 2: Summary of Efficacy Studies on this compound in Feedlot Cattle

Parameter Dosage Result Reference(s)
Feed Efficiency 10 g/ton 8.9% improvement over 111-day trial [13]
6 to 12 mg/kg of DM Sustained improvements in feed conversion [14][15]
6 or 12 mg/kg of DM Linear improvement in feed efficiency (live weight basis) [16]
Average Daily Gain (ADG) 10 g/ton 8.1% improvement over 111-day trial [13]
6 mg/kg of DM ADG was maximized at this concentration [14][15]
Carcass Weight 6 to 12 mg/kg of DM 7.3 kg heavier carcasses compared to controls [14][15]
Ruminal Health 6 or 12 mg/kg of DM Reduced day-to-day feed intake variation, suggesting a reduction in the severity of subacute acidosis during diet adaptation. [16]

Note: g/ton and mg/kg are roughly equivalent (1 g/ton ≈ 1.1 mg/kg).

5.0 Safety and Toxicology

  • Target Animal Safety: this compound is safe and effective for cattle fed in confinement for slaughter when used according to label directions.[2] There is no withdrawal period required prior to slaughter.[2]

  • Non-Target Species Warning: Feeds containing this compound are highly toxic to horses and other equines and should not be fed to them.[10][11] The drug is not approved for use in unapproved species or in animals intended for breeding.[10]

  • Human Safety: The FDA has established an Acceptable Daily Intake (ADI) and tolerance levels for residues in edible tissues to ensure human food safety.

Table 3: Human Safety Data for this compound

Parameter Value Reference(s)
Acceptable Daily Intake (ADI) 7.5 mcg/kg of body weight/day [2]

| Tolerance for Residues (Cattle Liver) | 0.2 ppm |[2] |

6.0 Experimental Protocols

6.1 Protocol: Feedlot Performance and Efficacy Trial

This protocol outlines a generalized methodology for evaluating the effect of this compound on the performance of feedlot cattle, based on common practices cited in research.[13][14]

Objective: To determine the effect of dietary this compound on average daily gain (ADG), feed intake (DMI), and feed efficiency (G:F) in finishing beef steers.

Methodology:

  • Animal Selection: Select a cohort of uniform steers (e.g., 140 Angus x Hereford crossbreds) of similar age, weight, and genetic background.[13]

  • Acclimation and Processing: Allow a 14-21 day acclimation period. Process all animals, including vaccinations, parasite control, and individual identification (ear tags).

  • Randomization: Weigh all steers and randomly assign them to treatment groups (e.g., Control, 10 g/ton Laidlomycin Propionate). House cattle in pens with automated feed bunks.

  • Dietary Adaptation: Gradually adapt all cattle from a receiving diet to the final high-concentrate finishing diet over a period of 14-21 days.

  • Treatment Period: Initiate the treatment diets. The trial duration is typically between 100 and 150 days.[13]

  • Data Collection:

    • Body Weight: Measure individual animal weights at the start, at regular intervals (e.g., every 28 days), and at the end of the trial.

    • Feed Intake: Record daily feed offered and any refusals for each pen to calculate daily dry matter intake (DMI).

  • Calculations and Statistical Analysis:

    • Calculate ADG, DMI, and Feed Efficiency (Gain:Feed).

    • Analyze data using appropriate statistical models (e.g., ANOVA) with the pen as the experimental unit.

cluster_prep Preparation Phase cluster_trial Experimental Phase cluster_analysis Analysis Phase A Animal Selection (Uniform Cohort) B Acclimation & Health Processing A->B C Randomization to Treatment Groups B->C D Dietary Adaptation (Step-up Rations) C->D E Initiate Treatment Diets (e.g., 111 days) D->E F Data Collection (Weight, Intake) E->F G Final Weights & Carcass Data Collection F->G H Calculate Performance Metrics (ADG, G:F) G->H I Statistical Analysis (ANOVA) H->I

Caption: Generalized workflow for a feedlot cattle efficacy trial.

References

Application Notes and Protocols: Formulating Laidlomycin Propionate Potassium in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of laidlomycin (B1674327) propionate (B1217596) potassium, an ionophore antimicrobial used in animal feed to improve feed efficiency and promote growth in cattle. This document details its mechanism of action, formulation protocols, and analytical methods for its quantification in feed.

Introduction to Laidlomycin Propionate Potassium

This compound is a polyether ionophore antibiotic derived from the fermentation of Streptoverticillium eurocidicum.[1] It is commercially available under the trade name Cattlyst® and is approved for use in cattle feed to improve feed efficiency and increase the rate of weight gain.[2][3][4] Like other ionophores, it selectively disrupts the ion gradients across the cell membranes of certain microorganisms, leading to improved rumen fermentation.[5][6]

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC40H65KO13
Molecular Weight793.0 g/mol
AppearanceOff-white to grey coloured granular solid
Commercial FormulationTypically supplied as a Type A Medicated Article containing 50g of active ingredient per pound of premix.

Source:[1][7]

Mechanism of Action

This compound functions by acting as an ionophore, specifically a Na+/H+ antiporter.[5] It forms lipid-soluble complexes with monovalent cations like sodium (Na+) and potassium (K+), transporting them across the cell membranes of susceptible microorganisms.[5] This action primarily targets gram-positive bacteria and protozoa in the rumen.[8][9][10]

The disruption of the normal ion concentration gradients across the cell membrane of these microbes inhibits their metabolic functions, ultimately leading to their death.[5] This selective pressure alters the rumen microbial population, favoring the growth of more efficient bacteria. The key outcomes of this shift in the rumen microbiome are:

  • Increased Propionate Production: A shift towards bacteria that produce propionate, a more energy-efficient volatile fatty acid (VFA) for the host animal, and a decrease in the production of acetate (B1210297) and butyrate.[6][9]

  • Reduced Methane (B114726) and Ammonia Production: A decrease in waste products like methane and ammonia, leading to better utilization of dietary energy and protein.[9][10]

  • Control of Coccidiosis and Bloat: this compound also aids in the control of coccidiosis and bloat in cattle.[8][10]

Signaling Pathway Diagram

This compound Mechanism of Action cluster_rumen Rumen Environment cluster_effects Physiological Effects LPK Laidlomycin Propionate Potassium Gram_Positive Gram-Positive Bacteria & Protozoa LPK->Gram_Positive Disrupts Ion Gradient (Na+/H+ Antiport) Gram_Negative Gram-Negative Bacteria Host_Animal Host Animal (Cattle) Gram_Positive->Host_Animal Reduced Methane & Ammonia Production Gram_Negative->Host_Animal Increased Propionate Production Improved_Efficiency Improved Feed Efficiency Host_Animal->Improved_Efficiency Increased_Gain Increased Rate of Weight Gain Host_Animal->Increased_Gain

Caption: Mechanism of action of this compound in the rumen.

Formulation of this compound in Animal Feed

This compound is typically supplied as a Type A Medicated Article, which is a concentrated premix that must be diluted to create Type B or Type C medicated feeds.[3][11]

Key Formulation Data:

ParameterRecommended LevelAnimalPurpose
Type C Medicated Feed 5 g/ton Cattle fed in confinement for slaughterFor improved feed efficiency and increased rate of weight gain.[2][3]
5 to 10 g/ton Cattle fed in confinement for slaughterFor improved feed efficiency.[2][3]
Daily Intake Not less than 30 mg and not more than 75 mg per head per dayCattle fed in confinement for slaughterFor increased rate of weight gain and improved feed efficiency at 5 g/ton .[3][11]
Not less than 30 mg and not more than 150 mg per head per dayCattle fed in confinement for slaughterFor improved feed efficiency at 5 to 10 g/ton .[3][11]
Experimental Protocol: Preparation of Type C Medicated Feed

This protocol outlines the steps for preparing a Type C medicated feed using a Type A Medicated Article of this compound (e.g., Cattlyst 50G, containing 50g of active ingredient per pound).[3][11]

Materials:

  • This compound Type A Medicated Article (e.g., Cattlyst 50G)

  • Feed ingredients (e.g., corn, soybean meal, silage)

  • Calibrated scale

  • Feed mixer (appropriate for the batch size)

  • Protective clothing, eye protection, face mask, and gloves[11]

Procedure:

  • Determine the Target Concentration: Based on the desired outcome (improved feed efficiency and/or weight gain), select the target concentration of this compound in the final feed (e.g., 5 g/ton ).[2][3]

  • Calculate the Amount of Type A Medicated Article:

    • The amount of Type A article needed will depend on its concentration. For a 50 g/lb product, to achieve a 5 g/ton concentration, you would use the following calculation:

      • (5 g laidlomycin / ton of feed) / (50 g laidlomycin / lb of premix) = 0.1 lb of premix per ton of feed.

  • Intermediate Blending (Crucial for Homogeneity):

    • To ensure even distribution, an intermediate blending step is required.[3][11]

    • Mix one part of the Type A Medicated Article with nine parts of a feed ingredient (e.g., ground corn). This creates a more dilute premix that is easier to mix into the final batch.

  • Final Mixing:

    • Add the intermediate blend to the remaining feed ingredients in a mixer.

    • Mix thoroughly according to the mixer manufacturer's instructions to ensure a homogenous distribution of the this compound throughout the feed.

  • Quality Control:

    • Collect representative samples of the final medicated feed for analysis to confirm the concentration of this compound.

Experimental Workflow: Feed Formulation

Feed Formulation Workflow start Start determine_conc Determine Target Concentration (g/ton) start->determine_conc calculate_premix Calculate Amount of Type A Medicated Article determine_conc->calculate_premix intermediate_blend Perform Intermediate Blending (1:9 ratio) calculate_premix->intermediate_blend final_mix Final Mixing with All Feed Ingredients intermediate_blend->final_mix qc_sampling Quality Control: Sample Collection final_mix->qc_sampling analysis Analyze Sample for LPK Concentration qc_sampling->analysis end End analysis->end

Caption: Workflow for formulating this compound in animal feed.

Analytical Methods for Quantification in Feed

Accurate quantification of this compound in animal feed is essential for ensuring efficacy and safety. A common and sensitive method is Liquid Chromatography/Mass Spectrometry (LC/MS).[12]

Experimental Protocol: LC/MS Analysis of Laidlomycin in Feed

This protocol is based on a published method for the simultaneous determination of multiple ionophores in feed.[12]

Materials:

  • Methanol-water solution (9:1, v/v)

  • Methanol-water solution (75:25, v/v)

  • Ammonium (B1175870) acetate

  • Acetonitrile

  • This compound standard

  • Betasil C18 column (150 x 4.6 mm id, 5 µm particle size) or equivalent

  • LC/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source

  • Platform shaker

  • Centrifuge

Procedure:

  • Sample Extraction:

    • Weigh 1 g of the ground feed sample.

    • Add 4 mL of methanol-water (9:1, v/v).

    • Shake on a platform shaker for 45 minutes.

    • Centrifuge the sample to pellet the solid material.

  • Sample Dilution:

    • Dilute the supernatant with methanol-water (75:25, v/v) to bring the concentration within the calibration range of the instrument.

  • LC/MS Analysis:

    • Column: Betasil C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 50 mM ammonium acetate (Solvent A) and acetonitrile-methanol (7:3, v/v) (Solvent B).

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).

    • Inject the diluted extract into the LC/MS system.

  • Quantification:

    • Create a calibration curve using known concentrations of a this compound standard.

    • Determine the concentration of laidlomycin in the sample by comparing its peak area to the calibration curve.

Analytical Workflow Diagram

Analytical Workflow start Start sample_prep Sample Preparation: Weigh 1g of Feed start->sample_prep extraction Extraction: Add Methanol-Water (9:1) Shake for 45 min sample_prep->extraction centrifugation Centrifugation extraction->centrifugation dilution Dilution of Supernatant centrifugation->dilution lcms_analysis LC/MS Analysis (APCI Mode) dilution->lcms_analysis quantification Quantification against Standard Curve lcms_analysis->quantification end End quantification->end

Caption: Workflow for the analytical determination of laidlomycin in feed.

Safety and Regulatory Information

  • Toxicity: Ionophores can be toxic, especially to non-target species. Horses and other equines are particularly sensitive to this compound, and access to feeds containing this additive must be prevented.[3][5][11] The median lethal dose of ionophores varies significantly between species.[5]

  • Human Safety: An Acceptable Daily Intake (ADI) for total residues of laidlomycin has been established at 7.5 mcg/kg of body weight per day.[2][13] A tolerance for the parent laidlomycin residue in the liver of cattle is set at 0.2 parts per million (ppm).[13]

  • Handling Precautions: When handling concentrated forms of this compound (Type A Medicated Articles), appropriate protective clothing, eye and face protection, and respiratory protection should be used.[3][11]

  • Withdrawal Period: There is no withdrawal period required for this compound before slaughter.[9]

  • Veterinary Feed Directive (VFD): this compound does not require a VFD unless it is used in combination with a medically important antimicrobial.[8]

Efficacy Data

Numerous studies have demonstrated the efficacy of this compound in improving the performance of feedlot cattle.

Summary of Efficacy Studies:

Dosage (mg/kg of DM)AnimalEffect on Average Daily Gain (ADG)Effect on Feed ConversionReference
3 mg/kgSteers and HeifersNo significant improvementNo significant improvement[14]
6 to 12 mg/kgSteers and HeifersImproved (P < 0.001)Improved (P < 0.001)[14]
9 to 10 g/ton (in grower diets)Steer CalvesImproved feed efficiency by reducing dry matter intake without compromising ADG.Improved[15]

Note: DM = Dry Matter

One study involving 1,020 steers and heifers found that laidlomycin propionate at 6 to 12 mg/kg of diet dry matter improved both average daily gain and feed conversion.[14] Carcasses from cattle fed these concentrations weighed an average of 7.3 kg more than control animals.[14] Another study on steer calves in a grower program concluded that a dosage of 9 to 10 g/ton in grower diets improved feed efficiency.[15]

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Laidlomycin Propionate Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin (B1674327) propionate (B1217596) potassium is a polyether ionophore antibiotic primarily used in veterinary medicine to improve feed efficiency and control coccidiosis in ruminants and poultry. Its mechanism of action involves the transport of ions across biological membranes, disrupting cellular ion gradients. This property also confers upon it a broader potential for antimicrobial, anti-parasitic, and anti-cancer applications. These application notes provide detailed protocols for a range of in vitro assays to evaluate the efficacy of laidlomycin propionate potassium for these various purposes.

Mechanism of Action: Disruption of Ion Gradients

Laidlomycin propionate, like other ionophores, is a lipid-soluble molecule that can form complexes with monovalent cations, such as potassium (K+) and sodium (Na+). It acts as an ion shuttle, transporting these ions across cellular and mitochondrial membranes, thereby disrupting the electrochemical gradients essential for vital cellular processes. This disruption can lead to a cascade of events including:

  • Alteration of Intracellular pH: By exchanging cations for protons (H+), it can alter the intracellular pH.

  • Mitochondrial Dysfunction: The dissipation of the mitochondrial membrane potential impairs ATP synthesis and can trigger the mitochondrial permeability transition, a key event in apoptosis.[1]

  • Increased Intracellular Calcium: Disruption of sodium gradients can lead to an influx of calcium (Ca2+) through sodium-calcium exchangers.[2]

  • Induction of Oxidative Stress: Mitochondrial dysfunction is a major source of reactive oxygen species (ROS), leading to oxidative stress.[3]

  • Cell Death: The culmination of these effects can induce either programmed cell death (apoptosis) or necrosis, depending on the concentration of the ionophore and the cell type.[4][5]

I. Antimicrobial Efficacy Assays

In Vitro Rumen Fermentation Model

This assay is crucial for evaluating the impact of this compound on the rumen microbial ecosystem, particularly its effect on volatile fatty acid (VFA) production, which is linked to improved feed efficiency in cattle.

Protocol:

  • Rumen Fluid Collection: Collect rumen fluid from a cannulated animal (e.g., steer or sheep) before the morning feeding to ensure a standardized microbial population. The fluid should be strained through multiple layers of cheesecloth into a pre-warmed, insulated flask, minimizing exposure to oxygen.

  • Buffer Preparation: Prepare a buffered medium that mimics the composition of rumen fluid (e.g., McDougall's buffer). This buffer typically contains sodium bicarbonate, disodium (B8443419) phosphate, and other minerals. The buffer should be pre-warmed to 39°C and continuously flushed with CO2 to maintain anaerobic conditions.

  • Incubation Setup:

    • Dispense the desired amount of substrate (e.g., ground feed) into incubation flasks.

    • Add the prepared rumen fluid/buffer mixture (typically in a 1:2 or 1:4 ratio) to the flasks under a continuous stream of CO2.

    • Add this compound at various concentrations to the treatment flasks. Include a control group without the ionophore.

    • Seal the flasks and place them in a shaking water bath or incubator at 39°C.

  • Sample Collection and Analysis:

    • After a defined incubation period (e.g., 24 hours), collect gas samples to measure methane (B114726) production (optional).

    • Collect liquid samples for VFA and ammonia-nitrogen analysis.

  • VFA Analysis:

    • Centrifuge the liquid samples to pellet solid particles.

    • Acidify the supernatant with metaphosphoric acid.

    • Analyze the VFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC).

Data Presentation:

Treatment GroupAcetate (mM)Propionate (mM)Butyrate (mM)Acetate:Propionate RatioTotal VFA (mM)
Control (No Laidlomycin)ValueValueValueValueValue
Laidlomycin (Low Conc.)ValueValueValueValueValue
Laidlomycin (High Conc.)ValueValueValueValueValue

Caption: Example data table for in vitro rumen fermentation results.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis rumen_fluid Rumen Fluid Collection setup Incubation Setup (Anaerobic, 39°C) rumen_fluid->setup buffer Buffer Preparation buffer->setup substrate Substrate Weighing substrate->setup treatment Addition of Laidlomycin Propionate Potassium setup->treatment gas_analysis Gas Analysis (Methane) treatment->gas_analysis After Incubation liquid_analysis Liquid Sample Collection treatment->liquid_analysis After Incubation vfa_analysis VFA Analysis (GC) liquid_analysis->vfa_analysis G laidlomycin Laidlomycin Propionate Potassium membrane Cell Membrane laidlomycin->membrane inserts into mito_membrane Mitochondrial Membrane laidlomycin->mito_membrane inserts into ion_imbalance Disruption of Ion Gradients (K+, Na+, H+) membrane->ion_imbalance ca_influx Increased Intracellular Ca2+ ion_imbalance->ca_influx mito_potential Loss of Mitochondrial Membrane Potential mito_membrane->mito_potential ros Increased ROS (Oxidative Stress) mito_potential->ros mptp Mitochondrial Permeability Transition Pore (mPTP) Opening mito_potential->mptp ros->mptp ca_influx->mptp cyto_c Cytochrome c Release mptp->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols: Studying the Effects of Laidlomycin Propionate Potassium on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin (B1674327) propionate (B1217596) potassium is a polyether ionophore antibiotic approved for use in cattle feed to improve feed efficiency and promote growth.[1] Its mechanism of action involves altering the flux of ions across the cell membranes of certain microbes, which in turn modulates the composition and metabolic output of the gut microbiota, particularly in the rumen.[2] These alterations lead to favorable changes in ruminal fermentation, such as an increase in the production of propionate, a key precursor for glucose synthesis in the host animal, and a decrease in the production of acetate (B1210297) and methane (B114726). This document provides detailed application notes on the known effects of laidlomycin propionate potassium and protocols for studying its impact on the gut microbiota.

Mechanism of Action

Laidlomycin propionate, like other ionophores, selectively targets and disrupts the metabolism of Gram-positive bacteria in the rumen.[2] It functions by inserting into the bacterial cell membrane and facilitating the transport of cations, such as potassium (K+), into the cell and protons (H+) out of the cell. This dissipates the ion gradients that are essential for nutrient transport and energy production (ATP synthesis) in susceptible bacteria. The disruption of these essential processes inhibits the growth and proliferation of sensitive bacterial species. Gram-negative bacteria are generally more resistant to ionophores due to their protective outer membrane.[2]

Known Effects on Gut Fermentation

This compound has been shown to induce several measurable changes in the metabolic output of the gut microbiota, which are indicative of underlying shifts in the microbial community.

Quantitative Data on Fermentation Parameters

The following tables summarize the quantitative effects of this compound on key ruminal fermentation parameters as reported in various studies.

Table 1: Effect of Laidlomycin Propionate on Volatile Fatty Acid (VFA) Molar Proportions and Acetate:Propionate Ratio

TreatmentAcetate (molar %)Propionate (molar %)Butyrate (molar %)Acetate:Propionate RatioReference
Control60.522.112.32.74[3]
Laidlomycin Propionate (11 mg/kg)57.826.311.52.20[3]
Control4.2 (ratio)--4.2[4]
Monensin (B1676710) (similar ionophore)2.9 (ratio)--2.9[4]
ControlNot specifiedNot specifiedNot specifiedDecreased (P < 0.05)[5]
Laidlomycin PropionateNot specifiedNot specifiedNot specifiedDecreased (P < 0.05)[5]

Table 2: Effect of Laidlomycin Propionate on Other Fermentation and Performance Parameters

ParameterControlLaidlomycin Propionate% ChangeP-valueReference
Methane (CH4) Concentration-Decreased-< 0.05[5]
Ammonia (B1221849) (NH3) Concentration-Decreased-< 0.05[5]
Ruminal Lactate-Decreased-< 0.10[6]
Average Daily Gain (ADG)-Increased6%< 0.01[5]
Feed Efficiency (Gain/Feed)-Improved5%< 0.05[5]

Experimental Protocols

To further investigate the effects of this compound on the gut microbiota, the following protocols for in vitro and in vivo studies are provided.

In Vitro Rumen Fermentation Model

This protocol describes a batch culture system to simulate rumen fermentation and assess the impact of laidlomycin propionate on microbial activity.

Materials:

  • Rumen fluid collected from a cannulated animal

  • Anaerobic buffer solution (e.g., McDougall's buffer)

  • Substrate (e.g., ground corn, hay)

  • This compound stock solution

  • Incubation vessels (e.g., serum bottles)

  • Gas-tight syringes

  • Gas chromatograph (GC) for VFA and gas analysis

  • pH meter

Procedure:

  • Rumen Fluid Collection: Collect rumen fluid from a healthy, cannulated donor animal. Strain the fluid through several layers of cheesecloth into a pre-warmed, insulated container. Maintain anaerobic conditions throughout the collection and processing steps.

  • Incubation Setup: In an anaerobic environment, dispense the strained rumen fluid and anaerobic buffer (typically a 1:2 or 1:4 ratio) into incubation vessels containing the substrate.

  • Treatment Addition: Add the desired concentration of this compound to the treatment vessels. Include a control group without the ionophore.

  • Incubation: Seal the vessels and incubate at 39°C for a specified period (e.g., 24-48 hours).

  • Sampling and Analysis:

    • Gas Production: Measure total gas production at regular intervals and collect headspace gas samples for analysis of methane (CH4) and carbon dioxide (CO2) by GC.

    • pH: Measure the pH of the culture fluid at the end of the incubation.

    • VFA Analysis: Centrifuge a sample of the culture fluid to remove feed particles and microbes. Analyze the supernatant for VFA concentrations using GC or HPLC.[7][8][9][10][11]

    • Ammonia Analysis: Analyze the supernatant for ammonia concentration using a colorimetric assay.

    • Microbial Composition: Pellet the microbial cells from a separate sample for DNA extraction and subsequent 16S rRNA gene sequencing.

In Vivo Animal Trial

This protocol outlines a typical animal feeding trial to evaluate the effects of laidlomycin propionate in a live animal model.

Experimental Design:

  • Animals: Use a sufficient number of animals (e.g., cattle, sheep) for statistical power, housed in individual pens if possible to monitor individual feed intake.

  • Diets: Formulate a basal diet and a treatment diet containing this compound at the desired concentration.

  • Adaptation Period: Allow the animals to adapt to the basal diet for at least 14 days before introducing the treatment.[5]

  • Treatment Period: Randomly assign animals to the control or treatment group and feed them their respective diets for a specified duration (e.g., 28-90 days).

  • Measurements:

    • Performance: Record feed intake daily and body weight periodically to calculate average daily gain (ADG) and feed efficiency.

    • Rumen Sampling: If animals are cannulated, collect rumen fluid samples at various time points relative to feeding. Process samples for pH, VFA, and ammonia analysis as described in the in vitro protocol.

    • Fecal Sampling: Collect fecal samples for gut microbiota analysis. While ruminal microbiota is the primary target, fecal microbiota can provide insights into downstream effects.

    • Microbiota Analysis: Extract total DNA from rumen fluid or fecal samples for 16S rRNA gene sequencing to determine changes in microbial community structure and diversity.

16S rRNA Gene Sequencing and Analysis

This protocol provides a general workflow for analyzing the microbial community composition from samples obtained in the in vitro or in vivo experiments.

Procedure:

  • DNA Extraction: Extract microbial DNA from collected samples (rumen fluid, fecal pellets, or microbial pellets from in vitro cultures) using a commercially available kit with a bead-beating step to ensure lysis of Gram-positive bacteria.

  • PCR Amplification: Amplify a variable region of the 16S rRNA gene (e.g., V3-V4) using universal bacterial primers.

  • Library Preparation and Sequencing: Prepare the amplicons for high-throughput sequencing on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Quality Control: Trim and filter the raw sequencing reads to remove low-quality sequences.

    • OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing against a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon, Chao1) and beta diversity (between-sample diversity, e.g., Bray-Curtis, UniFrac) to assess changes in the microbial community.

    • Statistical Analysis: Use statistical methods (e.g., ANOSIM, PERMANOVA, LEfSe) to identify significant differences in microbial composition between treatment groups.

Visualizations

The following diagrams illustrate the mechanism of action of laidlomycin propionate and a typical experimental workflow.

laidlomycin_mechanism Fig 1. Mechanism of Laidlomycin Propionate Action lp Laidlomycin Propionate h_out H+ lp->h_out Exits Cell k_in K+ k_in->lp Enters Cell inside Cytoplasm outside Extracellular Space

References

Application Notes and Protocols for Laidlomycin Propionate Potassium Stability Testing in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of laidlomycin (B1674327) propionate (B1217596) potassium in animal feed. Adherence to these guidelines is crucial for ensuring the quality, efficacy, and safety of medicated feed products throughout their shelf life. The protocols are based on international regulatory guidelines and established analytical methodologies.

Introduction

Laidlomycin propionate potassium is an ionophore antibiotic used as a feed additive for cattle to improve feed efficiency and promote growth.[1][2][3][4] To ensure that the active pharmaceutical ingredient (API) remains at its specified concentration and is effective until the end of its shelf life, rigorous stability testing of the medicated feed is required. Stability studies are designed to evaluate the influence of various environmental factors such as temperature, humidity, and light on the quality of the drug product over time.

Regulatory Framework

Stability testing of veterinary pharmaceuticals, including medicated feeds, is governed by guidelines from international and national regulatory bodies. Key guidance documents are provided by:

  • U.S. Food and Drug Administration - Center for Veterinary Medicine (FDA-CVM)

  • European Medicines Agency - Committee for Medicinal Products for Veterinary Use (CVMP)

  • International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients (ICCF)

These guidelines provide a framework for designing stability studies, including the selection of batches, storage conditions, testing frequency, and parameters to be evaluated.

Experimental Protocols

Stability Study Design

A comprehensive stability study for this compound in feed should be designed to simulate the conditions the product will experience from manufacturing to administration to the animal.

Workflow for Stability Study Design

Stability Study Design Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase Define_Objectives Define Study Objectives (e.g., shelf-life determination) Select_Batches Select Batches (min. 3 representative batches) Define_Objectives->Select_Batches leads to Identify_Feed_Matrices Identify Representative Feed Matrices Select_Batches->Identify_Feed_Matrices informs Define_Storage_Conditions Define Storage Conditions (Real-time and Accelerated) Identify_Feed_Matrices->Define_Storage_Conditions influences Set_Testing_Frequency Set Testing Frequency Define_Storage_Conditions->Set_Testing_Frequency determines Prepare_Samples Prepare Medicated Feed Samples Set_Testing_Frequency->Prepare_Samples guides Store_Samples Store Samples under Defined Conditions Prepare_Samples->Store_Samples for Perform_Analysis Perform Analytical Testing at Specified Intervals Store_Samples->Perform_Analysis triggers Collect_Data Collect and Analyze Data Perform_Analysis->Collect_Data generates Determine_Shelf_Life Determine Shelf Life Collect_Data->Determine_Shelf_Life for Prepare_Report Prepare Stability Report Determine_Shelf_Life->Prepare_Report culminates in

Caption: Workflow for designing a stability study for medicated feed.

Key Parameters for Stability Study Design:

ParameterRecommendation
Number of Batches A minimum of three representative batches of medicated feed should be used.
Feed Matrices The stability should be tested in representative feed formulations (e.g., mash, pellets, liquid feed) that the product will be incorporated into.
Storage Conditions Both real-time and accelerated stability studies should be conducted.
Real-time: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
Study Duration Real-time: Through the proposed shelf life.
Accelerated: A minimum of 6 months.
Testing Frequency Real-time: e.g., 0, 3, 6, 9, 12, 18, 24 months, and at the end of the proposed shelf life.
Accelerated: e.g., 0, 3, and 6 months.
Packaging The medicated feed should be stored in the proposed commercial packaging.
Analytical Method for this compound

A validated stability-indicating analytical method is required to quantify the concentration of this compound in feed and to detect any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a suitable method.[5]

Protocol for LC/MS Analysis of Laidlomycin in Feed [5]

  • Sample Extraction:

    • Weigh 1 g of the ground feed sample.

    • Add 4 mL of a methanol-water solution (9:1, v/v).

    • Shake on a platform shaker for 45 minutes.

    • Centrifuge the mixture.

    • Dilute the supernatant with a methanol-water solution (3:1, v/v).

  • LC/MS Analysis:

    • Column: Betasil C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent.[5]

    • Mobile Phase: A gradient of 50 mM ammonium (B1175870) acetate (B1210297) (Solvent A) and an acetonitrile-methanol mixture (7:3, v/v; Solvent B).[5]

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).[5]

    • Detection: Monitor for the specific mass-to-charge ratio (m/z) of laidlomycin and its fragments.

  • Method Validation:

    • The analytical method must be validated for its intended use. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Workflow for Analytical Method Validation

Analytical Method Validation Workflow Start Start Validation Specificity Specificity (Interference from matrix) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness (Small variations in method) LOQ->Robustness End Validation Complete Robustness->End

Caption: Workflow for the validation of an analytical method.

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and organized manner to facilitate review and comparison.

Table 1: Example of Stability Data for this compound in Medicated Feed (Real-Time Storage at 25°C/60% RH)

Time Point (Months)Batch 1 (% of Initial Concentration)Batch 2 (% of Initial Concentration)Batch 3 (% of Initial Concentration)Mean (% of Initial Concentration)
0100.299.8100.5100.2
399.599.199.899.5
698.998.599.298.9
1297.897.298.197.7
2495.695.196.095.6

Table 2: Example of Stability Data for this compound in Medicated Feed (Accelerated Storage at 40°C/75% RH)

Time Point (Months)Batch 1 (% of Initial Concentration)Batch 2 (% of Initial Concentration)Batch 3 (% of Initial Concentration)Mean (% of Initial Concentration)
0100.299.8100.5100.2
397.196.897.597.1
694.594.095.194.5

Conclusion

Thorough stability testing is a critical component of the development and registration of medicated feed products containing this compound. The protocols and guidelines outlined in these application notes provide a robust framework for generating the necessary data to establish a shelf life and ensure the product's quality and efficacy. Adherence to these protocols will support successful regulatory submissions and contribute to the safe and effective use of this important veterinary drug.

References

Laidlomycin Propionate Potassium for Coccidiosis Control in Poultry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Laidlomycin (B1674327) propionate (B1217596) potassium is an ionophore antibiotic approved for use in cattle for improved feed efficiency and increased rate of weight gain.[1][2] The information presented here regarding its potential application for coccidiosis control in poultry is based on the general mechanism of action of ionophore anticoccidials and extrapolated from experimental protocols for other coccidiostats. There is a significant lack of publicly available scientific literature, efficacy data, and regulatory approval for the use of laidlomycin propionate potassium in poultry for the prevention or treatment of coccidiosis. Therefore, the following content should be considered for research and informational purposes only and does not constitute a recommendation for off-label use.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a major economic challenge to the global poultry industry.[3] The disease is characterized by damage to the intestinal mucosa, leading to diarrhea, reduced nutrient absorption, poor growth performance, and in severe cases, mortality.[4] Control of coccidiosis has largely relied on in-feed anticoccidial drugs, including ionophorous antibiotics.[3]

This compound is a polyether ionophore antibiotic.[1] Like other ionophores, it forms lipid-soluble complexes with cations, disrupting the ion gradients across the cell membranes of susceptible organisms. While its efficacy in cattle is well-documented, its specific application and efficacy in poultry for coccidiosis control have not been established in publicly available literature. These notes provide a framework for researchers and drug development professionals interested in evaluating this compound for this potential application, based on the known properties of ionophores and standard protocols for anticoccidial drug testing.

Mechanism of Action of Ionophores in Eimeria

Ionophore anticoccidials, including this compound, exert their effect by disrupting the transport of ions across the parasitic cell membrane.[4] This class of compounds selectively complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and facilitates their transport across the lipid bilayer of the parasite's cell membrane.

The key stages of this mechanism are:

  • Complex Formation: The ionophore molecule, being lipophilic, can easily insert itself into the cell membrane of the Eimeria parasite.

  • Ion Transport: It then binds to intracellular cations, primarily K+, creating a neutral, lipid-soluble complex.

  • Disruption of Ion Gradient: This complex facilitates the transport of the cation out of the parasite, down its concentration gradient, disrupting the normal intracellular ion balance.

  • Cellular Stress and Death: The influx of protons to compensate for the charge imbalance and the subsequent expenditure of energy by the parasite to restore its ionic equilibrium lead to metabolic exhaustion, osmotic swelling, and ultimately, cell death.

This action is most effective against the extracellular stages of the parasite's life cycle, such as sporozoites and merozoites.

cluster_membrane Eimeria Cell Membrane Ionophore Laidlomycin Propionate Potassium Complex Ionophore-K+ Complex Ionophore->Complex Binds K_ion_in K+ K_ion_in->Complex K_ion_out K+ Complex->K_ion_out Transports out outside Extracellular Space K_ion_out->outside H_ion_in H+ Pump Ion Pump (Energy Expenditure) H_ion_in->Pump Influx ATP ATP ATP->Pump Depletion ADP ADP Pump->ADP Depletion Death Cell Death Pump->Death Leads to outside->Ionophore Enters Membrane inside Parasite Cytoplasm inside->K_ion_in inside->ATP inside->Pump inside->Death

Figure 1: General mechanism of action of ionophores on Eimeria cell membranes.

Quantitative Data

As there is no specific data available for this compound in poultry, the following tables summarize the approved dosage and safety information for its use in cattle. This is provided for context and is not a recommendation for poultry. A template for how poultry efficacy data would be presented is also included.

Table 1: Approved Dosage of this compound in Cattle

IndicationDosage in Feed (Type C)Daily Intake
Improved feed efficiency and increased rate of weight gain5 g/ton 30 to 75 mg/head/day
Improved feed efficiency5 to 10 g/ton 30 to 150 mg/head/day

Source:[5]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesStudy Duration
No Observed Effect Level (NOEL)0.75 mg/kg/dayDog1 year
Acceptable Daily Intake (ADI)7.5 mcg/kg/dayHuman-

Source:[1]

Table 3: Template for Efficacy Data of an Anticoccidial in Broilers

Treatment GroupDosage ( g/ton )Average Body Weight Gain (g)Feed Conversion Ratio (FCR)Lesion Score (Avg.)Oocyst Shedding (OPG)Mortality (%)
Uninfected Control0
Infected Control0
Laidlomycin Propionate K(Test Dose 1)
Laidlomycin Propionate K(Test Dose 2)
Positive Control (e.g., Salinomycin)60

This table is a template and does not contain actual data for this compound in poultry.

Experimental Protocols

The following are detailed, generic protocols for evaluating the efficacy of a novel anticoccidial agent, such as this compound, in broiler chickens. These protocols are based on standard methodologies used in the field.

Anticoccidial Efficacy Trial in Broilers

Objective: To determine the efficacy of this compound in controlling coccidiosis in broiler chickens experimentally challenged with a mixed culture of Eimeria species.

Materials:

  • Animals: Day-old male broiler chicks (e.g., Cobb 500, Ross 308).

  • Housing: Battery cages or floor pens with fresh litter.

  • Feed: A basal starter diet free of any anticoccidial drugs. Medicated feed will be prepared by mixing this compound at various concentrations.

  • Eimeria Inoculum: A mixed culture of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, and E. tenella) of known oocyst counts.

  • Positive Control Drug: An approved anticoccidial (e.g., salinomycin (B1681400) at 60 g/ton ).

Experimental Design:

  • Acclimation: House chicks for 14 days and provide the basal diet and water ad libitum.

  • Randomization: On day 14, weigh the birds and randomly assign them to treatment groups (e.g., 5-8 replicate pens per treatment, 10 birds per pen).

  • Treatment Groups:

    • T1: Uninfected, unmedicated control.

    • T2: Infected, unmedicated control.

    • T3-T5: Infected, medicated with this compound at three different inclusion rates.

    • T6: Infected, medicated with a positive control drug.

  • Infection: On day 14, orally inoculate each bird in the infected groups with 1.0 mL of the Eimeria inoculum. The uninfected control group receives a sham inoculum (e.g., saline).

  • Data Collection (Day 20-21, i.e., 6-7 days post-infection):

    • Performance: Measure body weight gain and feed intake for each pen to calculate the feed conversion ratio (FCR).

    • Lesion Scoring: Euthanize a subset of birds from each pen (e.g., 5 birds) and score the intestinal lesions for each relevant Eimeria species on a scale of 0 (no lesions) to 4 (severe lesions).

    • Oocyst Shedding: Collect fecal samples from each pen over a 24-hour period to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatment groups.

Figure 2: Experimental workflow for an anticoccidial efficacy trial in broilers.

Safety, Toxicology, and Regulatory Status

Safety in Target and Non-Target Species:

  • This compound is approved for use in cattle.[1]

  • CRITICAL WARNING: Feeds containing this compound must not be fed to horses or other equines, as it can be fatal.[5]

  • The safety of this compound in unapproved species, including poultry, has not been established.[5]

  • It is not for use in animals intended for breeding.[5]

Human Safety and Residues:

  • The FDA has established an Acceptable Daily Intake (ADI) for total residues of laidlomycin at 7.5 micrograms per kilogram of body weight per day.[1]

  • Residue tolerance levels have been established for cattle liver.[1] No such levels have been established for poultry tissues.

Regulatory Status for Poultry:

  • This compound is not currently approved by the FDA for the prevention or treatment of coccidiosis in poultry in the United States. Its use in poultry would be considered off-label and would require veterinary oversight and adherence to regulations concerning drug residues in food-producing animals.

Resistance

The development of resistance is a concern for all anticoccidial drugs.[3] For ionophores, resistance has generally been slower to develop compared to chemical coccidiostats. This is attributed to their non-specific mode of action, which makes it more difficult for the parasite to develop a specific resistance mechanism. However, reduced sensitivity of Eimeria strains to various ionophores has been reported. There is no specific public data on the development of resistance to this compound in poultry coccidia.

A logical approach to drug development and approval, highlighting the current status for this compound in poultry, is shown below.

cluster_cattle Cattle (Approved) cluster_poultry Poultry (Hypothetical/Incomplete) Cattle_Screen In Vitro Screening Cattle_Efficacy Efficacy Trials Cattle_Screen->Cattle_Efficacy Cattle_Safety Safety & Toxicology Cattle_Efficacy->Cattle_Safety Cattle_Approval Regulatory Approval Cattle_Safety->Cattle_Approval Poultry_Screen In Vitro Screening Poultry_Efficacy Efficacy Trials Poultry_Screen->Poultry_Efficacy Poultry_Safety Safety & Toxicology Poultry_Efficacy->Poultry_Safety Poultry_Approval Regulatory Approval Poultry_Safety->Poultry_Approval note Yellow = Postulated based on class Red = Data not publicly available

Figure 3: Drug development status for this compound.

Conclusion for Research Professionals

While this compound belongs to a class of compounds known to be effective against coccidiosis, a significant data gap exists for its specific use in poultry. For researchers and drug development professionals, this presents an opportunity for investigation. The protocols outlined in this document provide a standard framework for conducting the necessary efficacy and safety trials. Any such research should be conducted with a clear understanding of the current regulatory landscape and the potential for off-label use restrictions. The primary hurdles for the adoption of this compound in poultry would be to establish a clear dose-response relationship against key Eimeria species, demonstrate a significant advantage over existing anticoccidials, and satisfy the rigorous safety and residue requirements for regulatory approval in avian species.

References

Application Notes and Protocols: Measuring the Impact of Laidlomycin Propionate Potassium on Volatile Fatty Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the effects of laidlomycin (B1674327) propionate (B1217596) potassium on volatile fatty acid (VFA) production in ruminants. The following sections detail the mechanism of action, experimental protocols for in vitro rumen fermentation, and analytical methods for VFA quantification.

Introduction

Laidlomycin propionate potassium is a polyether ionophore antibiotic used as a feed additive for cattle to improve feed efficiency and promote growth.[1][2] Its primary mode of action is to modulate rumen fermentation, specifically altering the microbial population to shift the production of volatile fatty acids.[3][4] VFAs, primarily acetate (B1210297), propionate, and butyrate, are the main energy source for ruminants, and a shift in their molar proportions can significantly impact the animal's energy metabolism.[5] Understanding the effect of this compound on VFA production is crucial for optimizing its use and for the development of new feed additives.

Mechanism of Action

This compound, like other ionophores, selectively targets certain gram-positive bacteria in the rumen.[3] By disrupting the ion gradients across the bacterial cell membrane, it inhibits the growth of bacteria that are less efficient in energy utilization, such as those that produce acetate and butyrate, while favoring the growth of bacteria that produce propionate.[4] Propionate is a more energy-efficient VFA for the host animal. This shift in the microbial population leads to a decrease in the acetate to propionate ratio, a key indicator of improved rumen fermentation efficiency. Additionally, laidlomycin propionate can reduce the production of methane (B114726), a greenhouse gas and a source of energy loss for the animal.[3]

G cluster_rumen Rumen Environment cluster_vfa Volatile Fatty Acid Profile LPK Laidlomycin Propionate Potassium GramPositive Gram-Positive Bacteria (e.g., Acetate & Butyrate Producers) LPK->GramPositive Inhibits Growth (Disrupts Ion Gradient) Acetate Acetate GramPositive->Acetate Produces Butyrate Butyrate GramPositive->Butyrate Produces GramNegative Gram-Negative Bacteria (e.g., Propionate Producers) Propionate Propionate GramNegative->Propionate Produces HostEnergy Host Animal Energy Metabolism Propionate->HostEnergy More Efficient Energy Source Feed Feed Substrates (Carbohydrates, Proteins) Feed->GramPositive Feed->GramNegative

Caption: Mechanism of this compound in the Rumen.

Data Presentation: Effects on VFA Production

The following table summarizes the typical effects of this compound on VFA concentrations and ratios based on in vitro studies.

Treatment GroupTotal VFA (mM)Acetate (mol/100mol)Propionate (mol/100mol)Butyrate (mol/100mol)Acetate:Propionate Ratio
Control (No Laidlomycin) 85.565.220.810.53.13
Laidlomycin Propionate (11 mg/kg) 84.762.124.99.82.49

Note: These values are representative and can vary based on diet composition and experimental conditions.[4]

Experimental Protocols

In Vitro Rumen Fermentation

This protocol is designed to simulate rumen fermentation and assess the impact of this compound on VFA production.

Materials:

  • Rumen fluid collected from a fistulated animal[5]

  • Buffer solution (e.g., McDougall's buffer)[6]

  • Substrate (e.g., ground corn, alfalfa hay)[3]

  • This compound

  • Incubation vessels (e.g., serum bottles)[7]

  • Water bath or incubator set at 39°C[6]

  • Gas release system

G cluster_prep Preparation cluster_treatment Treatment Addition cluster_incubation Incubation & Sampling cluster_analysis Analysis A Collect Rumen Fluid from Fistulated Animal G Add Rumen Fluid/Buffer Mixture to Vessels A->G B Prepare Buffer Solution and Substrate B->G C Add Substrate to Incubation Vessels E Add Laidlomycin Solution to Treatment Vessels C->E F Add Control Vehicle to Control Vessels C->F D Prepare Laidlomycin Propionate Potassium Solution D->E H Incubate at 39°C with Periodic Shaking G->H I Collect Samples at Specified Time Points H->I J Stop Fermentation (e.g., with acid) I->J K Centrifuge and Filter Supernatant J->K L Analyze VFA by Gas Chromatography K->L

Caption: In Vitro Rumen Fermentation Workflow.

Procedure:

  • Rumen Fluid Collection: Collect rumen fluid from a cannulated animal before the morning feeding. Strain the fluid through multiple layers of cheesecloth into a pre-warmed thermos.[5]

  • Inoculum Preparation: In the laboratory, mix the strained rumen fluid with a pre-warmed and gassed (CO2) buffer solution, typically at a 1:2 or 1:4 ratio of rumen fluid to buffer.[6]

  • Substrate and Treatment Addition: Weigh the desired amount of substrate into each incubation vessel. Add the appropriate concentration of this compound to the treatment vessels. A control group without the additive should be included.

  • Incubation: Dispense the rumen fluid-buffer inoculum into each vessel under a continuous stream of CO2 to maintain anaerobic conditions. Seal the vessels and place them in a 39°C water bath.[6]

  • Sampling: At predetermined time points (e.g., 0, 6, 12, 24 hours), collect samples from each vessel.

  • Sample Preservation: Immediately stop the fermentation in the collected samples by adding a preservative, such as metaphosphoric acid.[8] Store samples at -20°C until analysis.

Volatile Fatty Acid Analysis by Gas Chromatography (GC)

Gas chromatography is the most common method for quantifying VFAs in rumen fluid.[9][10]

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate GC column (e.g., FFAP capillary column)[10]

  • VFA standards (acetic, propionic, butyric, isobutyric, valeric, isovaleric acids)

  • Internal standard (e.g., 2-ethylbutyric acid)[8]

  • Sample preparation reagents (e.g., metaphosphoric acid)[8]

Procedure:

  • Sample Preparation: Thaw the frozen rumen fluid samples. Centrifuge the samples to pellet solid debris.[8] Transfer the supernatant to a new tube and add an internal standard solution.[8]

  • Calibration: Prepare a series of VFA standards of known concentrations. Analyze these standards to generate a calibration curve.

  • GC Analysis: Inject the prepared samples and standards into the GC. The instrument will separate the different VFAs, and the FID will detect them.

  • Data Quantification: Identify and quantify the VFA peaks in the sample chromatograms by comparing them to the retention times and peak areas of the standards. The concentration of each VFA is calculated based on the calibration curve.

Safety Precautions

  • This compound is a potent drug. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Do not allow horses or other equines access to feeds containing this compound, as it can be fatal.[11][12]

  • Follow all laboratory safety guidelines when handling chemicals and operating equipment.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the impact of this compound on VFA production. Accurate measurement of these effects is essential for optimizing animal nutrition, improving feed efficiency, and developing novel feed additives. The provided methodologies can be adapted to specific research needs and experimental designs.

References

Troubleshooting & Optimization

Technical Support Center: Laidlomycin Propionate Potassium in Growing Steers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of laidlomycin (B1674327) propionate (B1217596) potassium in growing steers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key performance data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage range for laidlomycin propionate potassium in growing steers?

A1: The recommended dosage of this compound for growing steers is typically in the range of 5 to 10 grams per ton ( g/ton ) of complete feed.[1][2][3] Studies have shown that a dosage of 9 to 10 g/ton can effectively improve feed efficiency in grower diets.[4] For increased rate of weight gain and improved feed efficiency, a dosage of 5 g/ton is recommended, providing 30 to 75 mg per head per day.[2][3] For improved feed efficiency alone, a range of 5 to 10 g/ton , providing 30 to 150 mg per head per day, is approved.[2][3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is an ionophore antibiotic.[5] Its primary mode of action is to disrupt the natural ion concentration gradients (K+, Na+, H+) across the cell membranes of certain microorganisms in the rumen.[5][6] This disruption selectively targets and inhibits the growth of gram-positive bacteria and protozoa.[5][7] This leads to a shift in the rumen microbial population, favoring gram-negative bacteria that produce more propionate and less acetate (B1210297) and methane.[7][8] The increased propionate production enhances the energy status of the steer, leading to improved feed efficiency and weight gain.[5]

Q3: What are the potential signs of this compound toxicity in cattle?

A3: While this compound is safe for cattle at approved dosages, accidental overdose can lead to toxicity.[6] The heart is the primary organ affected by ionophore toxicosis.[6] Though specific signs for laidlomycin are not detailed in the provided results, general signs of ionophore toxicity in cattle can include weakness, anorexia, and in severe cases, cardiac and skeletal muscle damage.[6] It is crucial to adhere to the recommended dosage and avoid accidental ingestion by non-target species, especially horses, which are highly susceptible to ionophore toxicity.[2][3]

Q4: Can this compound be used in combination with other feed additives?

A4: Yes, studies have been conducted on the use of this compound in combination with other feed additives. For instance, a study evaluated its use with chlortetracycline (B606653) and found no interference with the analytical methods for residue detection of either drug.[1] However, it is essential to consult with animal nutrition experts and veterinarians before implementing any combination of feed additives to ensure safety and efficacy.

Q5: Are there any specific analytical methods for determining the concentration of this compound in feed?

A5: Yes, a liquid chromatography/mass spectrometry (LC/MS) method has been developed for the simultaneous determination of several ionophores, including laidlomycin, in animal feed.[9] This method involves a simple extraction procedure followed by LC/MS analysis and is reported to be highly sensitive and reliable.[9] General methods for feed analysis, such as those for crude protein and moisture, are also important for ensuring the overall quality of the medicated feed.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent feed intake or feed refusal Palatability issues with the medicated feed.Ensure proper and thorough mixing of the this compound premix into the total mixed ration. An intermediate blending step is recommended for low inclusion rates.[3] Start with the lower end of the approved dosage range and gradually increase.
Lower than expected improvement in feed efficiency Incorrect dosage, loss of active ingredient during feed manufacturing, or improper feed mixing.Verify the calculated dosage and ensure accurate weighing and mixing. Assays of feed supplements can indicate a loss of ionophore during manufacturing.[4][11] Review feed manufacturing processes to identify potential sources of loss. Ensure a uniform distribution of the drug in the feed.
Signs of potential toxicity (e.g., lethargy, muscle tremors) Accidental overdose or mixing error.Immediately cease feeding the medicated feed. Consult a veterinarian for diagnosis and supportive care. There is no specific antidote for ionophore toxicity.[6] Review feed mixing records to identify any errors.
Variability in animal performance within the same treatment group Uneven consumption of medicated feed by individual animals.Ensure adequate bunk space to minimize competition and allow all steers to consume their share of the feed. Monitor feeding behavior for any abnormalities.

Data Summary

Table 1: Effect of this compound on Growing Steer Performance

Dosage ( g/ton of feed)Average Daily Gain (ADG)Dry Matter Intake (DMI)Feed Efficiency (Gain/Feed)Study Reference
0 (Control)BaselineBaselineBaseline[4]
4.6 (formulated as 5.5)No significant effect initially, greater ADG after 56 days.Reduced in the initial 56 days.Improved after 56 days.[4][11]
9.6 (formulated as 11)No significant effect initially, greater ADG after 56 days.Reduced in the initial 56 days.Significantly improved.[4][11]
6 mg/kg of DMMaximized ADGNot substantially affectedImproved[12]
12 mg/kg of DMImproved ADGNot substantially affectedSustained improvement[12]

Experimental Protocols

Protocol 1: Dosage Titration Study in Growing Steers

This protocol is a generalized representation based on the methodologies described in the cited literature.[4][11][12]

  • Animal Selection: A cohort of recently weaned steer calves of similar breed, age, and initial body weight are selected for the study.

  • Acclimation Period: The steers are acclimated to the research facility and a common basal diet for a period of at least 14 days. During this time, they are monitored for health and any animals showing signs of illness are removed from the study.

  • Randomization and Grouping: Steers are weighed and randomly allocated to different treatment groups, ensuring a balanced distribution of initial body weight across all groups. Each treatment group is replicated in multiple pens.

  • Diet Formulation: A basal grower diet (e.g., corn silage-based) is formulated to meet the nutritional requirements of the steers. This compound is added to the basal diet to create the different treatment diets at the desired concentrations (e.g., 0 g/ton , 5 g/ton , 10 g/ton ).

  • Feeding and Management: The respective diets are provided to the steers on an ad-libitum or controlled basis for a predetermined experimental period (e.g., 98 days).[4][11] Fresh water is available at all times.

  • Data Collection:

    • Feed Intake: Daily feed offered and refused is recorded for each pen to determine dry matter intake.

    • Body Weight: Individual steer weights are recorded at the beginning of the study and at regular intervals (e.g., every 28 days) to calculate average daily gain.

    • Feed Samples: Samples of the mixed feed are collected regularly and analyzed to confirm the concentration of this compound.

  • Statistical Analysis: Performance data (ADG, DMI, feed efficiency) are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different dosages of this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis animal_selection Animal Selection (Growing Steers) acclimation Acclimation Period (Basal Diet) animal_selection->acclimation randomization Randomization & Grouping (Weight-Balanced) acclimation->randomization diet_formulation Diet Formulation (Control & LP Dosages) randomization->diet_formulation feeding_period Feeding Period (e.g., 98 days) diet_formulation->feeding_period data_collection Data Collection (DMI, BW, Feed Samples) feeding_period->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis results Results & Conclusions stat_analysis->results Mode_of_Action cluster_rumen Rumen Environment cluster_effects Metabolic Effects cluster_animal Animal Performance laidlomycin Laidlomycin Propionate Potassium ion_disruption Disruption of Ion Gradient laidlomycin->ion_disruption gram_positive Gram-Positive Bacteria & Protozoa inhibition Inhibition of Growth gram_positive->inhibition leads to acetate_methane Decreased Acetate & Methane Production gram_positive->acetate_methane primarily produce gram_negative Gram-Negative Bacteria propionate Increased Propionate Production gram_negative->propionate ion_disruption->gram_positive affects inhibition->gram_negative favors energy Improved Energy Status propionate->energy acetate_methane->energy less energy loss performance Increased Feed Efficiency & Weight Gain energy->performance

References

Technical Support Center: Troubleshooting Laidlomycin Propionate Potassium Loss in Feed Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and mitigating the loss of laidlomycin (B1674327) propionate (B1217596) potassium during the feed manufacturing process. The following information is intended to assist in troubleshooting unexpected degradation of the active compound in your experimental and production batches.

Frequently Asked Questions (FAQs)

Q1: What is laidlomycin propionate potassium and why is it used in animal feed?

This compound is a polyether ionophore antibiotic used as a feed additive for cattle. Its primary functions are to improve feed efficiency and promote weight gain. It achieves this by altering the rumen microbial population, which leads to more efficient energy utilization from the feed.

Q2: What are the primary factors that can cause the degradation of this compound during feed manufacturing?

The stability of this compound can be compromised by several factors during the manufacturing process, particularly during the pelleting stage. The primary factors of concern are:

  • High Temperatures: The pelleting process often involves steam conditioning and extrusion, which can expose the feed mixture to high temperatures. This compound is susceptible to thermal degradation.

  • Moisture: Elevated moisture levels, especially in combination with heat, can accelerate the degradation of the compound.

  • pH: The pH of the feed matrix can influence the stability of this compound. The product label for liquid feeds containing this compound specifies a pH range of 6.0 to 8.0 for optimal stability[1].

  • Incompatible Feed Ingredients: Certain feed ingredients or other additives may interact with this compound, leading to its degradation.

Q3: What are the known degradation products of this compound?

Analysis of liver extracts from animals fed this compound has shown the presence of laidlomycin and despropionyl laidlomycin as major metabolites, with no detection of the parent compound, laidlomycin propionate[2]. This suggests that the propionate ester group is susceptible to hydrolysis, which can be a primary degradation pathway.

Troubleshooting Guide

This guide provides a systematic approach to identifying the cause of this compound loss in your feed manufacturing process.

Step 1: Verify Analytical Methodology

Before investigating the manufacturing process, it is crucial to ensure that the analytical method used to quantify this compound is accurate and reliable.

  • Action: Validate your in-house analytical method against a recognized method. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common methods for the analysis of ionophores in feed[2][3].

Step 2: Review Storage and Handling of this compound Premix

Improper storage of the raw material can lead to degradation before it even enters the manufacturing process.

  • Action: Check the storage conditions of the this compound premix. The product label for a commercial product, Cattlyst 50G, recommends storing below 25°C (77°F), with excursions permitted up to 37°C (99°F)[1].

  • Rationale: Exposure to high temperatures during storage can initiate the degradation process.

Step 3: Analyze Samples from Different Stages of Production

To pinpoint where the loss is occurring, collect and analyze samples from various points in the manufacturing process.

  • Action:

    • Collect a sample of the initial raw feed mixture before any heat treatment.

    • Collect a sample after the steam conditioning/pre-conditioning step.

    • Collect a sample immediately after the pelletizer.

    • Collect a final sample after cooling and drying.

  • Rationale: This step-wise analysis will help identify the specific process step responsible for the most significant degradation. The pelleting process, with its high temperatures and moisture, is a common stage for the degradation of heat-sensitive compounds[4][5][6].

Step 4: Evaluate Process Parameters

If the loss is significant during the pelleting process, a thorough review of the operational parameters is necessary.

  • Action:

    • Temperature: Monitor and record the temperature during steam conditioning and at the pellet die. Compare these temperatures to the known thermal stability of this compound. While specific data for this compound is limited in the provided search results, it is known that high temperatures can negatively impact other feed additives[4][5][6].

    • Moisture: Measure the moisture content of the feed mash before and after conditioning. High moisture content can exacerbate the effect of temperature on degradation.

    • Conditioning Time: Evaluate the duration of the steam conditioning process. A longer exposure to heat and steam can increase the extent of degradation.

  • Rationale: Optimizing these parameters can help to minimize the degradation of this compound while still achieving desired pellet quality.

Data Presentation

Table 1: Stability of this compound in Liquid Feed

ParameterRecommended RangeStability
pH6.0 - 8.0Stable for 21 days
Dry Matter62% - 75%Stable for 21 days

Source: Based on product label information for Cattlyst 50G[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Animal Feed via LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This protocol is based on a general method for the simultaneous determination of multiple ionophores in feed[3].

1. Objective: To quantify the concentration of this compound in a feed sample.

2. Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Acetonitrile (HPLC grade)

  • Betasil C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) source

3. Sample Preparation:

  • Grind the feed sample to a fine powder.

  • Weigh 1 g of the ground feed into a centrifuge tube.

  • Add 4 mL of a methanol-water solution (9:1, v/v).

  • Shake vigorously on a platform shaker for 45 minutes.

  • Centrifuge the sample to pellet the solid material.

  • Dilute the supernatant with a methanol-water solution (75:25, v/v) to a suitable concentration for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Mobile Phase A: 50 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile-methanol (7:3, v/v)

  • Gradient Elution: Use a suitable gradient program to achieve separation of laidlomycin from other feed components.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).

  • Detection: Use multiple reaction monitoring (MRM) to specifically detect and quantify laidlomycin. The precursor and product ions for laidlomycin should be determined using a pure standard.

5. Quantification:

  • Prepare a calibration curve using the this compound analytical standard.

  • Calculate the concentration of laidlomycin in the feed sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Suspected Laidlomycin Propionate Potassium Loss verify_analysis Step 1: Verify Analytical Method Accuracy start->verify_analysis review_storage Step 2: Review Premix Storage and Handling verify_analysis->review_storage sample_production Step 3: Analyze Samples from Different Production Stages review_storage->sample_production evaluate_parameters Step 4: Evaluate Process Parameters (Temp, Moisture, Time) sample_production->evaluate_parameters identify_cause Identify Primary Cause of Loss evaluate_parameters->identify_cause identify_cause->verify_analysis No Obvious Cause implement_changes Implement Corrective Actions identify_cause->implement_changes Degradation Identified end End: Loss Mitigated implement_changes->end

Caption: Troubleshooting workflow for this compound loss.

Degradation_Pathway LPP Laidlomycin Propionate Potassium (Active Compound) Hydrolysis Hydrolysis (Heat, Moisture, pH) LPP->Hydrolysis Laidlomycin Laidlomycin (Degradation Product) Hydrolysis->Laidlomycin Despropionyl Despropionyl Laidlomycin (Degradation Product) Hydrolysis->Despropionyl

Caption: Potential degradation pathway of this compound.

Experimental_Workflow start Start: Feed Sample Collection grinding Sample Grinding start->grinding extraction Solvent Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation dilution Supernatant Dilution centrifugation->dilution analysis LC-MS/MS Analysis dilution->analysis quantification Quantification using Calibration Curve analysis->quantification end End: Report Concentration quantification->end

Caption: Experimental workflow for quantifying this compound.

References

"addressing laidlomycin propionate potassium resistance in microorganisms"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to laidlomycin (B1674327) propionate (B1217596) potassium in microorganisms.

Disclaimer

Laidlomycin propionate potassium is an ionophore antimicrobial primarily used in veterinary medicine to improve feed efficiency in cattle.[1] Research specifically detailing resistance mechanisms in a broad range of microorganisms is limited. Therefore, this guidance is based on established principles of antimicrobial resistance and the known mechanism of action of ionophores. The experimental protocols provided are adapted from general microbiology standards and should be optimized for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ionophore that disrupts the normal ion gradients across the cell membranes of susceptible microorganisms. It functions by transporting cations, such as potassium (K+), into the cell, leading to a cascade of detrimental effects including disruption of the transmembrane potential, altered intracellular pH, and ultimately, inhibition of cellular processes and cell death.

Q2: What are the likely mechanisms of resistance to this compound?

While specific research on this compound is not abundant, resistance to ionophores, in general, can be attributed to several mechanisms:

  • Efflux Pumps: Bacteria can actively pump the drug out of the cell before it can reach its target concentration. This is a common mechanism of resistance to a wide range of antimicrobial compounds.

  • Alterations in the Cell Membrane: Changes in the composition or structure of the cell membrane can reduce the ability of this compound to insert into the membrane and transport ions.

  • Biofilm Formation: Microorganisms within a biofilm are encased in a protective extracellular matrix that can limit the penetration of antimicrobials, including this compound. Bacteria within biofilms can also exhibit altered metabolic states that contribute to reduced susceptibility.

  • Enzymatic Degradation: Although less common for ionophores, it is theoretically possible for microorganisms to evolve enzymes that can inactivate this compound.

Q3: Is there a standard method for testing susceptibility to this compound?

The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.[2][3][4][5] However, specific breakpoints for this compound against a wide range of bacteria have not been established. Standard methods like broth microdilution or agar (B569324) dilution can be adapted to determine the Minimum Inhibitory Concentration (MIC) of this compound against your microorganism of interest.

Troubleshooting Guide

IssuePossible CauseRecommended Action
High Minimum Inhibitory Concentration (MIC) observed for this compound. The microorganism may possess intrinsic or acquired resistance mechanisms.1. Confirm MIC: Repeat the MIC determination to ensure the result is reproducible.2. Investigate Resistance Mechanisms: Proceed with experiments to determine the likely mechanism of resistance (e.g., efflux pump activity assay, biofilm formation assay).3. Combination Therapy: Investigate the synergistic effects of this compound with other antimicrobial agents.
Initial susceptibility observed, but resistance develops over time. This suggests the selection of a resistant subpopulation or the induction of resistance mechanisms.1. Population Analysis: Perform population analysis studies to detect the presence of resistant subpopulations.2. Gene Expression Analysis: Use transcriptomics (e.g., RNA-seq) to identify genes that are upregulated in the resistant strain, which may point to specific resistance mechanisms like efflux pumps.
This compound is ineffective in a biofilm model. The biofilm matrix is likely preventing the drug from reaching the cells, or the cells within the biofilm are in a tolerant state.1. Biofilm Disruption: Test the efficacy of this compound in combination with agents that can disrupt the biofilm matrix (e.g., DNase I, specific enzymes).2. Penetration Assay: Use techniques like confocal microscopy with fluorescently labeled this compound (if available) to assess its penetration into the biofilm.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Microorganism culture in logarithmic growth phase

  • Spectrophotometer or microplate reader

Methodology:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculate: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute the culture in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubate: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Protocol 2: Efflux Pump Activity Assay using a Fluorescent Dye

Objective: To determine if efflux pump activity contributes to resistance to this compound.

Materials:

  • Resistant and susceptible strains of the microorganism

  • Efflux pump substrate dye (e.g., ethidium (B1194527) bromide, DiOC₂(3))

  • Efflux pump inhibitor (EPI) (e.g., carbonyl cyanide m-chlorophenyl hydrazone (CCCP), verapamil)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Methodology:

  • Cell Preparation: Grow the resistant and susceptible strains to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density.

  • Dye Accumulation: Add the fluorescent dye to the cell suspensions. Monitor the fluorescence over time. Cells with active efflux pumps will show lower intracellular fluorescence as they pump the dye out.

  • Effect of EPI: To confirm the role of efflux pumps, pre-incubate the cells with an EPI before adding the fluorescent dye. If efflux pumps are involved, the EPI will block them, leading to an increase in intracellular fluorescence in the resistant strain.

  • Effect of this compound: To investigate if this compound is a substrate of the efflux pumps, load the cells with the fluorescent dye and then add this compound. A decrease in fluorescence would suggest that this compound is competing with the dye for efflux.

Protocol 3: Biofilm Formation Assay

Objective: To quantify the ability of a microorganism to form a biofilm in the presence and absence of this compound.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate growth medium

  • Microorganism culture

  • This compound

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

Methodology:

  • Inoculate and Treat: Add 200 µL of a diluted bacterial culture to each well of the microtiter plate. Add sub-MIC concentrations of this compound to the test wells. Include a growth control (no drug).

  • Incubate: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.

  • Wash: Gently remove the planktonic cells by washing the wells with PBS.

  • Stain: Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash: Remove the crystal violet and wash the wells again with PBS to remove excess stain.

  • Solubilize: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantify: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader. Higher absorbance indicates greater biofilm formation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Microorganism Cell LPK Laidlomycin Propionate Potassium K_in K+ (intracellular) LPK->K_in K+ transport K_out K+ (extracellular) K_out->LPK Disruption Disruption of Ion Gradient K_in->Disruption Membrane Inhibition Inhibition of Cellular Processes Disruption->Inhibition Death Cell Death Inhibition->Death

Caption: Mechanism of action of this compound.

Experimental_Workflow start Observe Resistance (High MIC) mic Confirm MIC (Broth Microdilution) start->mic investigate Investigate Resistance Mechanism mic->investigate efflux Efflux Pump Assay investigate->efflux Hypothesis: Efflux biofilm Biofilm Formation Assay investigate->biofilm Hypothesis: Biofilm combo Combination Therapy (Synergy Testing) investigate->combo Hypothesis: Intrinsic Resistance outcome1 Identify Efflux Pumps efflux->outcome1 outcome2 Confirm Biofilm Involvement biofilm->outcome2 outcome3 Identify Synergistic Combinations combo->outcome3

Caption: Troubleshooting workflow for suspected resistance.

Logical_Relationship Resistance Laidlomycin Propionate Potassium Resistance Efflux Increased Efflux Pump Activity Resistance->Efflux Membrane Altered Cell Membrane Resistance->Membrane Biofilm Biofilm Formation Resistance->Biofilm Degradation Enzymatic Degradation Resistance->Degradation

Caption: Potential mechanisms of resistance.

References

Technical Support Center: Improving Laidlomycin Propionate Potassium Bioavailability in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of laidlomycin (B1674327) propionate (B1217596) potassium in cattle.

Frequently Asked Questions (FAQs)

Q1: What is laidlomycin propionate potassium and how does it work in cattle?

This compound is a polyether ionophore antibiotic used as a feed additive for beef cattle.[1][2][3][4] Its primary function is to improve feed efficiency and promote weight gain.[3][4][5] It selectively targets and inhibits the growth of gram-positive bacteria in the rumen. This action alters the rumen microbial fermentation patterns, leading to an increased production of propionate, a key volatile fatty acid (VFA) that is a major energy source for cattle.[1][2][6] This shift in VFA production results in more efficient energy utilization from the feed.[1][2]

Q2: How is the "bioavailability" of this compound defined in the context of its function in the rumen?

Since this compound's primary site of action is the rumen, its "bioavailability" is not typically defined by its systemic absorption into the bloodstream. Instead, it can be understood as the effective concentration and persistence of the active compound within the rumen fluid over a defined period . A higher rumen bioavailability would imply a more sustained and effective concentration of this compound to modulate the rumen microbial population.

Q3: What are the approved dosages for this compound in cattle feed?

This compound is typically incorporated into cattle feed as a Type A Medicated Article, which is then used to create Type B or Type C medicated feeds.[3][4] The approved dosages for Type C medicated feed are:

  • For improved feed efficiency and increased rate of weight gain: 5 grams of this compound per ton of feed (on a 90% dry matter basis) to provide 30 to 75 mg per head per day.[3]

  • For improved feed efficiency: 5 to 10 grams of this compound per ton of feed (on a 90% dry matter basis) to provide 30 to 150 mg per head per day.[3]

Q4: What factors can influence the efficacy of this compound?

Several factors can impact the effectiveness of this compound, including:

  • Diet Composition: The response to ionophores can vary depending on the energy content of the diet, with greater improvements in average daily gain and feed conversion observed on lower-energy diets.[5] The forage-to-concentrate ratio can also influence the rumen environment and microbial populations.

  • Dosage: The efficacy of laidlomycin propionate is dose-dependent. Studies have shown that improvements in performance are evident within the range of 6 to 12 mg/kg of dry matter.[5]

  • Rumen pH: The pH of the rumen can affect the growth and metabolism of different microbial species, which could indirectly influence the activity of laidlomycin propionate.[7]

  • Adaptation Period: The rumen microbial population may require a period of adaptation to the presence of an ionophore to exhibit a stable response.[2]

Q5: Are there alternative formulations to improve the delivery of ionophores like this compound?

While specific information on alternative formulations for this compound is limited, research on other ionophores, such as monensin (B1676710), has explored the use of controlled-release capsules or boluses.[8][9][10][11] These devices are designed to provide a sustained release of the ionophore in the rumen over an extended period, which could be a strategy to improve bioavailability and efficacy.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected improvement in feed efficiency. - Inadequate or inconsistent mixing of this compound in the feed.- Incorrect dosage.- Degradation of the active ingredient in the feed premix or final feed.- Diet composition not optimal for ionophore response.- Ensure thorough mixing of the medicated premix into the final feed. An intermediate blending step is recommended for low inclusion rates.[3]- Verify the calculation of the dosage based on feed intake and animal weight.- Analyze feed samples to confirm the concentration of this compound.- Evaluate the energy and forage content of the diet.
Difficulty in quantifying this compound in experimental samples (feed, rumen fluid). - Inadequate extraction method.- Insufficient sensitivity of the analytical method.- Matrix interference in the sample.- Utilize a validated extraction method. For feed, a methanol-water extraction has been described.[12]- Employ a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]- Develop a robust sample clean-up procedure to minimize matrix effects.
High variability in rumen fermentation parameters (e.g., VFA profiles) among experimental animals. - Individual animal variation.- Inconsistent feed intake.- Insufficient adaptation period to the diet and ionophore.- Increase the number of animals per treatment group to account for individual variation.- Monitor and record individual feed intake.- Allow for an adequate adaptation period (e.g., 14 days) for the rumen microbiome to stabilize after introducing the ionophore.[2]
Suspected loss of this compound activity in a liquid feed formulation. - Unsuitable pH or dry matter content of the liquid feed.- Instability of the formulation over time.- Ensure the liquid feed has a dry matter content between 62-75% and a pH between 6.0-8.0.[4]- Adhere to the recommended expiration date for the liquid feed and use Type C medicated feed made from it within seven days of manufacture.[4]

Quantitative Data Summary

Table 1: Effects of Laidlomycin Propionate (LP) on In Vitro Rumen Fermentation of Ground Corn

ParameterControlLP (2 ppm)LP (5 ppm)Monensin (5 ppm)
Final pH5.35.45.45.6
Acetate (B1210297) (mM)48.241.539.135.8
Propionate (mM)26.533.135.238.4
Acetate:Propionate Ratio1.821.251.110.93
Methane (B114726) (mM)10.27.56.86.1
Data adapted from in vitro studies. Actual values may vary in vivo.

Table 2: Performance of Feedlot Cattle Fed Different Concentrations of Laidlomycin Propionate (LP)

ParameterControlLP (6 mg/kg DM)LP (12 mg/kg DM)
Average Daily Gain (kg)1.501.611.58
Feed Conversion Ratio6.56.26.1
Carcass Weight (kg)330337.3337.3
Data synthesized from multiple feeding trials.[5]

Experimental Protocols

1. In Vitro Rumen Fermentation Assay

  • Objective: To assess the effect of different concentrations of this compound on rumen microbial fermentation.

  • Methodology:

    • Collect rumen fluid from cannulated steers adapted to a specific diet (e.g., high-concentrate).[2]

    • Strain the rumen fluid through multiple layers of cheesecloth into a pre-warmed flask.

    • Prepare an anaerobic incubation medium containing buffers, minerals, and a nitrogen source.

    • Dispense the medium into incubation tubes under a stream of CO2.

    • Add the desired substrate (e.g., ground corn, alfalfa hay) to each tube.[2]

    • Add the specified concentrations of this compound (and other ionophores for comparison) to the respective treatment tubes.

    • Inoculate each tube with strained rumen fluid.

    • Incubate the tubes at 39°C for a specified period (e.g., 24 hours).

    • At the end of the incubation, measure the final pH and collect samples for VFA and gas analysis.

    • Analyze VFA concentrations using gas chromatography (GC) and gas composition (e.g., methane) using gas chromatography.

2. Proposed Protocol for Quantification of this compound in Rumen Fluid

  • Objective: To determine the concentration of this compound in rumen fluid samples. (Note: This is a proposed adaptation of existing methods for tissues and feed and would require validation).

  • Methodology:

    • Sample Collection: Collect rumen fluid from cattle at various time points post-feeding. Immediately centrifuge the samples to separate the fluid from feed particles and store the supernatant at -20°C or lower until analysis.

    • Extraction:

      • To 1 mL of rumen fluid supernatant, add a suitable internal standard.

      • Perform a liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the laidlomycin.

      • Evaporate the solvent to dryness under a stream of nitrogen.

      • Reconstitute the residue in a suitable mobile phase for analysis.

    • Analysis (adapted from feed and tissue methods):

      • HPLC-UV: While an HPLC method for liver tissue has been mentioned, its direct applicability to rumen fluid would need to be established.[13] A C18 column with a suitable mobile phase (e.g., acetonitrile (B52724) and water with a modifying agent) could be a starting point. Detection would be via a UV detector at an appropriate wavelength.

      • LC-MS/MS: This technique would offer higher sensitivity and specificity.[12] A C18 column could be used for separation. The mass spectrometer would be operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification of the parent ion and specific product ions of laidlomycin.

Visualizations

Experimental_Workflow_for_Evaluating_Laidlomycin_Formulations cluster_preparation Formulation Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Trial cluster_analysis Bioavailability & Efficacy Analysis Formulation_A Standard Laidlomycin Propionate Potassium In_Vitro_Fermentation In Vitro Rumen Fermentation Assay Formulation_A->In_Vitro_Fermentation Formulation_B Novel Formulation (e.g., Coated, Controlled-Release) Formulation_B->In_Vitro_Fermentation VFA_Analysis VFA & Gas Analysis (GC) In_Vitro_Fermentation->VFA_Analysis Evaluate initial efficacy Animal_Trial Feeding Trial with Cannulated Cattle VFA_Analysis->Animal_Trial Select promising formulations Rumen_Sampling Rumen Fluid Sampling (Time Course) Animal_Trial->Rumen_Sampling Performance_Data Feed Intake & Weight Gain Measurement Animal_Trial->Performance_Data Laidlomycin_Quantification Laidlomycin Quantification in Rumen Fluid (LC-MS/MS) Rumen_Sampling->Laidlomycin_Quantification Rumen_Metabolite_Analysis Rumen Metabolite Analysis Rumen_Sampling->Rumen_Metabolite_Analysis Data_Comparison Compare Bioavailability & Performance Data Performance_Data->Data_Comparison Laidlomycin_Quantification->Data_Comparison Rumen_Metabolite_Analysis->Data_Comparison

Caption: Workflow for evaluating novel laidlomycin formulations.

Laidlomycin_Mechanism_of_Action cluster_rumen Rumen Environment cluster_effects Metabolic Effects Laidlomycin Laidlomycin Propionate Potassium Inhibition Inhibition of Growth & Metabolism Laidlomycin->Inhibition Gram_Positive Gram-Positive Bacteria (e.g., Acetate & Butyrate Producers) Gram_Positive->Inhibition Acetate_Butyrate Decreased Acetate & Butyrate Production Gram_Positive->Acetate_Butyrate Gram_Negative Gram-Negative Bacteria (e.g., Propionate Producers) Propionate Increased Propionate Production Gram_Negative->Propionate Feed Feed Ingested (Carbohydrates, Proteins) Feed->Gram_Positive Feed->Gram_Negative Shift Shift in Microbial Population Inhibition->Shift leads to Shift->Gram_Negative favors Energy_Efficiency Improved Energy Efficiency for the Animal Propionate->Energy_Efficiency Acetate_Butyrate->Energy_Efficiency relative decrease contributes to

Caption: Mechanism of action of laidlomycin in the rumen.

References

Technical Support Center: Laidlomycin Propionate Potassium Residue Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of laidlomycin (B1674327) propionate (B1217596) potassium residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection of this ionophore antibiotic in various matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting laidlomycin propionate potassium residues?

A1: The primary challenges in detecting this compound residues include:

  • Matrix Effects: Complex sample matrices such as animal tissues (liver, kidney, muscle) and feed can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.

  • Sample Preparation: Efficiently extracting the lipophilic this compound from high-fat matrices while minimizing co-extractives that interfere with analysis is a significant hurdle.

  • Lack of a Standardized Method: A specific, universally adopted regulatory method for this compound residues in tissues was not initially required in some jurisdictions, such as the United States, because residue levels were determined to be well below safe concentrations.[1] This has led to variability in analytical approaches.

  • Cross-Reactivity in Immunoassays: For ELISA-based methods, there is a potential for cross-reactivity with other structurally similar ionophores like monensin (B1676710) and salinomycin, which can lead to false-positive results.

  • Analyte Stability: The stability of this compound in samples during collection, storage, and processing has not been extensively documented, which can be a source of variability.

Q2: Which analytical techniques are most commonly used for this compound residue analysis?

A2: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for its high sensitivity and selectivity, which is crucial for detecting low-level residues in complex matrices. Enzyme-Linked Immunosorbent Assays (ELISAs) are sometimes used for screening purposes due to their high throughput, but confirmatory analysis by a chromatographic method is typically required.

Q3: Are there established Maximum Residue Limits (MRLs) for this compound?

A3: Yes, regulatory bodies in various regions have established MRLs for this compound in edible tissues of cattle. For instance, in the United States, the FDA has established a tolerance for the parent laidlomycin (the marker residue) in the liver (the target tissue) of cattle at 0.2 parts per million (ppm).

Troubleshooting Guides

LC-MS/MS Analysis

Problem 1: Poor sensitivity or inconsistent results.

  • Possible Cause: Matrix effects causing ion suppression.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step or a more effective QuEChERS cleanup to remove interfering matrix components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that matches the samples to compensate for matrix effects.

    • Use of an Internal Standard: A structurally similar internal standard that is not expected to be in the samples can help to correct for variability in extraction and ionization.

    • Optimize Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components.

    • Optimize MS Parameters: Ensure that the MRM transitions and collision energies are optimized for your specific instrument to maximize signal intensity.

Problem 2: No peak detected for this compound.

  • Possible Cause: Inefficient extraction or degradation of the analyte.

  • Troubleshooting Steps:

    • Verify Extraction Efficiency: Spike a blank matrix with a known concentration of this compound and perform the extraction to determine the recovery rate. If recovery is low, consider alternative extraction solvents or techniques.

    • Check Sample Stability: Ensure that samples have been stored properly (e.g., frozen at -20°C or below) and that the analyte is stable throughout the sample preparation process.

    • Confirm Instrument Performance: Analyze a pure standard solution to confirm that the LC-MS/MS system is functioning correctly.

ELISA Analysis

Problem: High background or false-positive results.

  • Possible Cause: Cross-reactivity with other ionophores or non-specific binding.

  • Troubleshooting Steps:

    • Review Kit Specificity: Check the ELISA kit's cross-reactivity data for other ionophores like monensin, salinomycin, and narasin. Some multi-ionophore screening ELISAs are designed to detect a range of these compounds.

    • Optimize Washing Steps: Increase the number or stringency of the washing steps to reduce non-specific binding.

    • Use a Blocking Agent: Ensure that the blocking buffer is effective for the sample matrix being analyzed.

    • Confirm with LC-MS/MS: Positive results from an ELISA screening should always be confirmed using a more specific method like LC-MS/MS.

Quantitative Data Summary

ParameterMatrixMethodReported ValueReference
Tolerance Bovine LiverRegulatory0.2 ppmFDA
Limit of Quantification (LOQ) Horse FeedLC-MS/MS0.2 µg/g[2]
Detection Limits FeedLC-MS/MS0.018 - 0.056 µg/g[2]
Recovery Rate Horse FeedLC-MS/MS69-122%[2]

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction for Veterinary Drugs in Animal Tissue (for adaptation and validation for this compound)

This protocol is a general guideline and requires optimization and validation for the specific analysis of this compound.

  • Sample Homogenization: Homogenize 2-5 g of tissue sample.

  • Extraction:

    • Add the homogenized sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for better extraction of some compounds).

    • Vortex or shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5-10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1-2 mL aliquot of the supernatant (acetonitrile layer).

    • Add it to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interferences.

    • Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

  • Final Preparation:

    • Transfer the supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Parameters for Ionophore Analysis (for adaptation and validation)
  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic ionophores.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These need to be determined specifically for this compound by infusing a standard solution into the mass spectrometer. As a starting point for ionophores, the sodium adducts [M+Na]+ are often the most abundant precursor ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization (Tissue or Feed) extraction 2. Solvent Extraction (e.g., Acetonitrile) homogenization->extraction cleanup 3. Cleanup (d-SPE or SPE) extraction->cleanup concentration 4. Concentration & Reconstitution cleanup->concentration lc_separation 5. LC Separation (C18 Column) concentration->lc_separation ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 7. Quantification (Matrix-Matched Calibration) ms_detection->quantification reporting 8. Result Reporting quantification->reporting

Caption: General workflow for this compound residue analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or Poor LC-MS/MS Results matrix_effects Matrix Effects (Ion Suppression/Enhancement) start->matrix_effects extraction_issues Inefficient Extraction start->extraction_issues analyte_degradation Analyte Degradation start->analyte_degradation instrument_problem Instrument Malfunction start->instrument_problem improve_cleanup Improve Sample Cleanup (SPE, d-SPE) matrix_effects->improve_cleanup matrix_match Use Matrix-Matched Calibrants matrix_effects->matrix_match internal_std Use Internal Standard matrix_effects->internal_std optimize_extraction Optimize Extraction Solvent/Technique extraction_issues->optimize_extraction check_stability Verify Sample Stability (Storage & Handling) analyte_degradation->check_stability instrument_check Analyze Standard Solution & Perform Maintenance instrument_problem->instrument_check

Caption: Troubleshooting logic for LC-MS/MS analysis of this compound.

References

"mitigating potential side effects of laidlomycin propionate potassium"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laidlomycin (B1674327) propionate (B1217596) potassium. The information is designed to help mitigate potential side effects and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of laidlomycin propionate potassium?

This compound is a carboxylic ionophore.[1] Its primary mechanism of action is to form lipid-soluble complexes with cations, such as potassium (K+) and other monovalent cations, and transport them across biological membranes.[1] This disrupts the natural ion concentration gradients, leading to a cascade of downstream cellular effects. In its approved use in cattle, this action targets gram-positive bacteria and protozoa in the rumen, leading to improved feed efficiency.[2]

Q2: What are the most common potential side effects observed in non-target species or in vitro models?

The primary side effects of this compound stem from its ionophore activity, which is not specific to microorganisms and can affect eukaryotic cells. The most common issues arise from the disruption of intracellular ion homeostasis and include:

  • Cytotoxicity: Disruption of ion gradients can lead to cell death. This is particularly relevant in non-target species and in vitro cell cultures.

  • Mitochondrial Dysfunction: Alterations in ion concentrations, particularly calcium (Ca2+), can impair mitochondrial function, leading to reduced ATP production and increased generation of reactive oxygen species (ROS).[1]

  • Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage of cellular components like lipids, proteins, and DNA.

  • Induction of Apoptosis or Necrosis: Significant cellular stress caused by the above factors can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Q3: Are there any known antidotes or specific reversal agents for this compound toxicity?

Currently, there are no specific antidotes for ionophore toxicosis. Treatment and mitigation strategies are generally supportive and aim to manage the clinical signs and cellular damage. In a research setting, this involves careful dose selection and the potential use of agents that can counteract the downstream effects of ion imbalance.

Q4: What are the recommended starting concentrations for in vitro experiments?

Due to the lack of specific in vitro cytotoxicity data for this compound across a wide range of eukaryotic cell lines, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint. Based on studies of other ionophores like monensin (B1676710) and salinomycin, cytotoxic effects in myoblasts have been observed in the low nanomolar to micromolar range, depending on the exposure time.[1] A starting range of 1 nM to 10 µM is a reasonable starting point for initial dose-finding experiments.

Troubleshooting Guides

Issue 1: High levels of cell death or low cell viability in culture.

Possible Cause: The concentration of this compound is too high for the cell type being used, leading to acute cytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT, LDH release) with a wide range of concentrations to determine the EC50 (half-maximal effective concentration) for your specific cell line and desired incubation time.

  • Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still allowing for the observation of desired effects.

  • Cell Line Sensitivity: Be aware that different cell lines can have vastly different sensitivities to ionophores. Consider using a more resistant cell line if appropriate for your research question.

  • Serum Concentration: The presence of serum proteins in the culture medium can sometimes bind to lipophilic compounds like ionophores, reducing their effective concentration. Ensure consistent serum concentrations across experiments.

Issue 2: Unexpected or inconsistent experimental results.

Possible Cause: Cellular stress responses are interfering with the experimental assay.

Troubleshooting Steps:

  • Assess Mitochondrial Health: Use assays like JC-1 or TMRE to measure mitochondrial membrane potential. A decrease in potential can indicate mitochondrial dysfunction, which can affect a wide range of cellular processes.

  • Measure Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. High levels of ROS can non-specifically affect cellular signaling and reporter assays.

  • Consider Antioxidant Co-treatment: If oxidative stress is a suspected issue, consider co-treating with an antioxidant like N-acetylcysteine (NAC) or Vitamin E to determine if it rescues the observed phenotype. This can help to dissect the specific role of ROS in your experimental system.

Issue 3: Difficulty in dissolving or maintaining the stability of this compound in culture media.

Possible Cause: this compound is a lipophilic molecule with low aqueous solubility.

Troubleshooting Steps:

  • Use an Appropriate Solvent: Dissolve this compound in a suitable organic solvent, such as DMSO or ethanol, to create a concentrated stock solution.

  • Minimize Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Prepare Fresh Dilutions: Prepare working dilutions fresh for each experiment to avoid potential degradation or precipitation of the compound over time.

  • Vortex Thoroughly: Ensure the compound is well-dispersed in the culture medium by vortexing immediately after dilution.

Data Presentation

Table 1: In Vivo Toxicity Data for this compound

SpeciesRoute of AdministrationDosage/ConcentrationObserved EffectReference
DogOral (1-year chronic study)0.75 mg/kg/dayNo Observed Effect Level (NOEL)Freedom of Information Summary NADA 141-025
Human-7.5 mcg/kg/dayAcceptable Daily Intake (ADI)Freedom of Information Summary NADA 141-025

Table 2: Comparative In Vitro Cytotoxicity of Carboxylic Ionophores on C2C12 Myoblasts (48h exposure)

IonophoreEC50 (µM)Relative Cytotoxicity
Monensin~0.1 - 1Most Cytotoxic
Salinomycin>1Intermediate
Lasalocid>1Least Cytotoxic

Note: Data for this compound is not available in the reviewed literature. This table is provided as a reference based on other similar ionophores. Researchers should determine the EC50 for this compound in their specific experimental system.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a general method for determining the cytotoxic effects of this compound on adherent cell lines.

Materials:

  • Adherent cells in culture

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the EC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a method for detecting changes in intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • Cells in culture (adherent or suspension)

  • This compound

  • DCFDA solution

  • Culture medium without phenol (B47542) red

  • Positive control (e.g., H2O2)

  • Fluorescence plate reader or flow cytometer

Methodology:

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis).

  • DCFDA Loading: Remove the culture medium and incubate the cells with DCFDA solution in phenol red-free medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS to remove excess probe.

  • Treatment: Add phenol red-free medium containing the desired concentrations of this compound. Include a positive control (H2O2) and a vehicle control.

  • Incubation and Measurement: Immediately begin measuring fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time. Alternatively, incubate for a set period and then measure the endpoint fluorescence.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold change in ROS production.

Visualizations

Ionophore_Induced_Cellular_Stress cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Laidlomycin Laidlomycin K_in K+ (intracellular) Laidlomycin->K_in K+ transport K_out K+ (extracellular) K_out->Laidlomycin Ion_Imbalance Ion Gradient Disruption Ca_Influx Increased Intracellular Ca2+ Ion_Imbalance->Ca_Influx Depolarization Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction ROS Increased ROS (Oxidative Stress) Mito_Dysfunction->ROS Apoptosis Apoptosis/ Necrosis Mito_Dysfunction->Apoptosis Cytochrome c release ROS->Apoptosis

Caption: Signaling pathway of ionophore-induced cellular stress.

Experimental_Workflow_Cytotoxicity A Seed cells in 96-well plate B Prepare serial dilutions of This compound A->B C Treat cells and incubate (e.g., 24, 48, 72h) B->C D Add MTT reagent C->D E Incubate and solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % viability and determine EC50 F->G

Caption: Experimental workflow for assessing cytotoxicity.

References

"impact of diet composition on laidlomycin propionate potassium efficacy"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the impact of diet composition on the efficacy of laidlomycin (B1674327) propionate (B1217596) potassium (LP).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for laidlomycin propionate potassium?

A1: this compound is an ionophore, a class of antimicrobial compounds.[1] Its primary mechanism involves disrupting the ion concentration gradients (specifically for sodium, potassium, and hydrogen) across the cell membranes of certain microorganisms in the rumen.[1] This action selectively inhibits the growth of gram-positive bacteria, which are major producers of acetate (B1210297) and lactate (B86563).[1][2] Consequently, this shifts the microbial population to favor gram-negative bacteria, which are more efficient in producing propionic acid.[2][3][4] This shift in volatile fatty acid (VFA) production toward propionate enhances the overall energy efficiency of the animal.[1]

Q2: How does the energy concentration of the diet (e.g., high-concentrate vs. high-fiber) influence the efficacy of LP?

A2: Laidlomycin propionate improves average daily gain (ADG) and feed conversion in cattle on various diets, but the magnitude of this improvement can be influenced by the diet's energy content.[5][6] Studies have shown that improvements in ADG and feed conversion were greater on lower-energy (higher-fiber) diets compared to higher-energy (high-concentrate) diets.[5][6] However, performance enhancements are observed regardless of the diet type.[5][6]

Q3: What are the expected effects of LP on key rumen fermentation parameters?

A3: Supplementing diets with LP typically leads to several changes in rumen fermentation:

  • Volatile Fatty Acids (VFAs): An increase in the molar proportion of propionate and a decrease in the acetate-to-propionate ratio.[3][4] Total VFA concentration may also increase.[3][7]

  • Lactate: A decrease in ruminal lactate concentration, which is particularly beneficial in high-grain diets.[4][8]

  • Ammonia (B1221849) Nitrogen (NH3-N): A decrease in amino acid deamination, which can spare protein.[3] However, the effect on ruminal ammonia concentration can vary.[3]

  • Methane (B114726) (CH4): A decrease in methane concentration, contributing to improved energy efficiency.[4]

  • pH: LP does not typically alter ruminal pH directly but can help stabilize it by reducing lactate production.[8][9]

Q4: Can LP be used to prevent ruminal acidosis?

A4: Laidlomycin propionate does not completely prevent ruminal acidosis, but it can reduce its severity and incidence, especially during the adaptation period to high-concentrate diets.[8] It helps by decreasing ruminal lactate and reducing day-to-day variation in feed intake, which suggests a lower incidence of subacute acidosis.[8]

Q5: How does dietary protein composition, specifically the ratio of nonprotein nitrogen (NPN), interact with LP?

A5: LP enhances daily weight gain and feed efficiency in cattle fed diets with varying protein sources, including those with high levels of NPN like urea.[9][10] Research indicates that conventional urea-based diets do not diminish the positive response to LP.[9][10] However, in some cases, LP can decrease the ruminal degradation of dietary crude protein and reduce the passage of microbial nitrogen to the small intestine.[9]

Troubleshooting Guide

Q1: I am not observing the expected increase in the propionate-to-acetate ratio in my in vitro fermentation experiment. What are potential causes?

A1: Several factors could contribute to this issue:

  • Microbial Adaptation: The ruminal fluid inoculum may not have been adapted to ionophores. Microorganisms from unadapted animals may show a more pronounced inhibition of fermentation, while adapted microbes might exhibit a more subtle shift.[4]

  • Substrate Composition: The substrate used for fermentation (e.g., ground corn, alfalfa hay) significantly impacts VFA profiles.[4] Ensure your substrate is consistent and relevant to the intended application.

  • LP Concentration: The concentration of LP in the fermentation medium is critical. Verify your calculations and the potency of your LP source. Dosages that are too low may not elicit a significant response.

  • Incubation Time: The effect of LP on VFA profiles may become more apparent at specific time points during the fermentation process. Consider a time-course experiment to capture the dynamics.

Q2: In my feedlot trial, cattle experienced a drop in feed intake after the introduction of LP. Is this normal and how can it be managed?

A2: A temporary reduction in feed intake can occur, particularly during the initial days of LP supplementation.[8] This is often observed during the adaptation period to a new diet or additive.

  • Management Strategy: Introduce LP gradually, starting with a lower dose and stepping up to the target concentration over several days. This allows the rumen microbial population to adapt.[11] In one study, a lower feed intake was noted during the first 13 days of a trial but was not affected over the entire trial period.[8] For grower diets, it has been suggested that the initial 28-day concentration should be in the 5 to 9 g/T range before increasing to 9 to 10 g/T.[11]

Q3: The performance enhancement (ADG, feed efficiency) in my study with a high-concentrate diet is less than reported in the literature. What factors could be at play?

A3: While LP is effective in high-concentrate diets, its relative improvement might be greater in lower-energy diets.[5][6] If the response is lower than anticipated, consider these factors:

  • Dietary Magnesium: There is an interaction between dietary magnesium and LP. The enhancement in the net energy value of diets from LP was shown to increase with higher dietary magnesium levels (.19% vs .32%).[7] Ensure magnesium levels in your diet are adequate.

  • Dosage: The optimal dosage can vary. While improvements are seen in the 6 to 12 mg/kg range, average daily gain was found to be maximized at 6 mg/kg, whereas improvements in feed conversion were sustained through 12 mg/kg.[5][6] Verify that the actual intake of LP per head per day is within the recommended range (e.g., 30 to 150 mg per head per day).[12]

  • Feed Mixing and Stability: Ensure that the LP is thoroughly and evenly mixed into the feed to provide a consistent daily dose. If using liquid feeds, be aware of stability; Type C medicated feed made with a Type B liquid feed should be fed within seven days of manufacture.[13]

Quantitative Data Summary

Table 1: Effect of Laidlomycin Propionate (LP) Dosage on Feedlot Performance

LP Dosage (mg/kg of DM)Average Daily Gain (ADG)Feed Conversion ImprovementFeed Consumption
3No significant improvementNo significant improvementNot substantially affected
6Maximized improvementImproved (P < .001)Not substantially affected
12Improved (P < .001)Sustained improvementNot substantially affected

Data synthesized from studies on feedlot cattle.[5][6]

Table 2: Impact of Diet Energy Level on LP Efficacy

Diet TypeADG Improvement with LPFeed Conversion Improvement with LP
Lower-Energy (e.g., 1.08 Mcal NEg/kg)Greater improvementGreater improvement
Higher-Energy (e.g., 1.49 Mcal NEg/kg)ImprovedImproved

This table illustrates the relative effect of LP, which improves performance in both diet types but shows a greater response in lower-energy rations.[5][6]

Table 3: Effect of LP on Rumen Fermentation in High-Grain Diets

ParameterControl (0 mg/kg LP)6 mg/kg LP12 mg/kg LP
Ruminal pHNo significant differenceNo significant differenceNo significant difference
Total VFABaselineIncreased-
Ruminal LactateBaselineDecreased-
Acetate:Propionate RatioBaselineDecreasedDecreased

Data based on acidosis-challenge trials.[3][8]

Experimental Protocols

Protocol 1: In Vitro Mixed Rumen Microorganism Fermentation

  • Inoculum Preparation: Collect ruminal fluid from at least two cannulated steers fed a standardized diet (e.g., high-concentrate).[4] Allow for a 14-day adaptation period to the diet before collection.[4] Strain the fluid through multiple layers of cheesecloth into a pre-warmed, CO2-flushed container.

  • Medium Preparation: Prepare a buffered mineral medium and dispense into fermentation tubes under a stream of CO2. Add the experimental substrate (e.g., 0.5 g of ground corn or alfalfa hay).

  • Treatment Application: Add the desired concentration of laidlomycin propionate (dissolved in a suitable solvent like ethanol) to the treatment tubes. Ensure a vehicle control is included.

  • Inoculation and Incubation: Inoculate the tubes with the prepared ruminal fluid. Seal the tubes with stoppers that allow for gas release and incubate in a shaking water bath at 39°C for a specified period (e.g., 24 hours).

  • Sample Analysis: At the end of incubation, measure final pH. Collect samples of the culture fluid for VFA analysis (by gas chromatography) and ammonia concentration (by colorimetric assay). Measure gas production (methane) if required.

Protocol 2: Feedlot Growth Performance Trial

  • Animal Selection and Acclimation: Use a sufficient number of steers (e.g., 96 to 288) of similar breed, weight, and background.[3][14] Acclimate the animals to the facility and a common basal diet for at least 14 days.

  • Experimental Design: Employ a randomized complete block design, blocking animals by initial body weight.[3] Assign pens of animals to dietary treatments. A 2x2 factorial arrangement can be used to test LP in combination with another dietary factor (e.g., two crude protein levels with and without LP).[3]

  • Dietary Treatments: Formulate diets to be isonitrogenous and isocaloric, with the only variables being the factors under investigation (e.g., LP concentration, protein source).[9] LP is typically added to the diet at specified concentrations (e.g., 0, 6, 11, or 12 mg/kg of diet DM).[3][8][14]

  • Data Collection:

    • Performance: Measure individual animal body weight at regular intervals (e.g., every 28 days) after a standardized period of feed withdrawal. Record daily feed intake for each pen. Calculate ADG, dry matter intake (DMI), and feed efficiency (gain:feed).

    • Rumen Fluid: If animals are cannulated, collect rumen fluid samples at specified times post-feeding for analysis of pH, VFAs, and ammonia.[3]

  • Statistical Analysis: Analyze the data using appropriate statistical models (e.g., ANOVA) for a randomized complete block or factorial design, with the pen as the experimental unit.

Visualizations

LP_Mechanism_of_Action Mechanism of Laidlomycin Propionate in the Rumen cluster_rumen Rumen Environment cluster_outcome Metabolic Outcome Diet Dietary Intake (Carbohydrates, Protein) GramPos Gram-Positive Bacteria (e.g., Lactate & Acetate Producers) Diet->GramPos Fermentation GramNeg Gram-Negative Bacteria (e.g., Propionate Producers) Diet->GramNeg Fermentation LP Laidlomycin Propionate (LP) LP->GramPos Inhibits (Ion Disruption) Acetate Acetate GramPos->Acetate Lactate Lactate GramPos->Lactate Propionate Propionate GramNeg->Propionate Methane Methane Acetate->Methane Methanogenesis Energy Improved Energy Efficiency (Higher Propionate:Acetate) Propionate->Energy cluster_outcome cluster_outcome Acidosis Reduced Acidosis Risk (Lower Lactate) Lactate->Acidosis Reduces Performance Increased ADG & Feed Efficiency Energy->Performance Acidosis->Performance

Caption: Laidlomycin Propionate (LP) selectively inhibits Gram-positive bacteria, shifting VFA production.

Experimental_Workflow Workflow for an In Vivo Feedlot Efficacy Trial A 1. Animal Selection & Acclimation (14-21 days) B 2. Blocking & Randomization (Based on initial body weight) A->B C 3. Dietary Treatment Application - Control (No LP) - LP Dose 1 - LP Dose 2 B->C D 4. Data Collection Period (e.g., 90-260 days) C->D E Performance Metrics - Body Weight (28d intervals) - Pen Feed Intake (Daily) D->E F Rumen/Blood Samples (Optional, periodic) D->F G 5. Carcass Data Collection (End of trial) D->G H 6. Statistical Analysis (ANOVA, Pen = Exp. Unit) E->H F->H G->H I Results (ADG, DMI, Feed Efficiency, Carcass Traits) H->I

Caption: Standardized workflow for conducting a feedlot trial to evaluate Laidlomycin Propionate efficacy.

References

Technical Support Center: Long-Term Stability of Laidlomycin Propionate Potassium in Medicated Feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of laidlomycin (B1674327) propionate (B1217596) potassium in medicated feed. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative stability data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for dry medicated feed containing laidlomycin propionate potassium?

A1: Based on product labels for this compound premixes (e.g., Cattlyst 50G), it is recommended to store the Type A Medicated Article below 25°C (77°F), with short excursions permitted up to 37°C (99°F)[1][2]. While specific long-term storage conditions for the final medicated feed (Type C) are not detailed, applying similar controlled room temperature conditions is a prudent measure to ensure stability.

Q2: What is the shelf-life of liquid feeds and subsequent dry feeds made with this compound?

A2: Liquid Type B medicated feeds formulated with products like Cattlyst 50G have a stated expiration of 21 days from the date of manufacture. Furthermore, any dry Type C medicated feed produced from this liquid Type B feed should be used within seven days of its manufacture[1][2][3].

Q3: What are the primary factors that can affect the stability of this compound in medicated feed?

A3: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Humidity: High moisture levels can promote the degradation of the active ingredient.

  • Feed Processing: The pelleting process, which often involves heat and pressure, can potentially lead to a loss of the active compound[4].

  • Feed Matrix: The composition of the feed itself, including the presence of certain minerals or other reactive ingredients, may impact stability.

  • Light: While not as commonly cited for this compound, exposure to light can be a degradation factor for many pharmaceutical ingredients.

Q4: Are there known degradation products of this compound in biological systems?

A4: In residue depletion studies in cattle, HPLC analysis of liver extracts showed that laidlomycin and despropionyl laidlomycin were present as major metabolites. No laidlomycin propionate was found, and no other single metabolite represented more than 10% of the extractable residue[5]. While this is in a biological system, it provides insight into potential degradation pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis and handling of medicated feed containing this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Assay Results in a Recently Manufactured Batch of Medicated Feed 1. Inadequate Mixing: The drug may not be uniformly distributed throughout the feed batch. 2. Loss During Manufacture: Significant loss of the ionophore can occur during the feed manufacturing process, particularly during pelleting[4]. 3. Incorrect Sampling: The sample collected for analysis may not be representative of the entire batch.1. Review and validate the mixing procedure. For low inclusion rates, consider an intermediate blending step[1]. 2. Analyze samples before and after the pelleting process to quantify any loss. Adjust manufacturing parameters (e.g., temperature, conditioning time) if necessary. 3. Implement a robust sampling protocol, taking multiple samples from different locations within the batch and creating a composite sample for analysis.
Decreasing Potency in Stored Medicated Feed 1. Improper Storage Conditions: Exposure to high temperatures and/or humidity. 2. Packaging Failure: The packaging may not be providing adequate protection from environmental factors.1. Verify that storage conditions are maintained as recommended (below 25°C/77°F). Implement temperature and humidity monitoring. 2. Inspect packaging for any breaches. Consider using packaging with better moisture and/or light barrier properties if stability issues persist.
High Variability in Analytical Results 1. Incomplete Extraction: The analytical method may not be efficiently extracting the this compound from the feed matrix. 2. Interference from Feed Components: Other substances in the feed may be co-eluting with the analyte during chromatographic analysis. 3. Instrumental Issues: Problems with the HPLC or LC-MS/MS system.1. Optimize the extraction procedure. This may involve adjusting the solvent system, extraction time, or using a different extraction technique. 2. Review the chromatograms for any interfering peaks. If present, modify the chromatographic conditions (e.g., mobile phase composition, gradient, column) to improve separation. A more selective detector, such as a mass spectrometer, may be beneficial. 3. Perform system suitability tests to ensure the analytical instrument is performing within specifications. Check for issues with the pump, injector, column, and detector.

Data Presentation

Disclaimer: The following data is for illustrative purposes only and represents a hypothetical long-term stability study of this compound in a dry, pelleted cattle feed. Publicly available, specific long-term stability data for this compound in medicated feed is limited. This table is designed to reflect a typical stability profile for an ionophore under controlled conditions.

Table 1: Hypothetical Long-Term Stability of this compound in Medicated Feed

Time Point (Months)Storage Condition A: 25°C / 60% RH (% of Initial Concentration)Storage Condition B: 30°C / 65% RH (% of Initial Concentration)Accelerated Condition: 40°C / 75% RH (% of Initial Concentration)
0100.0100.0100.0
399.298.595.3
698.597.191.8
997.895.988.2
1297.194.585.1
1895.692.0Not Tested
2494.289.8Not Tested

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound in Medicated Feed

This protocol is based on the principles outlined in the VICH GL8 and FDA GFI #5 and #91 guidelines.

1. Objective: To evaluate the long-term stability of this compound in a specific formulation of medicated cattle feed under defined storage conditions.

2. Materials:

  • Type C medicated feed containing a known concentration of this compound.

  • Packaging materials identical to those intended for the commercial product.

  • Controlled environment stability chambers.

  • Validated stability-indicating HPLC or LC-MS/MS method for the quantification of this compound.

3. Procedure:

  • Batch Selection: Use at least three production-scale batches of the medicated feed.

  • Sample Preparation and Packaging: Package the medicated feed in the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH for certain climatic zones).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Initial: Time 0.

    • Long-Term: Test at 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 3 and 6 months.

  • Analytical Testing: At each time point, collect representative samples from each batch and storage condition. Analyze for the concentration of this compound using a validated analytical method. Also, evaluate physical characteristics such as appearance, color, and odor.

4. Data Analysis:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point.

  • Perform a statistical analysis to determine the degradation rate and establish a shelf-life, defined as the time at which the concentration is expected to fall below a specified limit (e.g., 90% of the labeled amount).

Protocol 2: Validated HPLC Method for Quantification of this compound in Medicated Feed

This is a general protocol; specific parameters will need to be optimized for the particular feed matrix and instrumentation.

1. Principle: this compound is extracted from the feed matrix and quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Equipment and Reagents:

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Grind the medicated feed sample to a fine, uniform powder.

  • Accurately weigh a representative portion of the ground feed into a centrifuge tube.

  • Add a measured volume of extraction solvent (e.g., methanol:water, 90:10 v/v).

  • Shake vigorously for a specified time (e.g., 30 minutes).

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm filter into an HPLC vial.

5. Method Validation:

  • The method must be validated according to relevant guidelines (e.g., ICH, FDA) to demonstrate its suitability. Validation parameters should include:

    • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., feed components, degradation products).

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Limit of Quantitation (LOQ) and Limit of Detection (LOD).

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Testing cluster_analysis Data Analysis Batch1 Batch 1 Package Package in Commercial Container Batch1->Package Batch2 Batch 2 Batch2->Package Batch3 Batch 3 Batch3->Package LongTerm Long-Term (25°C / 60% RH) Package->LongTerm Accelerated Accelerated (40°C / 75% RH) Package->Accelerated Time0 Time 0 Analysis Package->Time0 Time_X Time X Analysis (e.g., 3, 6, 12 months) LongTerm->Time_X Accelerated->Time_X Data Compile Data Time0->Data Analysis Chemical Assay (HPLC) Physical Evaluation Time_X->Analysis Analysis->Data Stats Statistical Analysis (Degradation Kinetics) Data->Stats ShelfLife Establish Shelf-Life Stats->ShelfLife

Caption: Workflow for a Long-Term Stability Study of Medicated Feed.

Troubleshooting_Low_Assay Start Low Assay Result for This compound Check_Sample Is the sample representative? Start->Check_Sample Check_Method Is the analytical method validated and performing correctly? Check_Sample->Check_Method Yes Resample Action: Implement robust sampling protocol and re-analyze. Check_Sample->Resample No Check_Manufacturing Was there potential loss during manufacturing? Check_Method->Check_Manufacturing Yes Validate_Method Action: Validate/re-validate analytical method. Check system suitability. Check_Method->Validate_Method No Analyze_In_Process Action: Analyze in-process samples (pre/post-pelleting). Review manufacturing parameters. Check_Manufacturing->Analyze_In_Process Yes Root_Cause_Identified Root Cause Identified Check_Manufacturing->Root_Cause_Identified No Resample->Root_Cause_Identified Validate_Method->Root_Cause_Identified Analyze_In_Process->Root_Cause_Identified

Caption: Troubleshooting Decision Tree for Low Assay Results.

References

Validation & Comparative

Comparative Efficacy of Laidlomycin Propionate Potassium and Monensin in Finishing Steers: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent ionophores, laidlomycin (B1674327) propionate (B1217596) potassium and monensin (B1676710), used in finishing steer operations. The objective is to present an evidence-based evaluation of their respective impacts on animal performance, carcass characteristics, and underlying physiological mechanisms, tailored for researchers, scientists, and drug development professionals.

Introduction to Ionophores

Ionophores are a class of feed additives that selectively inhibit the growth of certain gram-positive bacteria in the rumen. This selective pressure alters the rumen microbial ecosystem, leading to a shift in the production of volatile fatty acids (VFAs). Specifically, ionophores favor the production of propionate over acetate, an alteration that enhances metabolic efficiency and provides more net energy to the animal. Both laidlomycin propionate potassium and monensin sodium are polyether ionophores widely used in the beef industry to improve feed efficiency and rate of gain.

Performance and Carcass Characteristics: A Meta-Analysis

A comprehensive meta-analysis conducted by Cernicchiaro et al. (2016) provides a robust comparison of laidlomycin propionate (LP) and monensin sodium (MS) in finishing steers across North America. The analysis synthesized data from 17 studies, encompassing 13,603 steers. The key findings are summarized below.

Growth Performance

The meta-analysis revealed that steers fed laidlomycin propionate demonstrated statistically significant increases in average daily gain (ADG) and dry matter intake (DMI) compared to those fed monensin.[1][2] However, no significant difference was observed in feed efficiency (G:F) between the two ionophore treatments.[1]

Table 1: Comparison of Growth Performance (Based on Cernicchiaro et al., 2016)

Performance MetricLaidlomycin Propionate vs. MonensinWeighted Mean DifferenceP-value
Average Daily Gain (ADG) Increased+0.05 kg/day < 0.05
Dry Matter Intake (DMI) Increased+0.29 kg/day < 0.05
Feed Efficiency (G:F) No significant difference-> 0.05

Data sourced from a meta-analysis of 17 studies comparing laidlomycin propionate (often with chlortetracycline) and monensin (often with tylosin).[1]

Carcass Characteristics

In terms of carcass outcomes, steers supplemented with laidlomycin propionate had a higher hot carcass weight (HCW) compared to the monensin groups.[1] Conversely, the incidence of liver abscesses was significantly lower in steers fed monensin, a result likely attributable to the concurrent feeding of tylosin, which is often paired with monensin for liver abscess control.[1]

Table 2: Comparison of Carcass Characteristics (Based on Cernicchiaro et al., 2016)

Carcass MetricLaidlomycin Propionate vs. MonensinWeighted Mean DifferenceP-value
Hot Carcass Weight (HCW) Increased+4.99 kg< 0.05
Liver Abscesses Increased Incidence-< 0.05

Data sourced from a meta-analysis of 17 studies comparing laidlomycin propionate (often with chlortetracycline) and monensin (often with tylosin).[1]

Experimental Protocols

The findings presented are based on rigorous experimental designs typical in animal science research. Below is a summary of a common protocol used in studies comparing these ionophores.

Representative Experimental Design

A typical study involves a randomized complete block design.[3][4]

  • Animal Selection: A cohort of finishing steers of similar breed, age, and initial body weight (e.g., 350-400 kg) is selected.[3][4]

  • Acclimation: Animals undergo an adaptation period (e.g., 14-21 days) to the basal diet and facility conditions.[5]

  • Treatment Allocation: Steers are blocked by weight and randomly assigned to dietary treatment groups. Common treatments include:

    • Control (no ionophore)

    • Laidlomycin Propionate (e.g., 11-12 mg/kg of dietary DM).[3][6]

    • Monensin Sodium (e.g., 31-36 mg/kg of dietary DM).[3][6]

  • Diet: Steers are typically fed a high-concentrate finishing diet (e.g., 85-90% concentrate).[6][7] Feed is provided ad libitum or in controlled amounts, and intake is meticulously recorded.

  • Data Collection: Over a feeding period of 140-160 days, key data are collected:

    • Individual body weights at regular intervals (e.g., every 28 days).

    • Daily feed intake per pen.

    • Health records, including morbidity and mortality.

  • Carcass Evaluation: Upon completion of the feeding trial, steers are harvested, and carcass data, including HCW, dressing percentage, ribeye area, backfat thickness, and liver abscess scores, are collected.

  • Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA) to determine the effects of the dietary treatments.

Experimental_Workflow cluster_prep Preparation Phase cluster_trial Feeding Trial (140-160 days) cluster_analysis Analysis Phase Animal_Selection 1. Animal Selection (e.g., 200 steers, 350 kg BW) Acclimation 2. Acclimation Period (14-21 days to basal diet) Animal_Selection->Acclimation Blocking 3. Blocking by Weight Acclimation->Blocking Randomization 4. Random Allocation to Treatment Groups Blocking->Randomization Treatment_Groups Dietary Treatments - Control - Laidlomycin Propionate - Monensin Randomization->Treatment_Groups Data_Collection Data Collection - Body Weight (28d intervals) - Dry Matter Intake (daily) - Health Observations Treatment_Groups->Data_Collection Harvest 5. Harvest Data_Collection->Harvest Carcass_Eval 6. Carcass Data Collection (HCW, REA, Fat, Liver Score) Harvest->Carcass_Eval Stats 7. Statistical Analysis (ANOVA) Carcass_Eval->Stats

Caption: A typical experimental workflow for an ionophore finishing steer trial.

Mechanism of Action: Rumen Modulation

Both laidlomycin propionate and monensin function by disrupting ion transport across the cell membranes of susceptible bacteria. This action is particularly effective against gram-positive bacteria, which are major producers of acetate, butyrate, and hydrogen.

The inhibition of these bacteria leads to several key changes in the rumen environment:

  • Shift in VFA Production: A decrease in acetate-producing bacteria allows for the proliferation of gram-negative bacteria, such as Selenomonas ruminantium, which are major producers of propionate.[8] This results in a lower acetate-to-propionate ratio.[9]

  • Improved Energy Metabolism: Propionate is a primary precursor for glucose synthesis in the liver (gluconeogenesis). An increased supply of propionate provides more energy to the host animal compared to acetate, enhancing overall metabolic efficiency.

  • Reduced Methane Production: By inhibiting hydrogen-producing bacteria, ionophores limit the substrate available for methanogenic archaea, thereby reducing energy loss in the form of methane.[10]

  • Decreased Protein Degradation: Ionophores reduce the deamination of amino acids by rumen microbes, which can increase the amount of bypass protein available for absorption in the small intestine.[9]

Mechanism_of_Action cluster_rumen Rumen Environment cluster_outputs Metabolic Outputs cluster_animal Animal Response Ionophore Ionophore (Laidlomycin or Monensin) Gram_Positive Gram-Positive Bacteria (e.g., Acetate Producers) Ionophore->Gram_Positive Inhibits Gram_Negative Gram-Negative Bacteria (e.g., Propionate Producers) Gram_Positive->Gram_Negative Reduces Competition Acetate Acetate & H2 Production ↓ Gram_Positive->Acetate Propionate Propionate Production ↑ Gram_Negative->Propionate Methane Methane Production ↓ Acetate->Methane Reduces Substrate For Energy Increased Energy Efficiency Propionate->Energy Methane->Energy Reduces Energy Loss Protein Protein Sparing ↑ Protein->Energy Increases Bypass Protein Performance Improved Feed Efficiency & Daily Gain Energy->Performance

Caption: General mechanism of ionophores in the rumen of finishing steers.

Conclusion

Both this compound and monensin are effective tools for enhancing production efficiency in finishing steers by modulating rumen fermentation. The choice between them may depend on specific operational goals.

  • Laidlomycin Propionate: The available meta-analysis data suggests that laidlomycin propionate may lead to greater average daily gain and higher hot carcass weights, which could be advantageous for maximizing total output.[1]

  • Monensin: Monensin has a well-established role in improving feed efficiency, primarily by reducing dry matter intake while maintaining gain.[11] When combined with tylosin, it offers a significant advantage in controlling liver abscesses.[1]

Researchers and professionals should consider these performance trade-offs, along with factors like cost and the need for liver abscess control, when formulating dietary strategies for finishing steers.

References

A Comparative Guide to the Efficacy of Laidlomycin Propionate and Other Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between ionophore antibiotics is critical for optimizing animal health and production. Ionophores are a class of feed additives used extensively in the livestock industry to enhance feed efficiency and promote growth.[1] This guide provides an objective comparison of laidlomycin (B1674327) propionate (B1217596) against other prominent ionophores like monensin (B1676710), lasalocid (B1674520), and salinomycin (B1681400), supported by experimental data, detailed protocols, and mechanistic diagrams.

General Mechanism of Action

Ionophores are carboxylic polyether antibiotics that selectively target and disrupt the metabolism of certain microorganisms in the rumen and gastrointestinal tract.[2][3] Their primary mode of action involves creating pores in the cell membranes of susceptible bacteria, primarily Gram-positive bacteria, which lack a protective outer membrane.[4] This action disrupts the natural ion concentration gradients (e.g., Na+, K+, H+) across the cell membrane.[1][3] The bacterium expends significant energy in a futile attempt to re-establish these gradients, ultimately leading to metabolic exhaustion and cell death.[5] This selective pressure shifts the microbial population, favoring Gram-negative bacteria that are generally more efficient at producing propionate, a key energy source for the host animal.[2] The result is improved energy utilization from feed, reduced production of waste products like methane (B114726), and a decrease in the incidence of certain metabolic disorders like acidosis and bloat.[1][6]

Ionophore_Mechanism_of_Action cluster_rumen Rumen Environment cluster_process Mechanism cluster_outcome Metabolic Outcome Ionophore Ionophore GP_Bacterium Gram-Positive Bacterium Ionophore->GP_Bacterium Targets Membrane Lipid Bilayer Insertion Transport Ion Transport (K+ in, H+ out) Membrane->Transport Disruption Disruption of Ion Gradient Transport->Disruption Energy ATP Depletion Disruption->Energy Death Cell Death Energy->Death Shift Microbial Shift (Gram-Negative Bacteria Favored) Death->Shift Leads to Propionate Increased Propionate Production Shift->Propionate Efficiency Improved Feed Efficiency Propionate->Efficiency

Caption: General signaling pathway for ionophore antimicrobial action.

Comparative Performance in Finishing Steers

A comprehensive meta-analysis provides a robust comparison between laidlomycin propionate (LP) and monensin sodium (MS), two of the most widely used ionophores in the North American beef industry. The analysis synthesized data from 17 studies involving over 13,000 steers.

Table 1: Laidlomycin Propionate vs. Monensin Sodium in Finishing Steers Data synthesized from a meta-analysis by Cernicchiaro et al. (2016).[7]

Performance MetricLaidlomycin Propionate (LP)Monensin Sodium (MS)Outcome
Average Daily Gain (ADG) IncreasedBaselineLP showed a significant increase in both live and carcass-adjusted ADG compared to MS (P < 0.05).[7]
Dry Matter Intake (DMI) IncreasedBaselineDMI was significantly higher for steers fed LP compared to those fed MS (P < 0.05).[7]
Feed Efficiency (FE) No Significant EffectNo Significant EffectThere was no significant difference in feed efficiency between the two ionophore treatments (P > 0.05).[7][8]
Hot Carcass Weight (HCW) IncreasedBaselineCattle fed LP had higher hot carcass weights compared to the MS group (P < 0.05).[7]
Liver Abscesses More CommonLess CommonLiver abscesses were more frequent in LP-fed cattle (P < 0.05), a difference potentially linked to the concurrently fed antimicrobials (chlortetracycline with LP vs. tylosin (B1662201) with MS).[7][8]
Mortality No Significant EffectNo Significant EffectNo significant differences were observed for overall or cause-specific mortality (P > 0.05).[7]

In Vitro Fermentation Studies

In vitro studies using mixed ruminal microorganisms allow for a direct comparison of ionophore effects on fermentation dynamics. These experiments are crucial for elucidating the underlying biochemical changes that drive the in vivo performance benefits.

Table 2: In Vitro Comparison of Laidlomycin Propionate and Monensin on Ruminal Fermentation Data from an in vitro study using mixed ruminal microorganisms with various substrates.[9]

Fermentation ParameterLaidlomycin Propionate (LP)Monensin (M)Outcome
Lactate (B86563) Production Reduced (P < 0.05)Reduced (P < 0.05)Both ionophores were effective in reducing lactate production, a key factor in preventing acidosis.[9][10]
CH₄ (Methane) Concentration Decreased (P < 0.05)Decreased (P < 0.05)Both significantly reduced methane concentration with ground corn and alfalfa hay substrates.[9]
Acetate (B1210297):Propionate Ratio Decreased (P < 0.05)Decreased (P < 0.05)Both ionophores favorably decreased the acetate to propionate ratio.[9]
NH₃ (Ammonia) Concentration Decreased (P < 0.05)Decreased (P < 0.05)Both decreased ammonia (B1221849) in Trypticase fermentations, suggesting reduced protein breakdown.[1][9]
General Inhibition PotentMore PotentAt the concentrations tested, monensin appeared to be a more potent inhibitor of overall fermentation compared to laidlomycin propionate.[9]

Experimental Protocols

The validity of comparative efficacy data rests on the rigor of the experimental design. Below are representative protocols for both in vivo feeding trials and in vitro fermentation studies.

This protocol is based on studies evaluating the efficacy of laidlomycin propionate in feedlot cattle.[11]

  • Objective: To determine the influence of various dietary concentrations of laidlomycin propionate on the performance of feedlot steers and heifers.

  • Animals: 1,020 steers and heifers were utilized across six separate feeding trials.

  • Diet: Cattle were fed diets with varying energy content (1.08 to 1.49 Mcal NEg/kg of DM).

  • Treatment Groups:

    • Control (0 mg/kg laidlomycin propionate)

    • Laidlomycin Propionate at 3, 6, 9, or 12 mg/kg of diet DM.

  • Methodology:

    • Cattle are randomly assigned to treatment groups.

    • Diets are prepared and administered daily, with feed consumption recorded.

    • Animal weights are measured at the start and end of the trial to calculate Average Daily Gain (ADG).

    • Feed Efficiency is calculated as the ratio of gain to feed intake.

  • Data Analysis: Performance and carcass data are analyzed using appropriate statistical models to determine the effects of the treatment.

In_Vivo_Trial_Workflow cluster_treatments Dietary Treatment Groups cluster_data Data Points (Collected Daily/Periodically) A Animal Selection (e.g., 150 Steer Calves) B Acclimation Period (14-21 days) A->B C Initial Weighing & Randomization B->C D Assignment to Treatment Pens (e.g., 5 pens/treatment) C->D T1 Control (No Ionophore) T2 Laidlomycin Propionate (e.g., 11 g/T) T3 Monensin (e.g., 30 g/T) E Feeding Period (e.g., 98 days) T1->E F Data & Sample Collection E->F G Final Weighing & Carcass Data Collection F->G End of Trial D1 Dry Matter Intake (DMI) F->D1 D2 Body Weight (for ADG) F->D2 D3 Health Observations F->D3 H Statistical Analysis G->H

Caption: A typical experimental workflow for an in vivo cattle feeding trial.

This protocol is adapted from studies comparing the effects of laidlomycin propionate and monensin on ruminal fermentation.[9]

  • Objective: To compare the direct effects of laidlomycin propionate and monensin on the fermentation of various substrates by ruminal microorganisms.

  • Inoculum Source: Ruminal fluid is collected from cannulated steers fed a high-concentrate diet.

  • Substrates: Ground corn, Trypticase (an enzymatic digest of casein), or alfalfa hay.

  • Treatment Groups:

    • Control (no ionophore)

    • Laidlomycin propionate (e.g., 2.5 µM)

    • Monensin (e.g., 5.0 µM)

  • Methodology:

    • Ruminal fluid is strained and mixed with a buffer solution.

    • The prepared inoculum is dispensed into fermentation tubes containing the substrate and the assigned ionophore treatment.

    • Tubes are incubated under anaerobic conditions at 39°C for a set period (e.g., 24 hours).

    • Fermentation is stopped, and samples are collected for analysis.

    • Analyses include: pH measurement, Volatile Fatty Acid (VFA) concentrations (acetate, propionate, butyrate) via gas chromatography, and ammonia and lactate concentrations via spectrophotometry.

  • Data Analysis: Fermentation parameters are compared between treatment groups using analysis of variance.

Effects on Gut Microbiota and Pathogens

While highly effective against Gram-positive ruminal bacteria, ionophores generally show limited efficacy against key foodborne pathogens, which are typically Gram-negative.

  • Microbiota Diversity: Studies in broilers have shown that ionophores like monensin and salinomycin can significantly impact the gut microbiota, often reducing the number of rare bacterial species. This leads to a decrease in microbial richness but an increase in evenness.[12][13]

  • Pathogen Impact: Multiple in vitro and in vivo studies have demonstrated that laidlomycin propionate, monensin, and lasalocid have no significant effect on the growth or fecal shedding of E. coli O157:H7 or Salmonella species in ruminants.[14][15][16] While monensin has been shown to decrease the incidence of scours in sheep infected with Salmonella, this is likely an indirect effect on gut health rather than a direct bactericidal action.[15]

Conclusion

Laidlomycin propionate is an effective ionophore that significantly enhances animal performance, particularly in terms of average daily gain and hot carcass weight in finishing steers.[7] Its mode of action is consistent with other ionophores, involving the favorable modulation of rumen fermentation to increase propionate production and improve energy efficiency.[4][9]

  • Laidlomycin Propionate vs. Monensin: The primary difference observed in large-scale studies is that laidlomycin propionate tends to increase dry matter intake, leading to greater daily gains, whereas monensin often improves feed efficiency by decreasing intake while maintaining or slightly improving gain.[7][8] The choice between them may therefore depend on specific production goals and feeding strategies.

  • Rumen Fermentation: Both laidlomycin propionate and monensin are highly effective at reducing the precursors of ruminal acidosis (lactate) and improving the energy profile of absorbed nutrients (lower acetate:propionate ratio).[9]

  • Pathogen Control: Researchers should note that ionophores, including laidlomycin propionate, are not effective tools for controlling key Gram-negative foodborne pathogens like E. coli O157:H7 and Salmonella.[14][15]

Ultimately, laidlomycin propionate stands as a potent and valuable alternative to other commercially available ionophores, offering a distinct performance profile that can be leveraged to optimize beef production systems.

References

A Comparative Guide to HPLC Method Validation for Laidlomycin Propionate Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of laidlomycin (B1674327) propionate (B1217596) potassium, a potent ionophore antibiotic used in veterinary medicine. The performance of this HPLC method is compared with an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The table below summarizes the validation parameters for a typical reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of laidlomycin propionate potassium, alongside a comparative LC-MS method. The data presented is a synthesis of information from various sources to provide a representative example of a validated method.

Validation ParameterHPLC-UV MethodLC-MS Method
Linearity (Range) 2.5 - 40 µg/mL (r² > 0.999)0.5 - 200 µg/g
Accuracy (% Recovery) 98.0 - 102.0%81 - 120%[1]
Precision (% RSD)
- Repeatability< 2.0%< 15%[1]
- Intermediate Precision< 2.0%< 20%[1]
Specificity No interference from excipients or degradation productsSpecificity achieved through retention time and MRM
Limit of Detection (LOD) ~0.5 µg/mLNot explicitly stated, but high sensitivity reported
Limit of Quantitation (LOQ) 1.5 µg/mL / 0.050 ppm (in liver tissue)[2]0.2 µg/g (in feed)
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rateNot explicitly stated

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.

a. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) in an isocratic or gradient elution mode. A typical starting point could be Acetonitrile:Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV spectrophotometer at a wavelength of approximately 210-230 nm.

  • Column Temperature: 25°C

b. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a series of standard solutions of different concentrations.

  • Sample Solution (for bulk drug): Prepare a sample solution in the same manner as the standard solution.

  • Sample Solution (for dosage forms, e.g., premix): Accurately weigh a portion of the premix, and extract the this compound using a suitable solvent such as methanol (B129727) or a mixture of methanol and water. The extraction can be facilitated by shaking or sonication. Centrifuge or filter the extract to remove insoluble materials before injection into the HPLC system.

c. Validation Parameters:

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity: Assessed by analyzing a blank (matrix without the analyte) and a placebo (formulation without the active ingredient) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Determined by plotting a calibration curve of peak area versus concentration for a series of at least five standard solutions. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The %RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is highly sensitive and specific, making it suitable for the determination of this compound in complex matrices like animal feed.

a. Chromatographic and Mass Spectrometric Conditions: [1]

  • Column: Betasil C18 column (150 x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A gradient elution using:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)[1]

  • Detection: Mass spectrometer operated in a suitable mode (e.g., Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM) for enhanced specificity.

b. Sample Preparation: [1]

  • Weigh 1 g of the feed sample.[1]

  • Add 4 mL of a methanol-water solution (9 + 1, v/v).[1]

  • Shake on a platform shaker for 45 minutes.[1]

  • Centrifuge the mixture.[1]

  • Dilute the supernatant with methanol-water (75 + 25, v/v) before analysis.[1]

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis MD1 Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD2 Develop Sample Preparation Procedure MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 System Suitability Test V6->RA1 RA2 Analysis of Samples RA1->RA2 RA3 Data Reporting RA2->RA3

Caption: Workflow for HPLC Method Development and Validation.

Sample_Preparation_Workflow SP1 Weigh Sample (e.g., 1g of Feed) SP2 Add Extraction Solvent (e.g., 4mL Methanol-Water) SP1->SP2 SP3 Shake (e.g., 45 min) SP2->SP3 SP4 Centrifuge SP3->SP4 SP5 Collect Supernatant SP4->SP5 SP6 Dilute for Analysis SP5->SP6 SP7 Inject into LC System SP6->SP7

Caption: Sample Preparation for LC-MS Analysis of Feed.

References

Laidlomycin Propionate Potassium: A Meta-Analytic Comparison of Performance in Finishing Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analytic comparison of laidlomycin (B1674327) propionate (B1217596) potassium, an ionophore used to enhance performance in finishing cattle. By summarizing key performance studies, this document offers an objective evaluation against other alternatives, supported by experimental data and detailed methodologies.

Performance Comparison: Laidlomycin Propionate vs. Monensin (B1676710) Sodium

A cornerstone meta-analysis by Cernicchiaro et al. (2016) provides a robust comparison of laidlomycin propionate (LP) with another widely used ionophore, monensin sodium (MS), in finishing steers across North America.[1] This analysis synthesized data from 17 individual studies, encompassing 13,603 steers, to evaluate effects on growth performance, health, and carcass outcomes.

The primary findings of this meta-analysis indicate that steers fed laidlomycin propionate demonstrated a statistically significant increase in both average daily gain (ADG) and dry matter intake (DMI) compared to those fed monensin.[1] Consequently, hot carcass weight (HCW) was also significantly greater in the laidlomycin propionate-treated groups.[1] However, no significant difference was observed in feed efficiency (FE) between the two ionophores.[1]

It is important to note that the incidence of liver abscesses was higher in cattle fed laidlomycin propionate.[1] The authors of the meta-analysis suggest this may be attributable to the antimicrobials concurrently fed with the ionophores in the various studies.[1]

Table 1: Summary of Meta-Analysis Findings (Laidlomycin Propionate vs. Monensin Sodium)

Performance MetricLaidlomycin Propionate Effect (Compared to Monensin Sodium)Statistical Significance (p-value)Citation
Average Daily Gain (ADG)Increased< 0.05[1]
Dry Matter Intake (DMI)Increased< 0.05[1]
Feed Efficiency (FE)No Significant Difference> 0.05[1]
Hot Carcass Weight (HCW)Increased< 0.05[1]
Liver AbscessesMore Common< 0.05[1]
Overall MortalityNo Significant Difference> 0.05[1]

Experimental Protocols

The studies included in the Cernicchiaro et al. (2016) meta-analysis followed generally similar experimental designs typical for feedlot performance trials. While specific details varied between individual studies, a generalized experimental workflow can be outlined.

G cluster_pre_trial Pre-Trial Phase cluster_trial Experimental Phase cluster_post_trial Post-Trial Phase animal_selection Animal Selection (e.g., Crossbred Steers) acclimation Acclimation Period (Adaptation to basal diet) animal_selection->acclimation Standardized diet randomization Randomization to Treatment Groups acclimation->randomization treatment_groups Treatment Groups (e.g., LP, MS, Control) randomization->treatment_groups Assignment data_collection Data Collection (DMI, Body Weight) treatment_groups->data_collection Daily/Weekly Monitoring slaughter Slaughter and Carcass Data Collection data_collection->slaughter End of trial data_analysis Statistical Analysis slaughter->data_analysis

Caption: Generalized workflow for a typical feedlot performance trial.

Key methodological components across the studies included:

  • Animal Subjects: Primarily finishing beef steers of various breeds and crossbreeds.

  • Housing: Animals were typically housed in pens, with treatments applied at the pen level.

  • Diets: High-concentrate finishing diets representative of industry standards were used. The basal diet composition was generally consistent within each study.

  • Treatments: Laidlomycin propionate and monensin sodium were administered at commercially approved dosages. Some studies also included combinations with other antimicrobials like chlortetracycline (B606653) or tylosin.

  • Data Collection: Dry matter intake was recorded regularly, and individual animal weights were taken at the beginning, end, and often at interim periods of the trials. Carcass data, including hot carcass weight and liver abscess scores, were collected post-slaughter.

  • Statistical Analysis: Performance data was typically analyzed using mixed models to account for the pen-level experimental design.

Mechanism of Action: A Focus on Rumen Microbiology

Laidlomycin propionate, like other ionophores, exerts its effects by selectively altering the microbial ecosystem within the rumen. The primary mechanism involves the disruption of ion transport across the cell membranes of susceptible bacteria, particularly Gram-positive bacteria.

G cluster_rumen Rumen Environment cluster_effects Metabolic Consequences LP Laidlomycin Propionate GPB Gram-Positive Bacteria (e.g., Acetate (B1210297) & Butyrate Producers) LP->GPB Targets ion_imbalance Disruption of Ion Gradient (K+/H+ exchange) GPB->ion_imbalance Leads to GNB Gram-Negative Bacteria (e.g., Propionate Producers) propionate Increased Propionate Production GNB->propionate Favored, leading to cell_death Inhibition/Death of Gram-Positive Bacteria ion_imbalance->cell_death acetate_butyrate Decreased Acetate & Butyrate Production cell_death->acetate_butyrate Results in performance Improved Animal Performance propionate->performance acetate_butyrate->performance

Caption: Signaling pathway of laidlomycin propionate in the rumen.

This disruption of the natural ion concentration gradients across the bacterial cell membrane leads to a cascade of events:

  • Increased Intracellular Proton Concentration: Laidlomycin propionate facilitates the transport of protons (H+) into the bacterial cell in exchange for potassium ions (K+).

  • Energy Depletion: The bacterium expends significant energy in an attempt to pump the excess protons out and restore the normal ion balance.

  • Inhibition of Growth and Cell Death: This futile cycle of ion pumping ultimately depletes the bacterium's energy reserves, inhibiting its growth and leading to cell death.

By selectively targeting Gram-positive bacteria, which are major producers of acetate and butyrate, laidlomycin propionate shifts the rumen microbial population to favor Gram-negative bacteria. These Gram-negative bacteria are generally more efficient in their energy metabolism and are primary producers of propionate. The resulting increase in the propionate-to-acetate ratio in the rumen is a key factor contributing to the improved feed efficiency and performance observed in cattle supplemented with ionophores.

Comparison with Other Alternatives

Further research and future meta-analyses are warranted to provide a more complete comparative landscape of laidlomycin propionate against a wider array of performance-enhancing alternatives.

References

An In Vitro Comparative Analysis of Laidlomycin Propionate and Salinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two polyether ionophore antibiotics, laidlomycin (B1674327) propionate (B1217596) and salinomycin (B1681400). While both compounds are utilized in veterinary medicine, salinomycin has garnered significant attention for its potent anticancer properties. This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes key molecular pathways to offer a comprehensive resource for the scientific community.

Comparative Performance: A Summary of In Vitro Data

Direct comparative studies examining the in vitro effects of laidlomycin propionate and salinomycin on mammalian cell lines, particularly concerning anticancer activity, are limited in the current scientific literature. The majority of research on laidlomycin propionate has focused on its role as a growth promotant in ruminants, with an emphasis on its effects on ruminal microflora. Conversely, salinomycin has been extensively studied for its efficacy against cancer cells and cancer stem cells.

Antimicrobial Activity

Both laidlomycin propionate and salinomycin are known to exhibit activity primarily against Gram-positive bacteria.[1] Their mechanism of action involves disrupting ion gradients across the cell membrane, which is less effective against Gram-negative bacteria due to their protective outer membrane.[1]

Parameter Laidlomycin Propionate Salinomycin Reference
Target Bacteria Primarily Gram-positive bacteria.Primarily Gram-positive bacteria.[1]
Effect on Salmonella spp. (in vitro) No significant effect on growth.No significant effect on growth.[2]
Effect on E. coli O157:H7 (in vitro) No significant effect on growth.No significant effect on growth.[2]
Effects on Cell Proliferation and Apoptosis

Data on the effects of laidlomycin propionate on mammalian cell proliferation and apoptosis is scarce. In contrast, salinomycin is a well-documented inhibitor of cell proliferation and inducer of apoptosis in a variety of cancer cell lines.

Salinomycin: In Vitro Effects on Cancer Cells

Cell Line Effect Concentration/Time Key Findings
Human Breast CancerInhibition of proliferationConcentration and time-dependentBlocks G1-to-S phase transition.
Human Hepatocellular CarcinomaInhibition of proliferation, Induction of apoptosis10.2 µM - 15.3 µM for 48hCauses cell cycle arrest and increases Bax/Bcl-2 ratio.[3]
Human CholangiocarcinomaInduction of apoptosis, Impaired migration and proliferation1 µM - 10 µM for 24hBreaks apoptosis resistance.
Feline Mammary Tumor OrganoidsDecreased cell viability, Induction of apoptosisDose-dependentUpregulation of P21, Caspase-8, and Caspase-9.
Human Colorectal CancerReduced tumor cell number, Impaired migration, Induction of apoptosisMicromolar concentrationsEffective against cancer stem cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compounds like laidlomycin propionate and salinomycin. Below are representative protocols for key in vitro experiments.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of an ionophore against a panel of bacterial strains.

Methodology: Broth Microdilution Assay

  • Preparation of Ionophore Stock Solution: Dissolve laidlomycin propionate and salinomycin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight to reach the logarithmic growth phase.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the ionophore stock solutions in the broth medium.

  • Inoculation: Add a standardized suspension of the bacterial culture to each well. Include positive (no ionophore) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the ionophore that completely inhibits visible bacterial growth.

Cell Viability and Proliferation Assay

Objective: To quantify the effect of ionophores on the viability and proliferation of mammalian cells.

Methodology: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of laidlomycin propionate and salinomycin for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay

Objective: To detect and quantify apoptosis (programmed cell death) induced by ionophore treatment.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of laidlomycin propionate and salinomycin for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI stains late apoptotic or necrotic cells.

  • Data Quantification: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Signaling Pathways and Molecular Mechanisms

While the specific signaling pathways affected by laidlomycin propionate in mammalian cells are not well-defined, salinomycin is known to modulate several critical cancer-related pathways.

Salinomycin-Modulated Signaling Pathways

Salinomycin's anticancer effects are attributed to its interference with multiple signaling cascades within cancer cells.

Salinomycin_Signaling_Pathways cluster_Wnt Wnt Signaling cluster_Hedgehog Hedgehog Signaling cluster_ROS ROS-Mediated Apoptosis Wnt Wnt LRP6 LRP6 Wnt->LRP6 Binds GSK3b GSK3β LRP6->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proliferation_Wnt Cell Proliferation TCF_LEF->Proliferation_Wnt Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates Proliferation_Hh Cell Proliferation GLI->Proliferation_Hh ROS Increased ROS DNA_damage DNA Damage ROS->DNA_damage p53 p53 DNA_damage->p53 Caspase_cascade Caspase Cascade p53->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis Salinomycin Salinomycin Salinomycin->LRP6 Inhibits Phosphorylation Salinomycin->SMO Inhibits Salinomycin->ROS Induces Experimental_Workflow start Cancer Cell Culture treatment Treat with Laidlomycin Propionate or Salinomycin start->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot Analysis (e.g., p53, β-catenin, Caspases) protein_extraction->western_blot qpcr qRT-PCR Analysis (e.g., BCL2, BAX, Cyclin D1) rna_extraction->qpcr data_analysis Data Analysis and Comparison western_blot->data_analysis qpcr->data_analysis

References

Comparative Analysis of Laidlomycin Propionate Potassium and Other Ionophore Anticoccidials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a statistical analysis and comparison of laidlomycin (B1674327) propionate (B1217596) potassium with other commonly used ionophore anticoccidials, namely salinomycin, monensin (B1676710), and lasalocid (B1674520). The focus is on their efficacy in controlling coccidiosis in poultry, a significant parasitic disease affecting the poultry industry worldwide.[1] While extensive data is available for salinomycin, monensin, and lasalocid in poultry, it is important to note that publicly available clinical trial data for laidlomycin propionate potassium's anticoccidial efficacy in poultry is limited. Most of the available research on laidlomycin propionate focuses on its effects on growth performance in cattle.[2][3][4][5]

Comparative Efficacy of Ionophore Anticoccidials in Poultry

Ionophore anticoccidials are a class of antibiotics that are widely used in the poultry industry to control coccidiosis caused by Eimeria species.[1] They act by disrupting the ion balance across the cell membrane of the parasite, leading to its death.[6] The following tables summarize the performance of salinomycin, monensin, and lasalocid in various clinical trials, based on key performance indicators such as weight gain, feed conversion ratio (FCR), and lesion scores.

Table 1: Comparative Efficacy of Salinomycin in Broiler Chickens

Study/ReferenceDosage (ppm)ChallengeWeight Gain (g)FCRLesion Score Reduction (%)
Yvoré et al. (1980)[7]60Mixed Eimeria species via feedNo significant difference vs. monensinNo significant difference vs. monensinHighly efficacious
El Iraqi et al. (2014)[3]60 (0.5g/kg of 12% premix)Mixed Eimeria oocysts (175,000/bird)1710 ± 2.67-Significant reduction
Abdelrahman et al. (2014)[8]66Mixed Eimeria oocysts (75k E.a, 25k E.m, 75k E.t)Significantly lower than negative control, similar to probiotic groupSimilar to probiotic groupNo significant difference vs. probiotic

Table 2: Comparative Efficacy of Monensin in Broiler Chickens

Study/ReferenceDosage (ppm)ChallengeWeight Gain (g)FCRLesion Score Reduction (%)
Reid et al. (1975)[9]1218 species of Eimeria (seeded litter)Significantly increased vs. unmedicatedImproved vs. unmedicatedSignificantly reduced
Chapman (1978)[10]100Natural exposure over 2.5 years--Low oocyst numbers maintained
EFSA FEEDAP Panel (2023)[11]----Efficacious in reducing impact of coccidia
Anonymous (2015)[12]100Experimental Eimeria tenella infectionImproved vs. infected non-treatedImproved vs. infected non-treatedReduced
Chapman & Johnson (2002)[13]40Mixed Eimeria speciesPartial efficacyNo activityIneffective for all species

Table 3: Comparative Efficacy of Lasalocid in Broiler Chickens

Study/ReferenceDosage (ppm)ChallengeWeight Gain (g)FCRLesion Score Reduction (%)
Reid et al. (1975)[9]50, 758 species of Eimeria (seeded litter)Significantly increased vs. unmedicatedImproved vs. unmedicatedSignificantly reduced
Migaki & Babcock (1979)[14]68 (0.0075%)Mixed Eimeria infectionSignificantly better than infected unmedicatedImproved vs. infected unmedicatedNumerical decreases
Macy et al. (1990)[15]88Hot temperature regimenSignificantly more than basal dietSignificantly better than basal diet-
Anonymous (2022)[16]90Eimeria infectionReduced final body weight vs. controlNot significantly affectedEfficacious in reducing adverse clinical consequences
F.G. Proudfoot et al. (1979)[17]113Natural exposureNo adverse effect on weight gainNot adversely affected-

Table 4: Performance of Laidlomycin Propionate in Feedlot Steers (for reference)

Study/ReferenceDosage (mg/kg of DM)Key Findings
Cernicchiaro et al. (2016)[2]Commercial dosagesIncreased Average Daily Gain (ADG), Dry Matter Intake (DMI), and Hot Carcass Weight (HCW) compared to monensin.
Berger et al. (1990)[9]6 to 12Improved rate of gain and feed conversion.
Galyean et al. (1992)[4]6 or 12No significant effect on performance compared to control or monensin plus tylosin.
Duff et al. (2000)[3]11Increased ADG and gain:feed ratio.
Stock et al. (1995)[5]0, 6, or 12Improved feed efficiency.

Experimental Protocols

The evaluation of anticoccidial drugs in poultry typically follows standardized experimental protocols to ensure the reliability and comparability of the results. These protocols generally involve the following steps:

  • Animal Model: Day-old broiler chicks from commercial genotypes are typically used. The birds are housed in a controlled environment, often in battery cages or floor pens, to minimize external variables.

  • Acclimation Period: A brief period (e.g., up to 12-14 days) allows the birds to acclimate to their environment and the basal diet before the start of the experiment.

  • Treatment Groups: Birds are randomly assigned to different treatment groups, including:

    • Uninfected, Unmedicated Control (UUC): Healthy birds that do not receive the drug or the coccidia challenge.

    • Infected, Unmedicated Control (IUC): Birds that are challenged with Eimeria oocysts but do not receive the anticoccidial drug. This group serves as a baseline for the severity of the infection.

    • Infected, Medicated Group(s): Birds that are challenged with Eimeria oocysts and receive the experimental drug at one or more dosage levels.

    • Positive Control Group: Often includes a well-established anticoccidial drug for comparison.

  • Drug Administration: The anticoccidial drug is typically mixed into the feed at a specified concentration and provided to the medicated groups for a defined period, often starting a day or two before the challenge.

  • Coccidial Challenge: On a specific day (e.g., day 14), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts. The challenge can be a single species or a mixture of relevant Eimeria species.

  • Data Collection: Several parameters are measured to assess the efficacy of the drug:

    • Weight Gain: Birds are weighed at the beginning and end of the trial to determine the average daily gain (ADG).[7]

    • Feed Conversion Ratio (FCR): Feed intake is recorded, and the FCR is calculated as the ratio of feed consumed to weight gain.[7]

    • Lesion Scoring: A few days post-infection (typically 5-7 days), a subset of birds from each group is euthanized, and their intestines are examined for lesions caused by the coccidia. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).

    • Oocyst Counting: Fecal samples are collected to count the number of oocysts shed per gram of feces (OPG), which indicates the level of parasite replication.[10]

    • Mortality: The number of deaths in each group is recorded.

  • Statistical Analysis: The collected data is statistically analyzed to determine if there are significant differences between the treatment groups.[7]

Mechanism of Action of Ionophores

Polyether ionophores, including laidlomycin propionate, salinomycin, monensin, and lasalocid, share a common mechanism of action. They are lipid-soluble molecules that can form complexes with cations (like Na+, K+, and Ca2+) and transport them across the cell membranes of the Eimeria parasite. This disruption of the natural ion gradients across the parasite's cell membrane leads to an influx of water, causing the parasite to swell and burst, ultimately leading to its death.

Ionophore Mechanism of Action cluster_membrane Eimeria Parasite Cell Membrane ionophore Ionophore (e.g., Laidlomycin) complex Ionophore-Cation Complex ionophore->complex Forms cation_out Cations (Na+, K+) [Extracellular] cation_out->ionophore Binds to cation_in Cations (Na+, K+) [Intracellular] complex->cation_in Transports across membrane water_influx Water Influx cation_in->water_influx Disrupts osmotic balance, leading to lysis Cell Swelling and Lysis water_influx->lysis Causes

References

A Comparative Analysis of Laidlomycin Propionate Potassium and Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of the ionophore antibiotic, laidlomycin (B1674327) propionate (B1217596) potassium, against a new generation of antimicrobial agents. The data presented herein is collated from publicly available in-vitro studies to facilitate an objective evaluation for researchers, scientists, and drug development professionals.

Executive Summary

The escalating threat of antimicrobial resistance (AMR) necessitates a continuous search for novel therapeutic agents. This guide benchmarks laidlomycin propionate potassium, a polyether ionophore primarily used in veterinary medicine, against three emerging antimicrobial agents with distinct mechanisms of action: Evernimicin (B180343) , a protein synthesis inhibitor; Zosurabalpin , a lipopolysaccharide (LPS) transport inhibitor; and Cefepime-Taniborbactam , a β-lactam/β-lactamase inhibitor combination.

While this compound demonstrates activity against key Gram-positive pathogens, including resistant strains, the newer agents offer novel mechanisms to tackle both resistant Gram-positive and critical Gram-negative bacteria. This comparison highlights the differing spectrums of activity and mechanisms of action, providing a valuable resource for antimicrobial research and development.

Comparative Antimicrobial Activity

The in-vitro activity of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and the new antimicrobial agents against a panel of clinically significant bacteria.

Gram-Positive Bacteria
Antimicrobial AgentStaphylococcus aureus (MRSA)Enterococcus spp. (VRE)Streptococcus pneumoniae
This compound Active[1]Active[1]No Data Available
Evernimicin 1.0 (MIC⁹⁰, mg/L)[2]1.0 (MIC⁹⁰, mg/L)[2]0.047 (MIC⁹⁰, mg/L)[2]
Gram-Negative Bacteria
Antimicrobial AgentAcinetobacter baumannii (CRAB)EnterobacteralesPseudomonas aeruginosa
This compound InactiveInactive[3]Inactive
Zosurabalpin ActiveInactiveInactive
Cefepime-Taniborbactam ActiveActiveActive

Note: Laidlomycin propionate, as an ionophore, is primarily active against Gram-positive bacteria and is generally considered inactive against Gram-negative organisms due to their outer membrane.[3]

Mechanisms of Action: A Visual Comparison

The fundamental differences in how these antimicrobial agents function are critical to understanding their spectrum of activity and their potential to overcome existing resistance mechanisms.

This compound: Ionophore

Laidlomycin propionate is a polyether ionophore that transports cations across the bacterial cell membrane. This disrupts the delicate ion gradients essential for cellular processes, leading to a breakdown of the proton motive force and ultimately, cell death.

laidlomycin_mechanism cluster_membrane Bacterial Cell Membrane Extracellular Extracellular Intracellular Intracellular Laidlomycin Laidlomycin Propionate (Ionophore) H_in H+ Laidlomycin->H_in Transports across membrane K_out K+ K_out->Laidlomycin Binds K+ Membrane_Disruption Disruption of Ion Gradient & Proton Motive Force H_in->Membrane_Disruption Influx Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of action for this compound.

Evernimicin: Protein Synthesis Inhibitor

Evernimicin is an oligosaccharide antibiotic that targets the 50S subunit of the bacterial ribosome. It binds to a novel site, inhibiting protein synthesis, a mechanism distinct from other ribosome-targeting antibiotics.[4]

evernimicin_mechanism cluster_ribosome Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis 50S 50S Subunit Inhibition Inhibition 50S->Inhibition 30S 30S Subunit Evernimicin Evernimicin Evernimicin->50S Binds to novel site

Caption: Mechanism of action for Evernimicin.

Zosurabalpin: LPS Transport Inhibitor

Zosurabalpin represents a new class of antibiotics that specifically targets Gram-negative bacteria. It inhibits the LptB2FGC complex, which is essential for transporting lipopolysaccharide (LPS) to the outer membrane. This leads to the accumulation of LPS in the inner membrane, disrupting the outer membrane's integrity and causing cell death.

zosurabalpin_mechanism cluster_gram_negative Gram-Negative Bacterial Envelope OM Outer Membrane IM Inner Membrane LPS_Transport LptB2FGC Complex (LPS Transporter) LPS_Accumulation LPS Accumulation in Inner Membrane LPS_Transport->LPS_Accumulation Blockage leads to Zosurabalpin Zosurabalpin Zosurabalpin->LPS_Transport Inhibits OM_Disruption Outer Membrane Disruption LPS_Accumulation->OM_Disruption Cell_Death Cell Death OM_Disruption->Cell_Death

Caption: Mechanism of action for Zosurabalpin.

Cefepime-Taniborbactam: β-Lactam + Inhibitor

This combination agent works in two ways. Cefepime (B1668827), a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall. Taniborbactam is a β-lactamase inhibitor that protects cefepime from being destroyed by bacterial resistance enzymes, thereby restoring its activity.

cefepime_taniborbactam_mechanism cluster_agents Cefepime Cefepime (β-Lactam) PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Inhibits BetaLactamase β-Lactamase Enzymes Cefepime->BetaLactamase Degraded by Taniborbactam Taniborbactam (β-Lactamase Inhibitor) Taniborbactam->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Required for CellLysis Cell Lysis PBP->CellLysis Inhibition leads to

Caption: Mechanism of action for Cefepime-Taniborbactam.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide are typically generated using the standardized broth microdilution method.

Broth Microdilution for MIC Determination

This method provides a quantitative measure of an antimicrobial agent's in-vitro activity against a specific microorganism.

1. Preparation of Antimicrobial Agent:

  • Stock solutions of the test compounds (e.g., this compound) are prepared in a suitable solvent.
  • A series of two-fold dilutions of each antimicrobial agent is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[5][6]

2. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared to a specific cell density, typically equivalent to a 0.5 McFarland standard.[5]
  • This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
  • Control wells are included: a growth control (broth and bacteria, no drug) and a sterility control (broth only).[5]
  • The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[7]

4. Interpretation of Results:

  • Following incubation, the plates are examined for visible turbidity (cloudiness), which indicates bacterial growth.
  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[5][7]

Start [label="Start", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Agent [label="Prepare Serial Dilutions\nof Antimicrobial Agent\nin 96-Well Plate"]; Prep_Inoculum [label="Prepare Standardized\nBacterial Inoculum"]; Inoculate [label="Inoculate Wells\nwith Bacteria"]; Incubate [label="Incubate Plate\n(e.g., 16-24h at 37°C)"]; Read_Results [label="Visually Inspect for\nBacterial Growth (Turbidity)"]; Determine_MIC [label="Determine MIC:\nLowest Concentration\nwith No Growth"]; End [label="End", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep_Agent; Prep_Agent -> Inoculate; Start -> Prep_Inoculum; Prep_Inoculum -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; Read_Results -> Determine_MIC; Determine_MIC -> End; }

Caption: Standard workflow for MIC determination by broth microdilution.

Conclusion

This compound remains a relevant compound within its established domain, demonstrating activity against challenging Gram-positive pathogens like MRSA and VRE.[1] Its ionophore mechanism, which disrupts fundamental cellular processes, is a valid antimicrobial strategy. However, its spectrum is largely limited to Gram-positive organisms.

The new agents benchmarked in this guide represent significant advances in the fight against antimicrobial resistance.

  • Evernimicin offers a potent, novel mechanism against a wide range of Gram-positive bacteria, providing a potential alternative to last-resort antibiotics.[2]

  • Zosurabalpin and Cefepime-Taniborbactam address the critical need for new treatments against multidrug-resistant Gram-negative bacteria, a key area of unmet clinical need.

For researchers and drug developers, the choice of an antimicrobial scaffold for further development will depend on the target pathogen and the desired spectrum of activity. While ionophores like laidlomycin propionate may offer opportunities, the novel mechanisms and targeted spectra of agents like evernimicin, zosurabalpin, and cefepime-taniborbactam are at the forefront of addressing the most pressing challenges in infectious disease.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Laidlomycin Propionate Potassium

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Laidlomycin Propionate (B1217596) Potassium are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this ionophore antibiotic must adhere to established protocols to mitigate risks. This document provides a comprehensive, step-by-step guide for the proper management of Laidlomycin Propionate Potassium waste in a laboratory setting.

This compound is a veterinary drug used to improve feed efficiency in cattle.[1][2] While not classified as a controlled substance, its handling and disposal require careful attention to prevent environmental contamination and ensure workplace safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, wash the affected area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Quantitative Data on this compound

While specific disposal concentration limits for this compound are not publicly available, the following table summarizes relevant quantitative information regarding its use and biological impact. Users must consult local, state, and federal regulations for specific waste classification and disposal limits.

ParameterValueReference
Primary Use Veterinary Drug (Ionophore)[1][2]
UN Number (for pure substance) Not Regulated[3]
Primary Disposal Method Incineration[4]
Toxicity Profile Toxic if swallowed[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This workflow is designed to ensure safety and compliance with general best practices for chemical waste management.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal prep1 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Work in a Ventilated Area waste_id1 Identify Laidlomycin Propionate Potassium Waste (Pure compound, contaminated labware) prep2->waste_id1 waste_id2 Segregate from other chemical waste streams contain1 Place in a designated, leak-proof, and sealed container waste_id2->contain1 contain2 Label container clearly: 'this compound Waste' 'Hazardous Waste' (if required by local regulations) disp1 Arrange for collection by a licensed hazardous waste disposal company contain2->disp1 disp2 Ensure disposal is via high-temperature incineration disp3 Maintain disposal records as per institutional and regulatory requirements

References

Essential Safety and Operational Guide for Handling Laidlomycin Propionate Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of Laidlomycin (B1674327) Propionate (B1217596) Potassium, a semi-synthetic ionophore. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Quantitative Safety Data

The following table summarizes the available quantitative toxicity and exposure limit data for Laidlomycin Propionate Potassium. It is important to note that some of the acute toxicity data is derived from a Safety Data Sheet for a solution of the compound in acetonitrile (B52724) and may not be fully representative of the pure substance.

Data PointValueSpeciesNotes
Acute Oral Toxicity (LD50) 1320 - 6690 mg/kgRatData for a solution in acetonitrile.[1]
Acute Inhalation Toxicity (LC50) 26.8 mg/L (4 h)RatData for a solution in acetonitrile.[1]
Acute Dermal Toxicity (LD50) > 2000 mg/kgRabbitData for a solution in acetonitrile.[1]
No-Observed-Effect Level (NOEL) 0.75 mg/kg/dayDogBased on a one-year chronic toxicity study.[2]
Acceptable Daily Intake (ADI) 7.5 mcg/kg/dayHumanEstablished for total residues of laidlomycin.[2][3]

Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. When handling this compound, the following PPE is mandatory.[4][5]

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1-compliant, chemical splash goggles.Protects eyes and face from splashes, dust, or aerosols of the compound.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Double-gloving for added safety.Prevents skin contact with the compound.
Body Protection Laboratory Coat and Closed-toe ShoesFull-length, buttoned, with long sleeves. Sturdy, non-perforated shoes.Protects skin and personal clothing from contamination and spills.
Respiratory Protection Fume Hood or RespiratorUse a properly functioning chemical fume hood.To be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.

Operational and Disposal Plans

Handling Procedures
  • Preparation : Before handling, ensure all required PPE is worn correctly. All work with solid this compound or its concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation risks.

  • Weighing and Solution Preparation : When weighing the powder, use a dedicated, clean spatula and weighing boat. To avoid generating dust, handle the powder gently. When preparing solutions, slowly add the powder to the solvent to prevent splashing.

  • General Use : Avoid direct contact with skin and eyes during all experimental procedures. After handling, wash hands thoroughly with soap and water.[4][6] Do not eat, drink, or smoke in the laboratory.

Disposal Plan

All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be disposed of as hazardous chemical waste.

  • Waste Collection : Collect all hazardous waste in clearly labeled, sealed containers.

  • Regulatory Compliance : Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Prohibition : Do not dispose of this compound down the drain.

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to mitigate potential hazards. The following workflow outlines the necessary steps for managing a spill of this compound powder.

Caption: Workflow for managing a spill of this compound powder.

Detailed Spill Cleanup Steps
  • Evacuate and Alert : Immediately evacuate the area of the spill and alert colleagues and your supervisor.[7]

  • Control Ignition Sources : If the spill involves a flammable solvent, remove all sources of ignition.[8]

  • Assess the Spill : Determine the extent of the spill and whether it can be managed by laboratory personnel or requires external assistance.

  • Personal Protective Equipment : Before approaching the spill, don all appropriate PPE, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.[7]

  • Containment : Prevent the spread of the powder.[9]

  • Cleanup :

    • For small powder spills, carefully sweep the material and place it in a sealed container for disposal.[7] To minimize dust, you can moisten the powder with a suitable, non-reactive solvent before sweeping.[7]

    • Alternatively, use absorbent pads to gently cover and collect the powder.[7]

    • Avoid dry sweeping that can create airborne dust.[8] A vacuum cleaner with a HEPA filter can also be used for larger quantities of powder.[8]

  • Decontamination : Once the bulk of the material is removed, decontaminate the spill area with a suitable cleaning agent and wipe it down with wet paper towels.[6][9]

  • Waste Disposal : Collect all cleanup materials (absorbent pads, contaminated paper towels, used PPE) and the spilled residue into a clearly labeled, sealed container for hazardous waste disposal.[4][6] Follow your institution's hazardous waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.